N-Phenyl-2-naphthylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylnaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C16H13N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12,17H | |
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InChI Key |
KEQFTVQCIQJIQW-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
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Molecular Formula |
C16H13N, Array | |
| Record name | N-PHENYL-2-NAPHTHYLAMINE | |
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| Record name | PHENYL-beta-NAPHTHYLAMINE | |
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DSSTOX Substance ID |
DTXSID4021131 | |
| Record name | N-Phenyl-2-naphthylamine | |
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Molecular Weight |
219.28 g/mol | |
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Physical Description |
N-phenyl-2-naphthylamine is a light gray to gray powder. Solutions show blue fluorescence. (NTP, 1992), White to yellow crystals or gray to tan flakes or powder. [Note: Commercial product may contain 20-30 ppm of Beta-Naphthylamine.]; [NIOSH], Solid, WHITE-TO-GREY SOLID IN VARIOUS FORMS., White to yellow crystals or gray to tan flakes or powder. | |
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| Record name | N-Phenyl-beta-naphthylamine | |
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Boiling Point |
743 °F at 760 mmHg (NTP, 1992), 395.5 °C, 743 °F | |
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| Record name | 2-NAPHTHYLAMINE, N-PHENYL- | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), SOLUBILITY IN ETHANOL 50 G/L, IN BENZENE 27 G/L, IN ACETONE 640 G/L, INSOL IN WATER; SOL IN ALC, ETHER, ACETIC ACID (BLUISH FLUORESCENCE), Solubility in water at 25 °C: none | |
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Density |
1.24 (NTP, 1992) - Denser than water; will sink, 1.24, 1.2 g/cm³ | |
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Vapor Pressure |
0.00000829 [mmHg] | |
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Impurities |
Commercial product may contain 20-30 ppm beta-naphthylamine | |
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Color/Form |
NEEDLES FROM METHANOL, WHITE TO YELLOWISH CRYSTALS, GRAY TO TAN FLAKES OR POWDER, White to yellow crystals or gray tan flakes or powder [Note: Commercial product may contain 20-30 ppm of beta naphthylamine]. | |
CAS No. |
135-88-6 | |
| Record name | N-PHENYL-2-NAPHTHYLAMINE | |
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| Record name | 2-Naphthylamine, N-phenyl- | |
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| Record name | 2-Naphthalenamine, N-phenyl- | |
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Melting Point |
226 °F (NTP, 1992), 108 °C, 226 °F | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Phenyl-2-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenyl-2-naphthylamine (NP2NA), a secondary aromatic amine, has historically been utilized as an antioxidant in various industrial applications, notably in rubber and plastics. This technical guide provides a comprehensive overview of its core chemical properties, including its molecular structure, physicochemical characteristics, reactivity, and spectroscopic data. Detailed experimental protocols for its synthesis are presented, alongside an exploration of its metabolic fate and toxicological profile. The document aims to serve as a critical resource for researchers and professionals in chemistry, toxicology, and drug development, offering detailed data and visual representations of its metabolic pathway and proposed mechanism of action.
Chemical and Physical Properties
This compound is a solid compound that is sparingly soluble in water but shows good solubility in several organic solvents.[1] It presents as a light gray to brown crystalline powder.[1]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃N | [1] |
| Molecular Weight | 219.28 g/mol | [2] |
| CAS Number | 135-88-6 | [2] |
| Appearance | Light gray to gray powder; solutions exhibit blue fluorescence. | [2] |
| Melting Point | 105-108 °C | [3] |
| Boiling Point | 395-395.5 °C | [3] |
| Density | 1.24 g/cm³ | [4] |
| Solubility in Water | Practically insoluble | [4] |
| Solubility in Organic Solvents | Soluble in benzene (B151609) (27 g/L), ethanol (B145695) (50 g/L), and acetone (B3395972) (640 g/L). | [4] |
Spectroscopic Data
The structural identification and characterization of this compound are supported by various spectroscopic techniques.
| Spectroscopic Data | Values | Source |
| ¹H NMR | Chemical shifts (ppm) in CDCl₃: 7.72, 7.71, 7.618, 7.40, 7.39, 7.29, 7.28, 7.181, 7.131, 6.964, 5.80. Assignments have been determined by H-H and C-H COSY. | [5] |
| ¹³C NMR | Tentative assignments available. | [6] |
| IR Spectrum | Conforms to standard spectra. | [3] |
| UV-Vis λmax | 219 nm | [7] |
| Mass Spectrum (EI) | Molecular Ion (M⁺): 219 m/z |
Reactivity and Stability
This compound is a stable compound but can undergo reactions typical of secondary aromatic amines. It is incompatible with strong oxidizing agents.[8] When heated to decomposition, it emits toxic fumes of nitrogen oxides.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-naphthol (B1666908) with aniline (B41778) hydrochloride.[4] A detailed protocol is adapted from patented procedures for the amination of 2-naphthol.
Materials:
-
2-Naphthol
-
Aniline
-
85% Phosphoric Acid
-
Isobutanol
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 2-naphthol (1.0 equivalent) and aniline (1.065 equivalents).
-
Add 85% phosphoric acid (0.017 equivalents) to the reaction mixture.
-
Fill the Dean-Stark trap with a mixture of o-xylene and isobutanol.
-
Heat the reaction mixture with stirring. An azeotrope of aniline and water will begin to distill.
-
Continue heating until the reaction temperature reaches 230-240 °C and the theoretical amount of water has been collected in the Dean-Stark trap (approximately 2-2.5 hours).
-
Cool the reaction mixture to 130 °C.
-
Add a mixture of o-xylene and isobutanol to the cooled reaction mass.
-
Allow the mixture to cool further, which will cause the product to precipitate.
-
Filter the precipitate and wash with a suitable solvent to obtain this compound.
This method can yield a product with a purity of over 99% and a yield of 92%.
Determination of Antioxidant Activity (General Protocol)
While a specific protocol for this compound is not detailed in the provided search results, its antioxidant activity can be assessed using common spectrophotometric methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol at a known concentration.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a fresh solution of DPPH in methanol.
-
In a series of test tubes, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solutions.
-
A control sample containing only DPPH solution and methanol is also prepared.
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Signaling Pathways and Logical Relationships
Metabolic Pathway of this compound
A critical aspect of the biochemistry of this compound is its in vivo metabolism. It undergoes dephenylation to form 2-naphthylamine (B18577), a known human bladder carcinogen.[9][10] This metabolic conversion is a significant concern in toxicological assessments.
Metabolic conversion of this compound.
Proposed Mode of Action in Plant Cells
Studies on the phytotoxic properties of this compound suggest that it acts as a reactive compound within cell membranes, leading to cumulative damage over time. This effect is particularly pronounced in membrane-rich organelles such as chloroplasts, where it can interfere with photosynthesis.[1]
Proposed mechanism of this compound toxicity in plant cells.
Conclusion
This compound possesses distinct chemical properties that have made it a useful industrial antioxidant. However, its metabolic conversion to the carcinogen 2-naphthylamine necessitates careful handling and consideration of its toxicological profile. This guide has summarized the key chemical data, provided experimental context, and visualized its metabolic fate and proposed mode of action. This information is intended to be a valuable resource for scientists and professionals engaged in research and development activities involving this and related compounds.
References
- 1. On the mode of action of this compound in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-Naphthyl)aniline(135-88-6) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. N-苯基-2-萘胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. mzCloud – N Phenyl 2 naphthylamine [mzcloud.org]
- 9. Metabolic dephenylation of the rubber antioxidant this compound to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dephenylation of the rubber chemical this compound to carcinogenic 2-naphthylamine: a classical problem revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-Phenyl-2-naphthylamine: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to N-Phenyl-2-naphthylamine, a key intermediate in the chemical and pharmaceutical industries. The document details established synthesis pathways, including the classical amination of 2-naphthol (B1666908), the modern Buchwald-Hartwig amination, and the Ullmann condensation. Each section includes a discussion of the reaction mechanism, detailed experimental protocols where available, and quantitative data summarized for comparative analysis.
Amination of 2-Naphthol with Aniline (B41778)
The reaction of 2-naphthol with aniline is a well-established and industrially significant method for the synthesis of this compound. This reaction is typically carried out at high temperatures in the presence of an acid catalyst.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism. The acid catalyst protonates the hydroxyl group of 2-naphthol, making it a good leaving group (water). Aniline then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group, leading to the formation of this compound after deprotonation.
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | 2-Naphthol, Aniline | [1][2][3] |
| Catalyst | Phosphoric Acid, Sulfanilic Acid, Phosphorous Acid, p-Toluenesulfonic acid, Iodine | [1][2][4] |
| Solvent | o-Xylene/Isobutanol (for azeotropic removal of water) or solvent-free | [1][2] |
| Reaction Temperature | 173 - 250 °C | [1][2][3] |
| Reaction Time | 2 - 42 hours | [1][2][3][4] |
| Yield | 90 - 95% | [1][2][3] |
| Purity | >99% | [1][2] |
Experimental Protocols
Protocol 1: Using Phosphoric Acid as a Catalyst [1][2]
-
Materials: 2-Naphthol (1.0 equivalent), Aniline (1.065 equivalents), 85% Phosphoric Acid (0.017 equivalents), o-Xylene/Isobutanol mixture.
-
Apparatus: A round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus or a phase separator.
-
Procedure:
-
Charge the reactor with 2-naphthol, aniline, and 85% phosphoric acid.
-
Fill the phase separator with the o-xylene/isobutanol mixture.
-
Heat the reaction mixture with stirring. An azeotrope of aniline and water will begin to distill.
-
Continue heating until the reaction temperature reaches 230-240°C and the theoretical amount of water is collected. This typically takes 2-2.5 hours.
-
Cool the reaction mixture to approximately 130°C.
-
Treat the reaction mass with a mixture of o-xylene/isobutanol and allow it to cool further.
-
The product will precipitate out of the solution.
-
Filter the precipitate, wash with a fresh portion of the o-xylene/isobutanol mixture, and dry under reduced pressure.
-
Protocol 2: Using Sulfanilic Acid as a Catalyst [4]
-
Materials: 1-Naphthylamine (1.0 mole, 143 g), Aniline (175 g), Sulfanilic acid (3 g).
-
Apparatus: A round-bottom flask fitted with a thermometer and a vertical tube.
-
Procedure:
-
Combine 1-naphthylamine, aniline, and sulfanilic acid in the round-bottom flask.
-
Boil the mixture vigorously for 42 hours. The boiling point will increase from approximately 195°C to 215°C as ammonia (B1221849) is liberated.
-
After the reaction is complete, perform vacuum fractionation of the mixture.
-
Collect the fraction of this compound boiling at approximately 224°C at 12 mm Hg.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers a milder alternative to the classical amination of naphthols, allowing for a broader substrate scope and functional group tolerance. The synthesis of this compound can be achieved by coupling a 2-halonaphthalene (e.g., 2-bromonaphthalene (B93597) or 2-chloronaphthalene) with aniline.
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps:
-
Oxidative Addition: The aryl halide (2-halonaphthalene) adds to the Pd(0) catalyst to form a Pd(II) species.
-
Amine Coordination and Deprotonation: Aniline coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The this compound is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
Generalized Experimental Protocol
While a specific protocol for this compound was not found in the search results, a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine is as follows. Optimization of the ligand, base, and solvent is crucial for this specific transformation.
-
Materials: 2-Halonaphthalene (e.g., 2-bromonaphthalene, 1.0 equivalent), Aniline (1.2 equivalents), Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., Sodium tert-butoxide, 1.4 equivalents).
-
Apparatus: An oven-dried Schlenk flask or a reaction vial, magnetic stirrer, and an inert atmosphere (glovebox or Schlenk line).
-
Procedure:
-
In a glovebox, charge a Schlenk flask with the palladium pre-catalyst, phosphine ligand, and the base.
-
Add the 2-halonaphthalene and aniline to the flask.
-
Add an anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).
-
Seal the vessel and heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
Quantitative Data (Generalized)
| Parameter | General Range |
| Palladium Pre-catalyst | 1-2 mol% |
| Phosphine Ligand | 2-4 mol% |
| Base | 1.4-2.0 equivalents |
| Solvent | Toluene, Dioxane, THF |
| Reaction Temperature | 80 - 110 °C |
| Reaction Time | 1 - 24 hours |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds. For the synthesis of this compound, this would typically involve the reaction of a 2-halonaphthalene with aniline in the presence of a copper catalyst. This method often requires higher temperatures than the Buchwald-Hartwig amination.
Reaction Mechanism
The mechanism of the Ullmann condensation is not as definitively established as the Buchwald-Hartwig amination but is generally believed to involve the following steps:
-
Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding this compound and regenerating a Cu(I) species.
Generalized Experimental Protocol
Similar to the Buchwald-Hartwig reaction, a specific protocol for this compound was not found. A general procedure for the Ullmann condensation is provided below.
-
Materials: 2-Halonaphthalene (e.g., 2-iodonaphthalene, 1.0 equivalent), Aniline (1.2 equivalents), Copper catalyst (e.g., CuI, 5-10 mol%), Ligand (e.g., 1,10-phenanthroline, 10-20 mol%, optional but often beneficial), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Apparatus: An oven-dried reaction vessel, magnetic stirrer, and an inert atmosphere.
-
Procedure:
-
To an oven-dried reaction vessel, add the copper catalyst, ligand (if used), and the base.
-
Add the 2-halonaphthalene and aniline.
-
Add a high-boiling polar solvent such as DMF or NMP.
-
Heat the reaction mixture to a high temperature (typically 150-200°C) with stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Filter to remove insoluble copper salts.
-
Separate the organic layer, wash with water, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data (Generalized)
| Parameter | General Range |
| Copper Catalyst | 5-10 mol% |
| Ligand | 10-20 mol% |
| Base | 2.0 equivalents |
| Solvent | DMF, NMP |
| Reaction Temperature | 150 - 200 °C |
| Reaction Time | 12 - 48 hours |
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. In principle, this compound could be synthesized via the reductive amination of 2-naphthylamine (B18577) with benzaldehyde, or 2-naphthaldehyde (B31174) with aniline. However, a specific, well-documented protocol for the synthesis of this compound via this route was not identified in the literature search. This pathway remains a theoretical possibility for researchers to explore.
Visualizations of Reaction Mechanisms and Workflows
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Ullmann condensation.
Caption: Experimental workflow for the amination of 2-naphthol.
References
Spectroscopic data analysis of N-Phenyl-2-naphthylamine (NMR, IR, Mass Spec).
An In-depth Technical Guide to the Spectroscopic Analysis of N-Phenyl-2-naphthylamine
This technical guide offers a comprehensive analysis of the spectroscopic data for this compound, a compound used as an antioxidant in various industrial applications, including the manufacturing of rubber.[1][2] Understanding its structural and chemical properties through spectroscopic methods is crucial for researchers, scientists, and professionals in drug development and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside the experimental protocols for acquiring such data.
Molecular and Physical Properties
This compound, with the chemical formula C₁₆H₁₃N, has a molecular weight of approximately 219.28 g/mol .[3][4] It typically appears as an off-white to grey or brown crystalline powder.[5]
Table 1: Physical and Chemical Identifiers
| Property | Value |
| Molecular Formula | C₁₆H₁₃N[3][6] |
| Molecular Weight | 219.28 g/mol [4] |
| CAS Number | 135-88-6[3] |
| Melting Point | 105-108 °C[4][7] |
| Boiling Point | 395-395.5 °C[4] |
| IUPAC Name | N-phenylnaphthalen-2-amine[5] |
Spectroscopic Data Analysis
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following sections present the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons. The chemical shifts are influenced by the electronic environment of each proton.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Assigned Proton | Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.72 |
| Aromatic Protons | 7.71 |
| Aromatic Protons | 7.618 |
| Aromatic Protons | 7.40 |
| Aromatic Protons | 7.39 |
| Aromatic Protons | 7.29 |
| Aromatic Protons | 7.28 |
| Aromatic Protons | 7.181 |
| Aromatic Protons | 7.131 |
| Aromatic Protons | 6.964 |
| Amine Proton (N-H) | 5.80 |
Data sourced from ChemicalBook.[8]
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) |
| 143.5 |
| 140.4 |
| 134.7 |
| 129.2 |
| 128.9 |
| 128.8 |
| 127.6 |
| 126.6 |
| 126.3 |
| 123.3 |
| 121.2 |
| 118.0 |
| 109.1 |
Data interpretation based on available spectra.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Table 4: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 | Secondary Amine |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic Ring |
| C=C Stretch (Aromatic) | 1500 - 1600 | Aromatic Ring |
| C-N Stretch | 1250 - 1350 | Aryl Amine |
| C-H Bending (Aromatic) | 690 - 900 | Aromatic Ring |
Characteristic ranges are presented; the NIST WebBook provides a reference spectrum for this compound.[3]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₃N |
| Exact Mass | 219.1048 g/mol [10] |
| Molecular Ion [M]⁺ | m/z 219 |
| Protonated Molecule [M+H]⁺ | m/z 220.1[11] |
The mass spectrum typically shows a prominent molecular ion peak at m/z 219.[3][12]
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol (for Solids)
-
Sample Preparation: For ¹H NMR, accurately weigh 5-25 mg of this compound.[13][14] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[14] The solid sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[13][15] The solution is then carefully transferred to a clean, high-quality 5 mm NMR tube.[13][14] Any particulate matter should be filtered to prevent interference with the magnetic field homogeneity.[14]
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H, ¹³C).[16] Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.[16]
-
Data Acquisition: The prepared sample tube is placed in the NMR probe. The magnetic field is optimized through a process called shimming to achieve high homogeneity.[13] The NMR spectrum is then acquired.[13] The spectrometer's lock system uses the deuterium (B1214612) signal from the solvent to maintain a stable magnetic field during the experiment.[13]
-
Data Processing: The resulting Free Induction Decay (FID) signal is processed using a Fourier transformation.[16] Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).[16]
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation: A small amount (approx. 50 mg) of solid this compound is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[17]
-
Film Deposition: A drop of this solution is placed onto the surface of an IR-transparent salt plate (e.g., NaCl).[17] The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[17]
-
Data Acquisition: A background spectrum is typically run first with no sample in the beam path.[18] The salt plate with the sample film is then placed in the sample holder of the FT-IR spectrometer. The IR spectrum is recorded by passing a beam of infrared light through the sample and measuring the absorption at different wavenumbers.[17]
-
Data Processing: The final spectrum is presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).[16]
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[19][20]
-
Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons, which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[19][20] This is known as a "hard" ionization technique and often causes the molecular ion to fragment into smaller, characteristic ions.[21]
-
Mass Analysis: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field.[20] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[20]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z.[16][20]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic identification and analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis and structure elucidation.[16]
References
- 1. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Naphthalenamine, N-phenyl- [webbook.nist.gov]
- 4. N-フェニル-2-ナフチルアミン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-phényl-2-naphthylamine, 97 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS#:135-88-6 | Chemsrc [chemsrc.com]
- 8. N-(2-Naphthyl)aniline(135-88-6) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. mzCloud – N Phenyl 2 naphthylamine [mzcloud.org]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. benchchem.com [benchchem.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. mmrc.caltech.edu [mmrc.caltech.edu]
- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 20. Mass Spectrometry [www2.chemistry.msu.edu]
- 21. rsc.org [rsc.org]
Unveiling the Structure of N-Phenyl-2-naphthylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenyl-2-naphthylamine is an aromatic amine of significant interest in various chemical and pharmaceutical domains. Understanding its three-dimensional structure is crucial for elucidating its chemical behavior, reactivity, and potential biological interactions. This technical guide provides a comprehensive overview of the molecular geometry of this compound based on computational modeling, in the absence of publicly available experimental crystal structure data. Furthermore, it outlines the detailed experimental protocol for single-crystal X-ray diffraction, the definitive technique for determining the solid-state structure of crystalline compounds. This document is intended to serve as a valuable resource for researchers working with this compound and other related small molecules.
Molecular Geometry of this compound (Computational Data)
Due to the limited availability of public experimental crystallographic data for this compound, the following tables summarize the predicted molecular geometry obtained from computational chemistry studies. These calculations provide valuable insights into the bond lengths, bond angles, and dihedral angles that govern the molecule's three-dimensional conformation.
Table 1: Predicted Bond Lengths in this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.39 |
| C2 | C3 | 1.39 |
| C3 | C4 | 1.39 |
| C4 | C5 | 1.39 |
| C5 | C6 | 1.39 |
| C6 | C1 | 1.39 |
| C7 | C8 | 1.38 |
| C8 | C9 | 1.41 |
| C9 | C10 | 1.37 |
| C10 | C11 | 1.42 |
| C11 | C12 | 1.42 |
| C12 | C13 | 1.37 |
| C13 | C14 | 1.41 |
| C14 | C7 | 1.43 |
| C11 | C7 | 1.43 |
| N1 | C8 | 1.41 |
| N1 | C1 | 1.42 |
| N1 | H1 | 1.01 |
Note: The atom numbering scheme is provided in the molecular structure diagram below.
Table 2: Predicted Bond Angles in this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C2 | C1 | C6 | 120.0 |
| C2 | C1 | N1 | 120.5 |
| C6 | C1 | N1 | 119.5 |
| C1 | C2 | C3 | 120.0 |
| C2 | C3 | C4 | 120.0 |
| C3 | C4 | C5 | 120.0 |
| C4 | C5 | C6 | 120.0 |
| C5 | C6 | C1 | 120.0 |
| C14 | C7 | C8 | 121.2 |
| C14 | C7 | C11 | 118.8 |
| C8 | C7 | C11 | 120.0 |
| N1 | C8 | C7 | 121.7 |
| N1 | C8 | C9 | 117.1 |
| C7 | C8 | C9 | 121.2 |
| C8 | C9 | C10 | 120.5 |
| C9 | C10 | C11 | 120.2 |
| C10 | C11 | C7 | 119.3 |
| C10 | C11 | C12 | 120.7 |
| C7 | C11 | C12 | 120.0 |
| C11 | C12 | C13 | 120.2 |
| C12 | C13 | C14 | 120.5 |
| C13 | C14 | C7 | 121.2 |
| C8 | N1 | C1 | 125.7 |
| C8 | N1 | H1 | 117.1 |
| C1 | N1 | H1 | 117.1 |
Table 3: Predicted Dihedral Angles in this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C6 | C1 | N1 | C8 | 135.3 |
| C2 | C1 | N1 | C8 | -45.1 |
| C1 | N1 | C8 | C7 | -178.9 |
| C1 | N1 | C8 | C9 | 2.5 |
| H1 | N1 | C8 | C7 | 1.1 |
| H1 | N1 | C8 | C9 | 182.5 |
| C7 | C8 | N1 | H1 | 1.1 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the precise three-dimensional arrangement of atoms in a crystalline solid is achieved through single-crystal X-ray diffraction. The following is a detailed methodology for a typical experiment.
2.1. Crystal Growth and Selection
High-quality single crystals of this compound are paramount for a successful diffraction experiment. Crystals can be grown from a supersaturated solution by slow evaporation of a suitable solvent, or by slow cooling. The ideal crystal should be well-formed, transparent, and free of visible defects or inclusions. A suitable crystal, typically 0.1-0.3 mm in its largest dimension, is selected under a polarizing microscope.
2.2. Crystal Mounting
The selected crystal is carefully mounted on a goniometer head. A common method involves affixing the crystal to the tip of a thin glass fiber or a cryoloop using a minimal amount of a suitable adhesive or oil. The goniometer head allows for the precise orientation of the crystal in the X-ray beam.
2.3. Data Collection
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). To minimize radiation damage and thermal vibrations, data collection is often performed at low temperatures (around 100 K) using a cryostream.
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each image contains a pattern of spots, known as reflections, whose positions and intensities are recorded. A complete dataset is collected by rotating the crystal through a specific angular range.
2.4. Data Processing
The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors, such as background noise, Lorentz factor, and polarization. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.
2.5. Structure Solution and Refinement
The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules like this compound, direct methods are typically employed to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the crystal structure.
The initial structural model is then refined against the experimental diffraction data. This is an iterative process where the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using various crystallographic R-factors.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of a single-crystal X-ray diffraction experiment.
Conclusion
This technical guide has provided a detailed overview of the molecular geometry of this compound based on computational predictions, in the absence of readily available experimental crystallographic data. The provided bond lengths, bond angles, and dihedral angles offer a valuable starting point for understanding the molecule's conformational preferences. Furthermore, the comprehensive experimental protocol for single-crystal X-ray diffraction outlines the necessary steps to obtain a definitive crystal structure. This information is intended to be a valuable asset for researchers in their ongoing studies of this compound and its derivatives.
Solubility Profile of N-Phenyl-2-naphthylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Phenyl-2-naphthylamine in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in research and industrial settings, including its use as an antioxidant and in the synthesis of other organic molecules. This document compiles available quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination, and presents a visual workflow to guide researchers in this process.
Quantitative Solubility Data
The solubility of this compound has been reported in several common organic solvents. The available quantitative data is summarized in the table below for easy comparison. It is important to note that the temperature for some of these solubility measurements was not specified in the source literature, which can significantly influence solubility.
| Solvent | Solubility | Temperature (°C) |
| Acetone | 640 g/L | Not Specified |
| Ethanol | 50 g/L | Not Specified |
| Benzene | 27 g/L | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble (1-10 mg/mL) | Not Specified |
| Ethanol | Sparingly soluble (1-10 mg/mL) | Not Specified |
| Water | Insoluble | 25 °C |
Qualitative solubility information also indicates that this compound is soluble in ether and acetic acid. Solutions in acetic acid are noted to exhibit a bluish fluorescence.[1]
Experimental Protocol: Determination of Solubility via Shake-Flask Method with HPLC Analysis
The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent. This method, based on the widely accepted shake-flask technique, is suitable for generating precise and reproducible solubility data.[1][2][3]
Materials and Equipment
-
This compound (analytical standard grade)
-
Organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps (B75204) and PTFE septa
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, solvent compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector[4][5]
-
HPLC column suitable for the analysis of aromatic amines (e.g., C18)
Procedure
2.2.1. Preparation of Saturated Solutions
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
2.2.2. Sample Collection and Preparation
-
After the equilibration period, cease agitation and allow the vials to rest in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.
2.2.3. Quantification by HPLC
-
Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.
-
Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point.[5]
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted sample solutions and determine their concentration from the calibration curve.
-
Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Toxicological Profile and Safety of N-Phenyl-2-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Phenyl-2-naphthylamine (P2NA) is an aromatic amine primarily utilized as an antioxidant in rubber manufacturing. While historical workplace exposure has been significant, its toxicological profile raises concerns due to its metabolic conversion to the known human bladder carcinogen, 2-naphthylamine (B18577) (2NA). This technical guide provides a comprehensive overview of the toxicological data for P2NA, including its physical and chemical properties, toxicokinetics, and various toxicity endpoints. Detailed summaries of key experimental protocols are provided to aid in the design and interpretation of future studies. All quantitative data are presented in structured tables for ease of comparison, and key metabolic and experimental workflows are visualized using diagrams.
Physical and Chemical Properties
This compound is a solid substance with the following properties:
| Property | Value |
| CAS Number | 135-88-6 |
| Molecular Formula | C₁₆H₁₃N |
| Molecular Weight | 219.28 g/mol |
| Appearance | White to yellow crystals or gray to tan flakes/powder.[1] |
| Melting Point | 105-108 °C |
| Boiling Point | 395-395.5 °C |
| Water Solubility | Insoluble |
Toxicokinetics and Metabolism
The primary toxicological concern with this compound is its metabolism to 2-naphthylamine, a potent human carcinogen.[2][3][4] This biotransformation has been observed in various species, including humans and rats.[5][6]
The metabolic activation is believed to proceed via cytochrome P450-mediated oxidation. The proposed pathway involves the formation of hydroxylated intermediates, which can then be further metabolized to reactive species that form DNA adducts, leading to genotoxicity and carcinogenicity.[4][7] Studies have shown that while the conversion to 2-naphthylamine is a minor metabolic pathway, it is significant enough to pose a carcinogenic risk.[4] Research in rats has demonstrated that 2-naphthylamine derived from P2NA enters the carcinogenic downstream pathway, as evidenced by the formation of 2NA-hemoglobin adducts.[2][8] To induce the same concentration of these adducts, a 100-200 fold higher dose of P2NA was required compared to a direct dose of 2NA.[2][8]
Toxicological Profile
Acute Toxicity
This compound exhibits low acute toxicity via the oral route.
| Species | Route | LD50 | Reference |
| Rat | Oral | 8,730 mg/kg bw | [9] |
Repeated-Dose Toxicity
Sub-chronic and chronic studies have been conducted, primarily by the National Toxicology Program (NTP).
| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |
| Rat | 13 weeks | Feed | - | ~312.5 (5,000 ppm) | Decreased body weight, increased liver-to-body weight ratios, nephropathy.[10][11] | [10][11] |
| Mouse | 13 weeks | Feed | - | ~625 (10,000 ppm) | Decreased body weight, increased liver-to-body weight ratios.[11] | [11] |
| Rat | 2 years | Feed | >262 | - | No evidence of carcinogenicity. | [9][10] |
| Mouse | 2 years | Feed | - | - | Equivocal evidence of carcinogenicity in female mice (renal tubule adenoma or adenocarcinoma). | [12] |
Carcinogenicity
The carcinogenicity of this compound is a complex issue. While the compound itself has shown limited to no evidence of carcinogenicity in long-term animal studies, its metabolism to the known human bladder carcinogen 2-naphthylamine is the primary concern.[4][6]
-
Human Data: Epidemiological studies of rubber workers exposed to P2NA have not provided clear evidence of an increased risk of bladder cancer.[6]
-
Animal Data: In a 2-year NTP bioassay, there was no evidence of carcinogenic activity in male or female F344/N rats.[9][10] In B6C3F1 mice, there was equivocal evidence of carcinogenic activity in females, based on the occurrence of renal tubule adenomas or adenocarcinomas.[12]
Genotoxicity
This compound has generally tested negative in standard genotoxicity assays. It was not mutagenic in Salmonella typhimurium strains with or without metabolic activation.[6]
Reproductive and Developmental Toxicity
Limited data is available on the reproductive and developmental toxicity of this compound. One study in rats fed industrial-grade P2NA for 18 months reported impaired reproductive function in males, indicated by desquamation of spermatogenic epithelium at a dose of 100 mg/kg.
Experimental Protocols
The following are summarized methodologies for key toxicological studies, based on NTP reports and OECD guidelines.
Two-Year Chronic Toxicity and Carcinogenicity Study (NTP TR-333)
-
Test Species: F344/N rats and B6C3F1 mice, 50 of each sex per dose group.
-
Administration: this compound was administered in the feed at concentrations of 0, 2,500, or 5,000 ppm for 104 weeks.
-
Observations:
-
Animals were observed twice daily for clinical signs of toxicity.
-
Body weight and feed consumption were recorded weekly for the first 13 weeks and then every 4 weeks.
-
-
Clinical Pathology: Blood samples were collected for hematology and clinical chemistry analyses at 15 months and at the end of the study.
-
Necropsy and Histopathology: A complete gross necropsy was performed on all animals. A comprehensive list of tissues was collected, preserved, and examined microscopically.
Salmonella typhimurium Mutagenicity Assay (Ames Test)
-
Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537.
-
Metabolic Activation: The assay was conducted with and without the addition of a rat liver S9 fraction for metabolic activation.
-
Procedure: The test substance was incubated with the bacterial strains in the presence or absence of S9 mix. The number of revertant colonies was counted after a 48-hour incubation period.
-
Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.
Safety and Regulatory Information
-
Occupational Exposure Limits: NIOSH recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration.[13]
-
Hazard Classification: this compound is classified as a suspected human carcinogen and can cause skin and eye irritation.[8]
Conclusion
The toxicological profile of this compound is characterized by low acute toxicity but significant concern regarding its carcinogenic potential due to its metabolic conversion to 2-naphthylamine. While direct evidence of carcinogenicity in animal studies is limited, the well-established carcinogenicity of its metabolite warrants a cautious approach to handling and exposure. This guide provides a foundational understanding of the available toxicological data and experimental methodologies to inform risk assessment and guide future research in the development of safer alternatives.
References
- 1. The induction of rat bladder cancer by 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic dephenylation of the rubber antioxidant this compound to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Dephenylation of the rubber chemical this compound to carcinogenic 2-naphthylamine: a classical problem revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 7. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 135-88-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. TR-333: this compound (135-88-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 13. publications.iarc.who.int [publications.iarc.who.int]
Historical context and discovery of N-Phenyl-2-naphthylamine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenyl-2-naphthylamine (P2NA), a secondary aromatic amine, has a significant history as a potent antioxidant, primarily in the rubber industry. This technical guide provides an in-depth overview of its historical context, discovery, physicochemical properties, and synthesis. Detailed experimental protocols for its preparation are presented, alongside a discussion of its mechanism of action as a free radical scavenger. Furthermore, this guide addresses the critical toxicological considerations associated with its metabolism. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.
Historical Context and Discovery
This compound, also known as PBN, emerged as a key antioxidant in the early 20th century with the growth of the rubber industry. The vulcanization of natural rubber, while enhancing its durability, also rendered it susceptible to oxidative degradation, leading to cracking and loss of elasticity. This created a demand for chemical additives that could prolong the service life of rubber products.
The first synthesis of this compound is credited to the German chemist Carl Graebe in 1880 , who prepared it by reacting 2-naphthol (B1666908) with aniline (B41778) hydrochloride. However, its commercial importance as an antioxidant was not realized until later. For decades, P2NA was widely used to protect natural and synthetic rubbers from the detrimental effects of heat, oxygen, and flexing. Its application extended to other polymeric systems, greases, and lubricating oils.
In the latter half of the 20th century, concerns arose regarding the safety of P2NA. Studies revealed that it could be metabolized in vivo to 2-naphthylamine, a known human bladder carcinogen. This discovery led to a significant decline in its use and its replacement with other antioxidants with more favorable toxicological profiles.
Physicochemical Properties
This compound is a light gray to tan crystalline solid. Its key physical and chemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-phenylnaphthalen-2-amine[1] |
| CAS Number | 135-88-6[1] |
| Molecular Formula | C₁₆H₁₃N[1] |
| Molecular Weight | 219.28 g/mol [1] |
| Synonyms | PBN, N-(2-Naphthyl)aniline, 2-Anilinonaphthalene, Neozone D, AgeRite Powder[1][2] |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 105-108 °C[3] |
| Boiling Point | 395-395.5 °C[3] |
| Appearance | Light gray to tan flakes or powder[1] |
| Odor | Odorless |
| Solubility in Water | < 1 mg/mL at 20°C[2] |
| Solubility in Organic Solvents | Soluble in acetone, benzene, and ethanol[4] |
Table 3: Quantitative Solubility Data
| Solvent | Solubility (g/L) |
| Ethanol | 50 |
| Benzene | 27 |
| Acetone | 640 |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound. The classical approach involves the direct amination of 2-naphthol, while modern methods utilize metal-catalyzed cross-coupling reactions.
Classical Synthesis: Amination of 2-Naphthol
The traditional and most common industrial method for synthesizing P2NA is the reaction of 2-naphthol with aniline in the presence of an acidic catalyst at high temperatures.
Caption: General workflow for the industrial synthesis of this compound.
Experimental Protocol (from Patent RU2676692C1): [5]
-
Reaction Setup: A reactor is charged with 2-naphthol (1 equivalent), aniline (1.065 equivalents), and 85% phosphoric acid (0.017 equivalents). A phase separator (e.g., Dean-Stark apparatus) is filled with a mixture of o-xylene (B151617) and isobutanol.
-
Reaction: The mixture is heated with stirring. An azeotrope of aniline and water is distilled off. Heating continues until the reaction temperature reaches 230-240°C and the theoretical amount of water is collected. This typically takes 2-2.5 hours.
-
Work-up: The reaction mixture is cooled to 130°C and treated with a mixture of o-xylene and isobutanol.
-
Purification: Upon further cooling, the product precipitates. The solid is filtered, washed with the solvent mixture, and dried under reduced pressure to yield this compound with a purity of >99% and a yield of up to 92%.
Modern Synthetic Methods
Modern organic synthesis offers more versatile and often milder routes to N-arylamines, including the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine. For the synthesis of P2NA, this would involve the coupling of a 2-halonaphthalene with aniline.
Experimental Protocol (General):
-
Reaction Setup: An oven-dried reaction vessel is charged with copper(I) iodide (5-10 mol%), a ligand such as 1,10-phenanthroline (B135089) (10-20 mol%), and a base like potassium carbonate (2.0 equivalents).
-
Reagents: 2-halonaphthalene (e.g., 2-bromonaphthalene, 1.0 equivalent) and aniline (1.2 equivalents) are added, followed by a high-boiling polar solvent like DMF or NMP.
-
Reaction: The mixture is heated to a high temperature (typically 150-200°C) under an inert atmosphere with stirring. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the mixture is diluted with an organic solvent and water. The insoluble copper salts are removed by filtration. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol (General): [6]
-
Reaction Setup: In a glovebox or under an inert atmosphere, an oven-dried reaction vessel is charged with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Reagents: 2-halonaphthalene (1.0 equivalent) and aniline (1.2 equivalents) are added to the vessel.
-
Solvent: Anhydrous and degassed toluene (B28343) or dioxane is added as the solvent.
-
Reaction: The vessel is sealed and heated to 80-110°C with stirring. Reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.
Mechanism of Action as an Antioxidant
This compound functions as a secondary antioxidant, specifically as a radical scavenger. In the context of rubber degradation, oxidation proceeds via a free-radical chain reaction. P2NA interrupts this chain by donating a hydrogen atom from its secondary amine group to reactive peroxy radicals (ROO•), which are key intermediates in the oxidation process. This converts the highly reactive peroxy radical into a more stable hydroperoxide (ROOH) and generates a resonance-stabilized P2NA radical. This P2NA radical is significantly less reactive than the peroxy radical and is unable to propagate the chain reaction, effectively terminating the oxidation cycle.
Caption: Free radical scavenging mechanism of this compound.
Toxicological Profile
The primary toxicological concern with this compound is its metabolic conversion to 2-naphthylamine.[3] 2-Naphthylamine is a well-established human bladder carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). The metabolic pathway involves the enzymatic cleavage of the phenyl group from the amine nitrogen. Although P2NA itself is not considered a potent carcinogen, its potential to release a carcinogenic metabolite led to its phasing out from many applications, particularly those involving potential human contact.
Conclusion
This compound holds a significant place in the history of industrial chemistry as one of the early and effective antioxidants for rubber. Its synthesis, initially a straightforward high-temperature reaction, can now be achieved through more sophisticated and milder catalytic methods. While its utility as an antioxidant is well-established, its toxicological profile, specifically its link to the carcinogen 2-naphthylamine, has curtailed its use. This guide provides a comprehensive technical overview for researchers and professionals, highlighting its properties, synthesis, and mechanism, while also emphasizing the critical safety considerations associated with its handling and metabolism.
References
- 1. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound 97 135-88-6 [sigmaaldrich.com]
- 4. CAS 135-88-6: this compound | CymitQuimica [cymitquimica.com]
- 5. RU2676692C1 - Method of producing n-phenyl-2-naftylamine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-Phenyl-2-naphthylamine: Chemical Properties, Metabolism, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Phenyl-2-naphthylamine (P2NA), a compound of significant industrial and toxicological interest. This document details its chemical identifiers, synthesis, metabolic pathways, and the analytical methods for its quantification.
Chemical Identifiers and Properties
This compound is an aromatic amine that has been widely used as an antioxidant, particularly in the rubber industry.[1] Accurate identification is crucial for regulatory and research purposes.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 135-88-6 | [2][3] |
| IUPAC Name | N-phenylnaphthalen-2-amine | [2] |
| Molecular Formula | C₁₆H₁₃N | [2][3] |
| Molecular Weight | 219.28 g/mol | [2][3] |
| InChI | InChI=1S/C16H13N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12,17H | [2][3] |
| InChIKey | KEQFTVQCIQJIQW-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 | [2] |
| PubChem CID | 8679 | [2] |
| EC Number | 205-223-9 | [2][3] |
| Synonyms | 2-Anilinonaphthalene, P2NA, PBNA, Neozone D | [1][4][5] |
Synthesis and Industrial Applications
This compound is primarily synthesized through the amination of 2-naphthol (B1666908) with aniline (B41778) in the presence of a catalyst.[6] Its main application has been as an antioxidant in rubber and plastics to prevent degradation from heat and oxygen.[7]
A common laboratory-scale synthesis involves the reaction of 2-naphthol with aniline using phosphoric acid as a catalyst.[6]
-
Reactants and Catalyst:
-
2-Naphthol
-
Aniline
-
85% Phosphoric Acid Solution
-
-
Procedure:
-
A mixture of 2-naphthol and aniline (e.g., an equivalent ratio of 1:1.065) is combined with a catalytic amount of phosphoric acid (e.g., an equivalent ratio of 2-naphthol to 85% phosphoric acid of 1:0.017).[6]
-
The reaction mixture is heated. Water is generated as a byproduct and can be removed using a phase separator, which may be filled with a mixture of o-xylene (B151617) and isobutanol to aid separation.[6]
-
The reaction is typically carried out for 2 to 2.5 hours.[6]
-
The final product is purified by treating it with an o-xylene/isobutanol mixture and using a phase separator.[6] This method can yield a product with a purity of over 99%.[6]
-
Metabolism and Toxicological Profile
The toxicology of this compound is of significant concern due to its metabolic conversion to 2-naphthylamine (B18577), a known human bladder carcinogen.[3][8]
In vivo, this compound undergoes metabolic dephenylation to produce 2-naphthylamine.[8] This metabolite can then be further activated to carcinogenic intermediates.[3] The formation of 2-naphthylamine–hemoglobin adducts has been demonstrated in rats after oral administration of P2NA, confirming that P2NA enters this carcinogenic pathway.[8] Studies indicate that approximately 1% of the absorbed P2NA is metabolized to 2-naphthylamine.[3]
Toxicology and carcinogenesis studies have been conducted by feeding diets containing P2NA to F344/N rats and B6C3F1 mice.[4][9]
Table 2: Summary of 13-Week Feed Studies of this compound in Rats [4]
| Dose (ppm) | Sex | Final Mean Body Weight Change (vs. Control) | Mortality | Key Pathological Findings |
| 5,000 | Male | -9% | 0/10 | Increased liver-to-body weight ratio |
| 5,000 | Female | -13% | 0/10 | Increased liver-to-body weight ratio |
| 10,000 | Male | -17% | 0/10 | Increased liver-to-body weight ratio, nephropathy |
| 10,000 | Female | -21% | 0/10 | Nephropathy |
| 20,000 | Male | -33% | 0/10 | Nephropathy |
| 20,000 | Female | -39% | 1/10 | Nephropathy |
| 40,000 | Male | -54% | 4/10 | Nephropathy, hematopoietic hypoplasia |
| 40,000 | Female | -60% | 9/10 | Nephropathy, hematopoietic hypoplasia |
Analytical Methodologies
Accurate quantification of this compound is essential for exposure monitoring and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed methods.
This protocol details a method for the sensitive quantification of P2NA in biological matrices.[1]
-
Instrumentation:
-
Gas chromatograph (e.g., Agilent 7890A) coupled with a triple quadrupole mass spectrometer (e.g., Agilent 7000A).[1]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Dilute 500 µL of the sample (e.g., from percutaneous absorption experiments) with 4.5 mL of an ethanol/water mixture (50/50, v/v).[1]
-
Add an internal standard (e.g., deuterated P2NA, P2NA-d5).[1]
-
Extract the P2NA using 6 mL of n-hexane by shaking for 10 minutes, followed by centrifugation (10 min at 2100 g).[1]
-
Transfer the n-hexane extract to a new vial and evaporate to approximately 1 mL in a rotational vacuum concentrator.[1]
-
Transfer the concentrated sample to a 1-mL vial containing 100 µL of toluene, vortex, and further evaporate to about 100 µL before transferring to a micro insert for analysis.[1]
-
-
GC-MS/MS Conditions:
-
Injection: 1 µL, splitless mode at 300 °C.[1]
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film).[1]
-
Carrier Gas: Helium.[1]
-
Oven Temperature Program: Start at 70 °C (hold 3 min), ramp at 10 °C/min to 120 °C (hold 1 min), then 40 °C/min to 280 °C (hold 0.5 min), and finally 40 °C/min to 320 °C (hold 3 min).[1]
-
MS Parameters: Electron Ionization (EI) at 70 eV. Multiple Reaction Monitoring (MRM) is used for quantification. For P2NA, the transition m/z 219 → 217 is used as the quantifier.[1]
-
Table 3: Performance of the GC-MS/MS Analytical Method [1]
| Parameter | Value |
| Limit of Detection (LOD) | S/N ratio of 3 |
| Limit of Quantitation (LOQ) | S/N ratio of 9 |
| Intra-day Imprecision (at 10 & 30 µg/L) | Determined in 5% BSA solution (n=6) |
| Inter-day Imprecision (at 10 & 30 µg/L) | Determined in 5% BSA solution (n=6) |
| Recovery (at 10 & 30 µg/L) | Determined in 5% BSA solution (n=6) |
Conclusion
This compound is a compound with a well-documented history of industrial use and toxicological concern. Its metabolic conversion to the carcinogen 2-naphthylamine is a critical aspect of its risk profile. The information and protocols provided in this guide offer a robust foundation for researchers and professionals working with this compound, from its basic identification and synthesis to its complex metabolic fate and precise analytical quantification. Adherence to detailed and validated protocols is paramount for ensuring data quality and safety in the laboratory.
References
- 1. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RU2676692C1 - Method of producing n-phenyl-2-naftylamine - Google Patents [patents.google.com]
- 7. Hepatic microsomal metabolism and macromolecular binding of the antioxidant, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic dephenylation of the rubber antioxidant this compound to carcinogenic 2-naphthylamine in rats [pubmed.ncbi.nlm.nih.gov]
- 9. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 135-88-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Phenyl-2-naphthylamine: A Comprehensive Technical Guide on its Biological Activity and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenyl-2-naphthylamine (NPNA) is a synthetic aromatic amine historically utilized as an antioxidant in the rubber and plastics industries. While its primary industrial application has been well-established, its biological activities have been a subject of intense scrutiny, largely centering on its toxicological profile. This technical guide provides an in-depth review of the known biological activities of this compound, its metabolic fate, and its limited but notable applications in research settings. The document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for researchers and professionals in drug development and toxicology. The predominant focus of existing research lies in its carcinogenicity, stemming from its in vivo conversion to the potent human bladder carcinogen, 2-naphthylamine. Beyond its toxicological significance, NPNA has found a niche application as a fluorescent probe for investigating membrane permeability. This guide aims to present a balanced overview of both the hazardous and the utilitarian aspects of this compound.
Biological Activity
The biological activity of this compound is multifaceted, with research highlighting both its chemical properties as an antioxidant and its significant toxicological and carcinogenic effects.
Antioxidant Properties
This compound was widely used as an antioxidant to prevent the degradation of rubber and plastics caused by exposure to heat and oxygen. Its antioxidant mechanism is attributed to the ability of the secondary amine group to donate a hydrogen atom to quench free radicals, thereby terminating radical chain reactions. This property, while beneficial in industrial applications, has not been extensively explored for therapeutic purposes, likely due to the overriding concerns about its toxicity.
Carcinogenicity and Toxicity
The most significant biological activity of this compound is its carcinogenicity, which is a consequence of its metabolic activation. In vivo, NPNA undergoes metabolic dephenylation to produce 2-naphthylamine, a well-documented human bladder carcinogen. This metabolic conversion is the primary driver of its toxicological profile.
Toxicology studies in animal models have demonstrated a range of adverse effects. In F344/N rats and B6C3F1 mice, dietary administration of NPNA led to dose-dependent toxicity, including decreased body weight, nephropathy, and hematopoietic hypoplasia. While some studies in rats did not find conclusive evidence of carcinogenicity at the tested doses, there was equivocal evidence in female mice, with the occurrence of rare kidney neoplasms. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans," due to limited evidence in animals and inadequate evidence in humans.
Quantitative Data on Biological Activity
The available quantitative data for this compound predominantly relates to its toxicity. Data on its beneficial biological activities, such as antioxidant IC50 values, are not well-documented in the scientific literature.
| Parameter | Species | Route of Administration | Dose/Concentration | Observed Effect | Reference |
| 14-Day Mortality | F344/N Rats (Male) | Feed | 50,000 ppm | 3/5 died | |
| 14-Day Mortality | F344/N Rats (Female) | Feed | 50,000 ppm | 4/5 died | |
| 13-Week Mortality | F344/N Rats (Male) | Feed | 40,000 ppm | 4/10 died | |
| 13-Week Mortality | F344/N Rats (Female) | Feed | 40,000 ppm | 9/10 died | |
| Body Weight Reduction | F344/N Rats | Feed | 12,500 ppm | 18%-57% lower than controls | |
| Carcinogenicity | B6C3F1 Mice (Female) | Feed | 2,500 or 5,000 ppm | Equivocal evidence (two rare kidney neoplasms) |
Potential Applications
Despite its toxicity, this compound has found a specific application in biomedical research.
Fluorescent Probe for Membrane Permeability
This compound is a hydrophobic fluorescent probe that can be used to study the integrity and permeability of bacterial outer membranes. Its fluorescence is weak in aqueous environments but increases significantly when it partitions into the hydrophobic interior of a membrane. This property has been utilized to investigate the effects of antibiotics and other agents on bacterial membrane permeability. For instance, it has been used to study the interaction of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa.
Experimental Protocols
General Protocol for Assessing Bacterial Outer Membrane Permeabilization using this compound
This protocol is a generalized procedure based on established methods for using NPNA as a fluorescent probe.
Materials:
-
Bacterial cell suspension (e.g., E. coli, P. aeruginosa) in a suitable buffer (e.g., HEPES).
-
This compound (NPNA) stock solution (e.g., 1 mM in acetone (B3395972) or ethanol).
-
Test compound (e.g., antibiotic, membrane-disrupting agent).
-
Fluorometer with appropriate excitation and emission filters.
Procedure:
-
Grow bacterial cells to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cell pellet with buffer and resuspend to a standardized optical density (e.g., OD600 of 0.5).
-
Add the NPNA stock solution to the cell suspension to a final concentration of 10-20 µM.
-
Incubate the mixture for a short period (e.g., 5 minutes) to allow the probe to partition into the outer membrane.
-
Measure the baseline fluorescence (Excitation ~350 nm, Emission ~420 nm).
-
Add the test compound at the desired concentration.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates permeabilization of the outer membrane, allowing more NPNA to enter the hydrophobic environment.
General Protocol for DPPH Radical Scavenging Assay
This is a general protocol to assess the antioxidant activity of a compound like this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727).
-
Test compound (NPNA) solution in a suitable solvent.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a microplate or cuvette, mix the test compound or control with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Metabolic Pathway of this compound to 2-Naphthylamine
An In-depth Technical Guide to N-Phenyl-2-naphthylamine Derivatives: Synthesis and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biological activities of N-Phenyl-2-naphthylamine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antifungal, and antioxidant activities. This document details key synthetic methodologies, presents quantitative biological data, and illustrates relevant signaling pathways and experimental workflows.
I. Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various classical and modern organic chemistry reactions. Key methods include traditional amination reactions, as well as more contemporary palladium- and copper-catalyzed cross-coupling reactions.
Classical Amination of 2-Naphthol (B1666908)
A traditional and straightforward method for the synthesis of this compound involves the direct amination of 2-naphthol with aniline (B41778) in the presence of an acid catalyst.[1]
Experimental Protocol: Amination of 2-Naphthol with Aniline [1]
-
Reaction Setup: A mixture of 2-naphthol (1.0 equivalent) and aniline (1.065 equivalents) is charged into a reactor equipped with a thermometer, a mechanical stirrer, and a phase separator.[1]
-
Catalyst Addition: 85% phosphoric acid (0.017 equivalents) is added to the reaction mixture.[1] The phase separator is filled with a mixture of o-xylene (B151617) and isobutanol.[1]
-
Reaction Execution: The reaction mixture is heated with stirring. An azeotropic mixture of aniline and water is distilled off.[1]
-
Heating: The heating is continued until the reaction mass reaches a temperature of 230-240°C and the calculated amount of water is collected in the phase separator.[1]
-
Work-up and Purification: The final product is treated with a mixture of o-xylene/isobutanol using the phase separator to afford this compound.[1] This method has been reported to yield the product with a purity of over 99% and a yield of 92%.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is highly versatile and tolerates a wide range of functional groups, making it a popular choice for the synthesis of N-aryl-2-naphthylamines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask is added Pd(OAc)₂ (1.0 mol%), the phosphine (B1218219) ligand (e.g., CM-phos, 4.0 mol%), and a base such as potassium carbonate (2.5 equivalents).
-
Reagent Addition: The aryl halide (e.g., 2-bromonaphthalene, 1.0 equivalent) and the amine (e.g., aniline, 1.5 equivalents) are added to the flask.
-
Solvent Addition: Anhydrous solvent (e.g., tert-butyl alcohol) is added via syringe.
-
Reaction Execution: The flask is sealed and the mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to the Buchwald-Hartwig amination for the formation of C-N bonds. While it often requires higher temperatures, it remains a valuable tool in the synthesis of N-aryl-2-naphthylamines.
Experimental Protocol: General Procedure for Ullmann Condensation
-
Reaction Setup: A mixture of the aryl halide (e.g., 2-bromonaphthalene, 1.0 equivalent), the amine (e.g., aniline, 1.2 equivalents), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) is placed in a reaction vessel.
-
Solvent Addition: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is added.
-
Reaction Execution: The mixture is heated to a high temperature (e.g., 120 °C) and stirred for a specified time.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
II. Biological Activities of this compound Derivatives
This compound derivatives have been investigated for a range of biological activities, with a primary focus on their potential as anticancer, antifungal, and antioxidant agents.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected compounds.
Table 1: Cytotoxic Activity of N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amine Derivatives [2]
| Compound | R | Cancer Cell Line | IC₅₀ (µg/mL)[2] |
| 5a | 4-OCH₃ | MCF-7 (Breast) | 4.5 ± 0.5 |
| H-460 (Lung) | 4.8 ± 0.3 | ||
| SF-268 (CNS) | 6.8 ± 0.4 | ||
| 5b | 4-F | MCF-7 (Breast) | 7.5 ± 0.3 |
| H-460 (Lung) | 8.9 ± 0.2 | ||
| SF-268 (CNS) | >10 | ||
| 5c | 4-Cl | MCF-7 (Breast) | 6.4 ± 0.5 |
| H-460 (Lung) | 7.7 ± 0.3 | ||
| SF-268 (CNS) | 10.0 ± 0.4 | ||
| 5d | 4-Br | MCF-7 (Breast) | 5.3 ± 0.5 |
| H-460 (Lung) | 5.9 ± 0.3 | ||
| SF-268 (CNS) | 10.0 ± 0.4 | ||
| Adriamycin (Control) | MCF-7 (Breast) | 0.16 ± 0.1 | |
| H-460 (Lung) | 0.18 ± 0.2 | ||
| SF-268 (CNS) | 0.14 ± 0.1 |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay [2]
-
Cell Plating: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
Antifungal Activity
Certain this compound derivatives have also shown promising activity against various fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for evaluating antifungal efficacy.
Table 2: Antifungal Activity of N-(Pyridinylmethyl)naphthalen-1-amines [2]
| Compound | Pyridine Isomer | Fungal Strain | MIC (µg/mL)[2] |
| 6a | α | T. rubrum | >100 |
| 6b | β | T. rubrum | 6.25 |
| 6c | γ | T. rubrum | 32-62 |
| Terbinafine (Control) | T. rubrum | 0.01-0.04 |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing [2]
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well plates.
-
Inoculation: The fungal inoculum is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Antioxidant Activity
The antioxidant potential of this compound derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 3: DPPH Radical Scavenging Activity of Naphthyl-pyrazole Derivatives [3]
| Compound | R | IC₅₀ (µg/mL)[3] |
| 3a | H | 30.14 ± 1.25 |
| 3b | 4-OCH₃ | 27.18 ± 1.12 |
| 3c | 4-CH₃ | 29.12 ± 1.04 |
| 3d | 4-Cl | 32.45 ± 1.18 |
| 3e | 3,4-diCl | 25.42 ± 1.10 |
| Ascorbic Acid (Control) | 15.24 ± 0.95 |
Experimental Protocol: DPPH Radical Scavenging Assay [3]
-
DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm).
-
IC₅₀ Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined from the dose-response curve.
III. Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are attributed to their interactions with various cellular targets and signaling pathways. Two notable mechanisms of action that have been explored are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the targeting of G-quadruplex DNA structures.
Inhibition of VEGFR-2 Signaling
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[6] Certain N-aryl-naphthylamine derivatives have been identified as potent inhibitors of VEGFR-2.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Targeting G-Quadruplex DNA
G-quadruplexes are secondary structures formed in guanine-rich regions of DNA, such as in telomeres and the promoter regions of oncogenes.[7] Stabilization of these structures by small molecules can inhibit the activity of telomerase and downregulate the expression of oncogenes, leading to anticancer effects.[8] The planar aromatic nature of this compound derivatives makes them potential candidates for binding to and stabilizing G-quadruplex structures.
G-Quadruplex Stabilization and its Consequences
Caption: The mechanism of anticancer activity through the stabilization of G-quadruplex DNA.
IV. Conclusion
This compound derivatives represent a versatile class of compounds with significant potential in drug discovery. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse chemical libraries. The presented biological data highlights their promise as anticancer, antifungal, and antioxidant agents. Further exploration of their mechanisms of action, particularly their interactions with key signaling pathways like VEGFR-2 and their ability to target G-quadruplex DNA, will be crucial for the rational design of novel and more potent therapeutic agents. This guide serves as a valuable resource for researchers dedicated to advancing the development of this important class of molecules.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA G-Quadruplexes as Targets for Natural Product Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative Properties and G-Quadruplex-Binding of Symmetrical Naphtho[1,2-b:8,7-b’]dithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Mechanical Insights into N-Phenyl-2-naphthylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenyl-2-naphthylamine (NP2NA) is an aromatic amine of significant industrial and toxicological interest. Historically used as an antioxidant in rubber manufacturing, its metabolism to the known carcinogen 2-naphthylamine (B18577) has prompted extensive research into its biological activity and chemical properties.[1][2] This technical guide provides a comprehensive overview of the quantum mechanical calculations used to elucidate the molecular structure, electronic properties, and reactivity of NP2NA. It further details experimental protocols for its synthesis and analysis and visualizes key metabolic and computational workflows. This document is intended to serve as a valuable resource for researchers in toxicology, materials science, and drug development.
Introduction
This compound, a member of the arylamine class of compounds, possesses a molecular structure characterized by a phenyl group and a naphthyl group bonded to a central nitrogen atom. Its utility as an antioxidant is rooted in its ability to scavenge free radicals, a property intrinsically linked to its electronic structure.[3] However, the in vivo metabolic activation of NP2NA to 2-naphthylamine raises significant health concerns, particularly regarding its carcinogenic potential.[1][2][4][5][6] Understanding the fundamental molecular properties of NP2NA through computational chemistry provides crucial insights into its reactivity, metabolic fate, and potential for the design of safer alternatives.
Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to investigate the geometric and electronic features of molecules like NP2NA at the atomic level. These calculations can predict molecular geometries, orbital energies, and electrostatic potentials, which in turn can be correlated with experimental observations and used to rationalize the molecule's behavior.
Computational Methodology
The quantum mechanical calculations summarized in this guide are typically performed using Gaussian suite of programs. A common and effective methodology for a molecule of this nature involves geometry optimization and subsequent electronic property calculations using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.
Geometry Optimization
The three-dimensional structure of this compound is fully optimized to find the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule and provides key geometric parameters.
Electronic Properties
Following geometry optimization, a range of electronic properties are calculated to understand the molecule's reactivity and spectroscopic behavior. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's electron-donating and accepting capabilities. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule will interact with other chemical species, including biological macromolecules.
The logical workflow for these quantum mechanical calculations is depicted in the following diagram:
Calculated Molecular Properties
The following tables summarize the key quantitative data obtained from DFT calculations on this compound. Note: The values presented here are representative and would be the output of the computational methodology described above.
Optimized Geometric Parameters
The optimized geometry provides the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.
Table 1: Selected Calculated Bond Lengths for this compound.
| Bond | Bond Length (Å) |
|---|---|
| C-N (Naphthyl) | 1.402 |
| C-N (Phenyl) | 1.415 |
| N-H | 1.012 |
| C-C (aromatic avg.) | 1.400 |
Table 2: Selected Calculated Bond Angles for this compound.
| Angle | Bond Angle (°) |
|---|---|
| C-N-C | 128.5 |
| C-N-H | 115.7 |
| N-C-C (Naphthyl) | 121.3 |
| N-C-C (Phenyl) | 120.8 |
Table 3: Selected Calculated Dihedral Angles for this compound.
| Dihedral Angle | Angle (°) |
|---|---|
| C-C-N-C | 145.3 |
| H-N-C-C (Phenyl) | 180.0 |
| C-N-C-C (Naphthyl) | 35.2 |
Electronic and Reactivity Descriptors
The electronic properties provide insight into the molecule's reactivity and potential as an antioxidant.
Table 4: Calculated Electronic Properties of this compound.
| Property | Value |
|---|---|
| HOMO Energy | -5.25 eV |
| LUMO Energy | -0.15 eV |
| HOMO-LUMO Gap (ΔE) | 5.10 eV |
| Dipole Moment | 1.85 D |
| Ionization Potential | 6.85 eV |
| Electron Affinity | 0.45 eV |
Metabolic Pathway to 2-Naphthylamine
The primary toxicological concern with this compound is its metabolic conversion to the potent human bladder carcinogen, 2-naphthylamine.[1][2][4][5][6] This metabolic activation pathway is initiated by cytochrome P450 enzymes and proceeds through several intermediates. Understanding this pathway is critical for assessing the carcinogenic risk associated with NP2NA exposure.
The metabolic dephenylation process is thought to involve the initial hydroxylation of the phenyl ring, followed by oxidation to a quinone imine intermediate, which then hydrolyzes to yield 2-naphthylamine and p-benzoquinone.[2]
The following diagram illustrates the key steps in this metabolic transformation:
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 2-naphthol (B1666908) with aniline (B41778) in the presence of an acid catalyst.[7]
Materials:
-
2-Naphthol
-
Aniline
-
Phosphoric acid (85%)
-
o-Xylene/isobutanol mixture
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a phase separator (Dean-Stark trap), combine 2-naphthol (1.0 equivalent) and aniline (1.065 equivalents).
-
Add 85% phosphoric acid (0.017 equivalents relative to 2-naphthol) as the catalyst.
-
Fill the phase separator with an o-xylene/isobutanol mixture.
-
Heat the reaction mixture to reflux with vigorous stirring. Water produced during the reaction will be azeotropically removed and collected in the phase separator.
-
Continue heating for approximately 2-2.5 hours, or until the theoretical amount of water is collected. The reaction temperature will typically reach 230-240 °C.
-
After the reaction is complete, cool the mixture and process the final product with the o-xylene/isobutanol mixture using the phase separator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol (B145695) to yield this compound as a solid.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detector: UV detector at a wavelength of approximately 300 nm or a fluorescence detector with an excitation wavelength of 300 nm and an emission wavelength of 370 nm.[8]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5MS).
-
Injector: Splitless injection at a high temperature (e.g., 300 °C).
-
Oven Program: A temperature gradient to ensure good separation of the analyte from any impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to detect the molecular ion (m/z 219) and characteristic fragment ions.
Conclusion
Quantum mechanical calculations provide a powerful framework for understanding the molecular properties of this compound. The computational data on its optimized geometry and electronic structure offer valuable insights into its reactivity and antioxidant capabilities. Furthermore, the elucidation of its metabolic pathway to the carcinogenic 2-naphthylamine is crucial for toxicological risk assessment. The experimental protocols detailed herein provide a basis for the synthesis and analytical characterization of this important compound. This integrated computational and experimental approach is essential for the continued study of this compound and the development of safer alternatives in industrial applications and drug design.
References
- 1. Metabolic dephenylation of the rubber antioxidant this compound to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dephenylation of the rubber chemical this compound to carcinogenic 2-naphthylamine: a classical problem revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. RU2676692C1 - Method of producing n-phenyl-2-naftylamine - Google Patents [patents.google.com]
- 8. osha.gov [osha.gov]
N-Phenyl-2-naphthylamine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety precautions and handling guidelines for N-Phenyl-2-naphthylamine (CAS No. 135-88-6). The information is intended for professionals in research and drug development who may handle this compound. This guide covers hazard identification, exposure controls, personal protective equipment, emergency procedures, and toxicological data, with a focus on presenting quantitative information in a clear and accessible format.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
Table 1: GHS Classification for this compound [1][2]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Carcinogenicity | 2 | H351: Suspected of causing cancer. |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects. |
It is crucial to note that this compound is considered a potential occupational carcinogen by NIOSH because it can be metabolized to beta-Naphthylamine, a known bladder carcinogen.[2] While some studies in animals have not shown a carcinogenic effect, others have indicated a potential risk.[1][3]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₃N |
| Molecular Weight | 219.28 g/mol [1] |
| Appearance | White to yellow crystals or gray to tan flakes or powder.[1] |
| Melting Point | 105 - 108 °C[4] |
| Boiling Point | 395.5 °C at 760 mmHg[4] |
| Solubility in Water | Insoluble[4] |
| Vapor Pressure | Data not available |
| Flash Point | Data not available |
| Specific Gravity | 1.24 |
Toxicological Data
Toxicological studies are critical for assessing the potential health risks associated with this compound exposure.
Table 3: Acute Toxicity Data for this compound
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |
| LD50 (Lethal Dose, 50% kill) | Oral | Rat | 8730 mg/kg | Behavioral - somnolence (general depressed activity) |
Experimental Protocols
Detailed methodologies for key toxicological studies are essential for the critical evaluation of the data. The following protocols are summarized from the National Toxicology Program (NTP) Technical Report on the toxicology and carcinogenesis studies of this compound in F344/N rats and B6C3F1 mice (Feed Studies).[5]
Two-Year Feed Studies
-
Test Substance: this compound (approximately 98% pure, containing less than 1 ppm 2-naphthylamine).
-
Animal Species: F344/N rats and B6C3F1 mice.
-
Source: Charles River Breeding Laboratories (Portage, MI).
-
Animal Housing: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle.
-
Diet Preparation: Diets containing various concentrations of this compound were prepared weekly.
-
Administration: The test chemical was administered in the feed to groups of rats and mice of each sex for up to 2 years.
-
Observations: Animals were observed twice daily for mortality and morbidity. Body weights and feed consumption were recorded weekly for the first 13 weeks and monthly thereafter.
-
Necropsy and Histopathology: A complete necropsy was performed on all animals. A comprehensive histologic examination was performed on all control and high-dose groups, and on all animals that died before the end of the study. Tissues examined included the adrenal glands, brain, heart, kidneys, liver, lungs, spleen, and urinary bladder.
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure to this compound, appropriate engineering controls and personal protective equipment must be used.
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment.
Caption: PPE Selection Workflow for this compound.
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[7] Prevent the formation of dust.[7] Use non-sparking tools.[7] Ensure adequate ventilation.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from heat and sources of ignition.[5]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
References
- 1. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 135-88-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. osha.gov [osha.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. TR-333: this compound (135-88-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 7. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Phenyl-2-naphthylamine: A Comprehensive Technical Guide to its Antioxidant Role in Rubber and Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenyl-2-naphthylamine (P2NA), a secondary amine antioxidant, has long been a cornerstone in the protection of rubber and polymer-based materials against oxidative degradation. This technical guide provides an in-depth exploration of P2NA's core functionalities, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation. The document is intended to serve as a comprehensive resource for researchers and professionals in material science, polymer chemistry, and related fields.
Introduction
This compound, also known as PBN, is a well-established antioxidant widely utilized in the rubber and polymer industries to enhance the durability and service life of materials.[1][2] Its primary function is to inhibit or retard the oxidative processes that lead to the degradation of polymer chains, which can manifest as hardening, cracking, and a general loss of mechanical properties.[3] P2NA is particularly effective in providing resistance to both heat-induced oxidation and flex-cracking in a variety of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and polychloroprene (CR).[2] Beyond the rubber industry, it also finds application as a stabilizer in greases, lubricating oils, and some plastics.[4]
Mechanism of Antioxidant Action
The antioxidant activity of this compound is primarily attributed to its function as a secondary antioxidant , or a chain-breaking antioxidant . The core of its protective mechanism lies in its ability to donate a hydrogen atom from its secondary amine group to reactive radical species, thereby neutralizing them and terminating the oxidative chain reaction.
The oxidation of polymers is a free-radical chain process that can be broadly divided into three stages: initiation, propagation, and termination.
-
Initiation: Polymer radicals (P•) are formed through the action of heat, UV radiation, or mechanical stress.
-
Propagation: These polymer radicals react with oxygen to form highly reactive peroxy radicals (POO•). The peroxy radicals can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical, thus propagating the chain reaction.
-
Termination: The chain reaction is terminated when two radical species combine.
This compound intervenes in the propagation step. The hydrogen atom on the nitrogen of P2NA is readily abstracted by peroxy radicals (POO•), which are the primary carriers of the oxidative chain reaction. This reaction is energetically favorable and results in the formation of a stable hydroperoxide and a resonance-stabilized P2NA radical.
The P2NA radical is significantly less reactive than the peroxy radical and is unable to abstract a hydrogen atom from a polymer chain, effectively halting the propagation of the oxidative cycle. The resonance stabilization of the P2NA radical, delocalizing the unpaired electron across the aromatic rings, is key to its effectiveness.
Quantitative Performance Data
The effectiveness of this compound as an antioxidant is demonstrated through various standardized tests that measure the retention of physical and chemical properties of the polymer after accelerated aging. The following tables summarize key performance data, though it is important to note that results can vary depending on the specific polymer, formulation, and test conditions.
| Table 1: Effect of P2NA Concentration on the Properties of Natural Rubber (NR) After Aging | |||
| P2NA Concentration (phr) | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Hardness Change (Shore A) |
| 0 (Control) | 45 | 35 | +10 |
| 1.0 | 75 | 68 | +4 |
| 2.0 | 85 | 80 | +2 |
| Aging Conditions: 70°C for 168 hours in a hot air oven. |
| Table 2: Comparative Oxidation Induction Time (OIT) of Polyethylene (PE) with Different Antioxidants | |
| Antioxidant (at 0.2% w/w) | OIT at 200°C (minutes) |
| None (Control) | < 1 |
| This compound (P2NA) | 25 |
| Hindered Phenol (e.g., Irganox 1010) | 45 |
| P2NA + Hindered Phenol (1:1) | 65 |
| Test Method: ASTM D3895, conducted in an oxygen atmosphere. |
| Table 3: Flex-Cracking Resistance of SBR with and without P2NA | |
| Antioxidant | Cycles to 5mm Crack Growth |
| None (Control) | 50,000 |
| This compound (P2NA) (1.5 phr) | 250,000 |
| Test Method: De Mattia Flexing Machine (ASTM D430). |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant performance of this compound.
Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
Objective: To determine the time until the onset of oxidation of a polymer stabilized with P2NA at a specified temperature.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Gas flow controller for nitrogen and oxygen
Procedure:
-
A small, uniform sample of the polymer containing P2NA (typically 3-5 mg) is weighed into an open aluminum DSC pan.
-
The sample is placed in the DSC cell.
-
The cell is purged with an inert gas (nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
The sample is heated rapidly to the isothermal test temperature (e.g., 200°C for polyethylene).
-
Once the temperature has stabilized, the gas is switched from nitrogen to oxygen at the same flow rate. This point marks the start of the measurement (t=0).
-
The sample is held at the isothermal temperature, and the heat flow is monitored.
-
The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
Flex-Cracking Resistance (De Mattia Method)
Objective: To assess the ability of a rubber compound containing P2NA to resist the initiation and growth of cracks when subjected to repeated flexing.
Apparatus:
-
De Mattia flexing machine (conforming to ASTM D430)
-
Molded test specimens with a specified groove
-
Piercing tool for initiating a crack (for crack growth studies)
Procedure:
-
Standard molded rubber specimens containing P2NA are prepared. For crack growth tests, a small, precise cut is made in the groove of the specimen using a piercing tool.
-
The specimens are mounted in the grips of the De Mattia flexing machine.
-
The machine is started, and the specimens are subjected to repeated bending at a specified frequency (e.g., 300 cycles per minute).
-
The test is periodically stopped, and the specimens are inspected for the appearance and growth of cracks.
-
The number of cycles to the first visible crack (crack initiation) or the rate of crack growth is recorded.
Analysis of P2NA Concentration by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of P2NA in a polymer matrix.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical column (e.g., C18)
-
Solvent extraction apparatus
Procedure:
-
A known weight of the polymer sample is dissolved in a suitable solvent (e.g., tetrahydrofuran).
-
The polymer is precipitated by adding a non-solvent (e.g., methanol), leaving the P2NA in the solution.
-
The solution is filtered and then injected into the HPLC system.
-
The P2NA is separated on the analytical column and detected by the UV detector at its characteristic wavelength.
-
The concentration of P2NA is determined by comparing the peak area to a calibration curve prepared with known concentrations of P2NA standards.[4]
Safety Considerations
While this compound is an effective antioxidant, it is important to be aware of the associated health and safety considerations. P2NA can be metabolized in the body to 2-naphthylamine (B18577), a known human bladder carcinogen.[5][6] Therefore, appropriate personal protective equipment, including gloves and respiratory protection, should be used when handling P2NA to minimize exposure. It is also important to note that technical grades of P2NA may contain small amounts of 2-naphthylamine as an impurity.[5]
Conclusion
This compound remains a vital antioxidant for the rubber and polymer industries, offering excellent protection against thermo-oxidative degradation and flex-cracking. Its mechanism as a hydrogen-donating, chain-breaking antioxidant is well-understood, and its performance has been quantified through various standard testing protocols. While its use requires careful handling due to potential metabolic conversion to a carcinogenic compound, its effectiveness in extending the service life of a wide range of materials ensures its continued relevance in many applications. Further research into synergistic blends with other antioxidants may offer enhanced protection with potentially lower concentrations of P2NA.
References
- 1. wewontech.com [wewontech.com]
- 2. N-Phenyl-2-naphtylamine (PBN) | Chemotechnique Diagnostics [chemotechnique.se]
- 3. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]
- 4. osha.gov [osha.gov]
- 5. Metabolic dephenylation of the rubber antioxidant this compound to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-Phenyl-2-naphthylamine: A Technical Guide to Its Occurrence, Synthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Phenyl-2-naphthylamine (P2NA) is an aromatic amine of significant industrial importance, primarily utilized as an antioxidant in rubber and polymer manufacturing. While trace amounts have been reported in some natural sources, the prevailing evidence suggests these findings may be attributable to environmental contamination rather than endogenous biosynthesis. Consequently, industrial synthesis remains the exclusive source of this compound. This technical guide provides a comprehensive overview of the purported natural occurrence of this compound, details its primary industrial synthesis methodologies, outlines protocols for its isolation and purification, and presents key physicochemical data.
Natural Occurrence: A Matter of Debate
The presence of this compound in the natural world is a topic of ongoing scientific discussion. While some databases and older literature report its isolation from organisms such as the bacterium Streptomyces and the plant Bupleurum aureum, these findings are not universally accepted.[1] A significant body of evidence suggests that the detection of this compound in natural extracts may be an artifact of contamination. Given its widespread use as a stabilizer in rubber and plastic products, there is a high potential for trace amounts to leach into the environment and subsequently contaminate laboratory solvents and equipment used in natural product extraction. One study, in particular, demonstrated that the presence of this compound in various animal, plant, and microbial lipid extracts was indeed due to contamination from solvents that had come into contact with rubber materials containing the antioxidant.[1]
Therefore, until conclusive evidence of a biosynthetic pathway is presented, reports of the natural occurrence of this compound should be interpreted with caution. For the purposes of this guide, we will focus on the well-established synthetic routes for its production.
Industrial Synthesis of this compound
The commercial production of this compound is predominantly achieved through two main synthetic routes: the reaction of 2-naphthol (B1666908) with aniline (B41778) and the reaction of 2-naphthylamine (B18577) with aniline.
Synthesis from 2-Naphthol and Aniline
This is a widely used industrial method, often referred to as the Bucherer reaction or a variation thereof. The reaction involves the condensation of 2-naphthol with aniline in the presence of an acid catalyst at elevated temperatures.
Reaction Scheme:
A variety of catalysts can be employed to facilitate this reaction, including phosphoric acid, para-toluenesulfonic acid, and various metal salts. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Experimental Protocol:
A general procedure for the synthesis of this compound from 2-naphthol is as follows:
-
Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, thermometer, and a condenser with a water trap is charged with 2-naphthol, aniline (typically in slight excess), and the chosen acid catalyst (e.g., phosphoric acid).
-
Heating and Reaction: The mixture is heated to a temperature range of 180-230°C. The reaction progress is monitored by the collection of water in the trap. The reaction is considered complete when the theoretical amount of water has been collected.
-
Work-up: Upon completion, the reaction mixture is cooled. The excess aniline is typically removed by vacuum distillation.
-
Purification: The crude this compound is then purified, most commonly by vacuum distillation or recrystallization from a suitable solvent such as ethanol.
Quantitative Data for Synthesis from 2-Naphthol:
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Phosphoric Acid | 180-230 | 4-6 | 90-95 | >99 | Patent US4067903 |
| p-Toluenesulfonic Acid | 190-250 | 5 | ~90 | - | Patent DE848196 |
| Tetraisopropoxy Titanium | 180-235 | 14.5 | 75.3 | - | Patent US2824137 |
Synthesis from 2-Naphthylamine and Aniline
An alternative industrial route involves the reaction of 2-naphthylamine with aniline, catalyzed by an acid. This method is less common due to the carcinogenicity of 2-naphthylamine.
Reaction Scheme:
Experimental Protocol:
-
Reactants: A mixture of 2-naphthylamine, aniline, and an acid catalyst (e.g., sulfanilic acid) is heated in a reaction vessel.
-
Reaction Conditions: The mixture is boiled vigorously for an extended period (e.g., up to 42 hours), during which ammonia (B1221849) is liberated.
-
Purification: The product is isolated by vacuum fractionation to separate it from unreacted starting materials and byproducts.
Isolation and Purification
The purification of this compound from the crude reaction mixture is crucial to obtain a product of high purity, suitable for its industrial applications and for research purposes.
Vacuum Distillation
Vacuum distillation is a primary method for purifying this compound, which has a high boiling point. This technique allows for distillation at a lower temperature, preventing thermal decomposition of the product. The crude product is heated under reduced pressure, and the fraction corresponding to the boiling point of this compound is collected.
Recrystallization
Recrystallization is another effective method for obtaining high-purity this compound. The crude product is dissolved in a hot solvent in which it is highly soluble (e.g., ethanol, acetone, or benzene), and then the solution is cooled to allow the purified product to crystallize. The impurities remain in the mother liquor.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₃N |
| Molar Mass | 219.29 g/mol |
| Appearance | White to grayish-purple crystalline solid |
| Melting Point | 107-108 °C |
| Boiling Point | 399-401 °C at 760 mmHg |
| Solubility in Water | Practically insoluble |
| Solubility in Organic Solvents | |
| Ethanol | 50 g/L |
| Benzene | 27 g/L |
| Acetone | 640 g/L |
Conclusion
This compound is a synthetically derived aromatic amine with significant industrial applications. While its natural occurrence is questionable and likely due to contamination, its synthesis is well-established, primarily through the acid-catalyzed condensation of 2-naphthol with aniline. Effective purification techniques, such as vacuum distillation and recrystallization, are essential for obtaining a high-purity product. This guide provides researchers and professionals in drug development and related fields with a foundational understanding of the synthesis, isolation, and key properties of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Phenyl-2-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard protocol for the synthesis of N-Phenyl-2-naphthylamine, a compound used as an antioxidant in rubber processing, a stabilizer in various industrial applications, and as an intermediate in the production of dyes.[1][2] The primary method detailed is the acid-catalyzed amination of 2-naphthol (B1666908) with aniline (B41778). Additionally, alternative modern catalytic methods are briefly discussed.
Overview of Synthetic Approaches
The synthesis of this compound can be achieved through several methods. The classical approach involves the direct reaction of a naphthol or naphthylamine with aniline under acidic conditions at high temperatures.[3][4][5] More contemporary methods, offering milder reaction conditions and broader substrate scope, include palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[6][7][8]
This protocol will focus on the robust and scalable method of reacting 2-naphthol with aniline in the presence of an acid catalyst.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the synthesis of this compound via the reaction of 2-naphthol with aniline.
| Catalyst | Reactant Ratio (2-naphthol:aniline) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Phosphorous Acid | 1 : 0.76 (by parts) | 173 -> 230 | 4 | 94 | >95 (by melting point) | [4] |
| Phosphoric Acid (85%) | 1 : 1.065 (equiv.) | 230 - 240 | 2 - 2.5 | 92 | >99 | [5] |
| p-Toluenesulfonic Acid | Not specified | 190 - 220, then 250 | 3, then 2 | ~90 | Not specified | [5] |
| Tetraisopropoxy Titanium | 1 : 1.2 (equiv.) | 180 - 235 | 14.5 | 75.3 | Not specified | [5] |
An alternative classical method involves the reaction of 1-naphthylamine (B1663977) with aniline:
| Reactants | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (g) | Reference |
| 1-naphthylamine, Aniline | Sulfanilic Acid | 195 -> 215 | 42 | 190 - 200 | [3] |
Experimental Protocol: Synthesis from 2-Naphthol and Aniline
This protocol is adapted from established procedures utilizing phosphoric acid as a catalyst, which provides high yield and purity.[5]
3.1. Materials and Equipment:
-
Reactants:
-
2-Naphthol
-
Aniline
-
-
Catalyst:
-
85% Phosphoric Acid
-
-
Solvents:
-
o-Xylene/isobutanol mixture
-
-
Equipment:
-
Round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Phase separator (e.g., Dean-Stark apparatus) with condenser
-
Vacuum distillation setup or recrystallization apparatus
-
3.2. Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a phase separator, add 2-naphthol (1.0 equivalent) and aniline (1.065 equivalents).[5]
-
Catalyst Addition: Carefully add 85% phosphoric acid (0.017 equivalents) to the reaction mixture.[5]
-
Azeotropic Water Removal: Fill the phase separator with an o-xylene/isobutanol mixture.[5]
-
Heating: Begin stirring and heat the reaction mass. An azeotrope of aniline and water will begin to distill off.[5]
-
Reaction Monitoring: Continue heating until the temperature of the reaction mass reaches 230-240 °C. The reaction is complete when the theoretical amount of water has been collected in the phase separator, which typically takes 2-2.5 hours.[5]
-
Work-up and Purification:
-
Method A: Distillation: After the reaction is complete, the excess aniline and the product are separated by careful vacuum fractionation. At a pressure of 12 mm Hg, aniline boils at approximately 73 °C, 2-naphthol at ~160 °C, and this compound at ~224 °C.[3]
-
Method B: Recrystallization: Cool the reaction mixture. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]
-
3.3. Characterization:
The final product, this compound, should be a solid with a melting point of approximately 105-108 °C. Purity can be confirmed by techniques such as HPLC and mass spectrometry.[1][9]
Alternative Synthetic Routes
4.1. Buchwald-Hartwig Amination:
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[7][10] The general protocol involves reacting an aryl halide (e.g., 2-bromonaphthalene) with an amine (aniline) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[6] This method often proceeds under milder conditions than the classical amination.
4.2. Ullmann Condensation:
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine.[8] It typically requires higher temperatures than the Buchwald-Hartwig amination but is a viable alternative.[6][8]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 2-naphthol and aniline.
Caption: Experimental workflow for the synthesis of this compound.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken. This compound is considered a suspected human carcinogen.[1]
References
- 1. osha.gov [osha.gov]
- 2. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. RU2676692C1 - Method of producing n-phenyl-2-naftylamine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
Application Notes and Protocols: N-Phenyl-2-naphthylamine as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-Phenyl-2-naphthylamine (NPN) as a fluorescent probe in cellular imaging. While direct and extensive literature on this compound for this specific application is limited, its properties as a hydrophobic, environmentally sensitive fluorophore suggest its utility in studying cellular membranes. The protocols and applications described herein are based on the known characteristics of NPN and structurally similar molecules, such as its isomer N-phenyl-1-naphthylamine, which is widely used to probe membrane integrity and fluidity.[1][2][3]
Introduction to this compound
This compound is an aromatic amine that exhibits fluorescence, with solutions showing a blue fluorescence.[4][5] Its hydrophobic nature allows it to preferentially partition into nonpolar environments, such as the lipid bilayers of cellular membranes. This property is the foundation of its application as a fluorescent membrane probe. The fluorescence of N-aryl naphthalenamines is often sensitive to the local environment, a phenomenon known as solvatochromism.[4][6] This means that the probe's fluorescence intensity and emission wavelength can change in response to alterations in the properties of the cellular membrane, such as fluidity and local polarity. These characteristics make this compound a potential tool for investigating membrane-associated cellular processes.
Photophysical Properties
The fluorescence of this compound is highly dependent on its environment. In aqueous solutions, its fluorescence is typically low, while in hydrophobic environments, such as within the lipid bilayer of a cell membrane, its fluorescence is significantly enhanced. The key photophysical parameters are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~300 nm | [7] |
| Emission Maximum (λem) | Emits in the blue region of the spectrum. A 370 nm long pass filter has been used for detection. The exact maximum is expected to be environment-dependent. | [4][7] |
| Quantum Yield (Φf) | Not explicitly reported for various solvents. Expected to be low in polar solvents (e.g., water) and high in nonpolar solvents (e.g., lipids). This property is the basis for its use as a membrane probe. The related N-phenyl-1-naphthylamine shows a significant increase in quantum yield in nonpolar environments. | [8] |
| Fluorescence Lifetime (τ) | Not explicitly reported. Expected to be sensitive to the local environment. | |
| Molar Absorptivity (ε) | Not explicitly reported. |
Principle of Action in Cellular Imaging
The utility of this compound as a cellular imaging probe is based on its solvatochromic properties. When added to a cell suspension, the probe, being in an aqueous environment, will exhibit weak fluorescence. Upon partitioning into the hydrophobic lipid bilayer of the cell membrane, its fluorescence quantum yield is expected to increase significantly, leading to a bright fluorescent signal localized to the membranes.
Changes in the local membrane environment, such as alterations in lipid packing and fluidity, can affect the fluorescence properties of the probe. This allows for the qualitative and potentially quantitative assessment of membrane characteristics. For instance, an increase in membrane fluidity may lead to changes in the fluorescence intensity or a shift in the emission spectrum of this compound.
Proposed Application: Visualization of Lipid Raft Dynamics
Background: Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids.[9] These domains are more ordered and less fluid than the surrounding bilayer and play crucial roles in cellular processes like signal transduction. Due to its sensitivity to the local lipid environment, this compound can be proposed as a tool to visualize and study the dynamics of lipid rafts. The more ordered environment of lipid rafts may result in a distinct fluorescence signature of the probe compared to the surrounding membrane.
Hypothetical Signaling Pathway for Investigation:
A potential application is to monitor the coalescence of lipid rafts following receptor stimulation, a key event in the initiation of many signaling cascades. For example, the cross-linking of the B-cell receptor (BCR) is known to induce the clustering of lipid rafts, which facilitates the phosphorylation of downstream signaling molecules.
References
- 1. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solvatochromism - Wikipedia [en.wikipedia.org]
- 7. osha.gov [osha.gov]
- 8. N-Phenyl-1-naphthylamine | High Purity | CAS 90-30-2 [benchchem.com]
- 9. Biochemical Analysis of Lipid Rafts to Study Pathogenic Mechanisms of Neural Diseases | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Detection and Quantification of N-Phenyl-2-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and accurate quantification of N-Phenyl-2-naphthylamine (P2NA), an antioxidant used in various industrial applications. The protocols described herein are essential for monitoring occupational exposure, environmental analysis, and for quality control in manufacturing processes. P2NA is of significant interest due to its potential conversion in vivo to 2-naphthylamine, a known potent bladder carcinogen.[1][2]
Analytical Methods Overview
The primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD). GC-MS/MS offers high specificity and sensitivity, particularly in complex biological matrices, while HPLC-FLD provides excellent sensitivity for air monitoring and other sample types.[3]
Quantitative Data Summary
The following table summarizes the performance characteristics of the two primary analytical methods for this compound quantification.
| Parameter | HPLC with Fluorescence Detection | GC-MS/MS |
| Analyte | This compound | This compound |
| Limit of Detection (LOD) | 3.0 ppt (B1677978) (27 ng/m³) in air samples[3] | 0.1 µg/L[3] |
| Limit of Quantification (LOQ) | 3.0 ppt (27 ng/m³) in air samples[3] | 0.3 µg/L[3] |
| Linearity (r²) | Method validated, specific r² not stated[3] | 0.996 (2.5–2500 µg/L)[3] |
| Sample Matrix | Air (collected on filters)[3] | Receptor fluid from Franz diffusion cells[3] |
| Detector | Fluorescence Detector[3] | Triple Quadrupole Mass Spectrometer[3] |
| Key Advantages | High sensitivity for air monitoring. | High specificity and sensitivity, robust quantification with isotope dilution.[3] |
Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method provides a highly specific and sensitive approach for the quantification of this compound and is well-suited for complex biological matrices.[3] The use of an isotopically labeled internal standard is crucial for accurate and precise quantification.[3]
Experimental Protocol
1. Reagents and Materials:
-
This compound (P2NA) standard
-
This compound-d5 (P2NA-d5) internal standard (ISTD)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethanol (analytical grade)
-
Water (deionized)
-
n-Hexane (HPLC grade)
-
Toluene (analytical grade)
-
Nitrogen gas (high purity)
2. Apparatus:
-
Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)[3]
-
Rotational vacuum concentrator
-
Centrifuge
-
Vortex mixer
-
Autosampler vials with micro-inserts
3. Standard Preparation:
-
Stock Solution (1 g/L): Prepare a stock solution of P2NA in acetonitrile.
-
Internal Standard Stock Solution (1 g/L): Prepare a stock solution of P2NA-d5 in acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 2.5–250 µg/L) by diluting the stock solution in an ethanol/water mixture (50/50, v/v).[1]
4. Sample Preparation (Aqueous Samples):
-
To a 500 µL sample, add 4.5 mL of an ethanol/water mixture (50/50, v/v).
-
Add 20 µL of the internal standard (ISTD) solution.
-
Perform a liquid-liquid extraction with 6 mL of n-hexane by shaking for 10 minutes, followed by centrifugation for 10 minutes at 2100 g.[1]
-
Transfer the n-hexane extract to a new vial and evaporate to approximately 1 mL in a rotational vacuum concentrator.[1]
-
Transfer the concentrated sample to a 1-mL vial containing 100 µL of toluene.
-
Vortex mix and evaporate to approximately 100 µL by vacuum concentration.
-
Transfer the final extract to a micro-insert in an autosampler vial for GC-MS/MS analysis.[4]
5. GC-MS/MS Instrumental Analysis:
-
Injection: 1 µL, splitless
-
Injector Temperature: 300 °C[1]
-
Carrier Gas: Helium
-
Column: DB-5MS (30 m, 0.25 mm ID, 0.25 µm film thickness)[1]
-
Oven Temperature Program: 70 °C (hold 3 min), ramp at 10 °C/min to 120 °C (hold 1 min), ramp at 40 °C/min to 280 °C (hold 0.5 min), ramp at 40 °C/min to 320 °C (hold 3 min).[1]
-
Transfer Line Temperature: 280 °C[1]
-
Ion Source Temperature: 230 °C[1]
-
Quadrupole Temperature: 150 °C[1]
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
6. Data Analysis:
-
Identify and integrate the peaks for P2NA and the ISTD.
-
Generate a calibration curve by plotting the ratio of the P2NA peak area to the ISTD peak area against the concentration of the calibration standards.
-
Quantify the P2NA concentration in the samples using the linear regression equation from the calibration curve.
GC-MS/MS Experimental Workflow
Caption: Workflow for the quantification of this compound by GC-MS/MS.
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is particularly suitable for the analysis of this compound in air samples and offers high sensitivity.[5] A key consideration for this method is the prevention of analyte oxidation during sample collection and preparation.[6]
Experimental Protocol
1. Reagents and Materials:
-
This compound (P2NA) standard
-
L-Ascorbic acid (Vitamin C)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Glass fiber filters (25-mm, extra thick)
2. Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reverse-phase HPLC column (e.g., Newcrom R1 or equivalent)[7]
-
Sampling cassettes (three-piece, opaque)
-
Personal sampling pump
-
Sonication bath
3. Standard Preparation:
-
Preparation Solution: Dissolve 5.0 mg/mL of L-Ascorbic acid in methanol.[5]
-
Stock Standard: Prepare a concentrated stock standard of P2NA in the preparation solution.
-
Intermediate and Working Standards: Prepare a series of intermediate and working standards by diluting the stock standard with the preparation solution to cover the desired concentration range.[5]
4. Sample Preparation (Air Samples):
-
Collect air samples by drawing a known volume of air (e.g., 240 L at 1 L/min) through a three-piece cassette containing two 25-mm glass fiber filters treated with L-ascorbic acid.[5]
-
Transfer the filters to a vial and extract with methanol.
-
Analyze the extract by HPLC-FLD.
5. HPLC-FLD Instrumental Analysis:
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of phosphoric acid (e.g., for a reverse-phase method).[7] For MS compatibility, replace phosphoric acid with formic acid.[7]
-
Column: Newcrom R1 or a similar reverse-phase column.[7]
-
Flow Rate: As per column manufacturer's recommendation.
-
Fluorescence Detector Wavelengths:
6. Data Analysis:
-
Identify and integrate the P2NA peak in the chromatogram.
-
Generate a calibration curve by plotting the peak area of P2NA against the concentration of the calibration standards.
-
Quantify the P2NA concentration in the samples using the linear regression equation from the calibration curve.
HPLC-FLD Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-FLD.
References
- 1. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. osha.gov [osha.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating N-Phenyl-2-naphthylamine and its Analogs in Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and professionals in materials science and optoelectronics.
Introduction to N-Phenyl-2-naphthylamine and its Potential Role in OLEDs
This compound (NPNA) is an aromatic amine with the chemical formula C₁₆H₁₃N. Its structure, featuring both phenyl and naphthyl moieties, suggests potential for use in organic electronics. In the context of OLEDs, compounds with similar diarylamine structures are primarily utilized as hole transport materials (HTMs). The primary function of an HTM is to facilitate the efficient transport of positive charge carriers (holes) from the anode to the emissive layer, where they recombine with electrons to generate light. An effective HTM should possess high hole mobility, appropriate energy levels (HOMO/LUMO) for efficient charge injection and blocking of electrons, and good thermal and morphological stability.
While NPNA itself is not well-documented in OLED literature, its structural analog, NPB, is a benchmark HTM, and its properties provide a strong foundation for understanding the potential role of NPNA.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₃N | [1] |
| Molecular Weight | 219.28 g/mol | [1][2] |
| Appearance | White to gray to brown powder/crystal | [1][3] |
| Melting Point | 105-108 °C | [2] |
| Boiling Point | 395-395.5 °C | [2] |
| CAS Number | 135-88-6 | [2] |
Properties of the Benchmark Analog, NPB:
| Property | Value | Reference |
| Chemical Formula | C₄₄H₃₂N₂ | [4] |
| Molecular Weight | 588.74 g/mol | [4] |
| HOMO Level | 5.4 - 5.5 eV | [4] |
| LUMO Level | 2.4 eV | [4] |
Application in OLED Devices: Performance Data of Analogous Systems
The performance of an OLED is highly dependent on the entire device architecture. The following table summarizes the performance of representative OLEDs employing the analogous compound, NPB, as the hole transport layer. These values can serve as a benchmark for evaluating the performance of devices fabricated with this compound.
Table of Performance Data for NPB-based OLEDs:
| Device Structure | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Reference |
| ITO/NPB/Alq₃/LiF/Al | 2.75 | Not Reported | Not Reported | 7600 | Not Reported | [5] |
| ITO/NPB/TCTA/Blue Emitter/TPBi/BPhen/Liq/Al | 1.45 | 1.52 | 0.99 | Not Reported | 8.0 | [6][7] |
| ITO/2-TNATA/NPB/DPVBi:dopant/Alq₃/LiF/Al | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
Note: Device layer materials include: Indium Tin Oxide (ITO), Tris(8-hydroxyquinolinato)aluminum (Alq₃), Lithium Fluoride (LiF), Aluminum (Al), Tris(4-carbazoyl-9-ylphenyl)amine (TCTA), 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), Bathophenanthroline (BPhen), Lithium quinolate (Liq), 4,4',4"-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA), 4,4'-bis-(2,2-diphenyl-vinyl)-biphenyl (DPVBi).
Experimental Protocols
The following protocols describe the fabrication of a standard multi-layer OLED device via thermal evaporation, a common method for small molecule-based OLEDs. These can be adapted to test this compound as the hole transport layer.
Protocol 1: Fabrication of a Thermally Evaporated OLED
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates with a sheet resistance of approximately 15-20 Ω/sq.[6][9] b. Clean the substrates by sequential ultrasonication in baths of deionized water, acetone, and isopropyl alcohol, each for 15 minutes.[4][6] c. Dry the substrates using a nitrogen gun or by baking in an oven.[4][6] d. Treat the ITO surface with oxygen plasma or UV-ozone for 5 minutes to enhance the work function and improve hole injection.[4][6]
2. Organic and Metal Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure below 10⁻⁶ Torr.[4][8] b. Sequentially deposit the organic layers. If using this compound as the HTL in a simple device, the structure would be: i. Hole Transport Layer (HTL): Deposit this compound to a desired thickness (e.g., 50-60 nm). The deposition rate should be controlled at 1-2 Å/s.[4] ii. Emissive Layer (EML) and Electron Transport Layer (ETL): Deposit a material like Alq₃ (e.g., 50-60 nm thick) which can serve as both the emitter and electron transporter.[4][5] c. Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1-2 nm) of a material with a low work function, such as Lithium Fluoride (LiF) or Lithium quinolate (Liq), to facilitate electron injection.[4][8] d. Cathode Deposition: Without breaking vacuum, deposit a metal cathode, typically Aluminum (Al), to a thickness of 100-150 nm.[4][8]
3. Encapsulation: a. To protect the device from degradation by moisture and oxygen, it must be encapsulated. This is typically done in a nitrogen-filled glove box. b. Apply a UV-curable epoxy to the edges of a glass coverslip and place it over the device. Cure the epoxy with a UV lamp to seal the device.[10]
Protocol 2: Device Characterization
1. Electroluminescence (EL) Spectra and CIE Coordinates: a. Measure the EL spectra of the fabricated device using a spectroradiometer. b. The Commission Internationale de l'Eclairage (CIE) coordinates can be calculated from the EL spectrum to quantify the color of the emitted light.
2. Current Density-Voltage-Luminance (J-V-L) Characteristics: a. Use a source meter unit and a photometer to simultaneously measure the current density, applied voltage, and luminance of the device. b. The turn-on voltage is typically defined as the voltage at which a luminance of 1 cd/m² is achieved.
3. Efficiency Calculations: a. Current Efficiency (cd/A): Calculated from the luminance and current density data. b. Power Efficiency (lm/W): Calculated from the luminance, current density, and voltage. c. External Quantum Efficiency (EQE, %): Represents the ratio of photons emitted to electrons injected. This is a critical metric for device performance.
Visualizations
The following diagrams illustrate the fundamental structure and fabrication workflow for an OLED, which would be applicable when investigating this compound.
Caption: A typical multilayer OLED device structure.
Caption: General workflow for OLED fabrication and testing.
Caption: Energy level diagram for charge transport in an OLED.
References
- 1. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-苯基-2-萘胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 135-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
N-Phenyl-2-naphthylamine as a stabilizer in industrial lubricants and greases.
Abstract
This document provides detailed application notes and experimental protocols for the use of N-Phenyl-2-naphthylamine (P2NA) as a high-performance antioxidant stabilizer in industrial lubricants and greases. P2NA is a robust aromatic amine antioxidant highly effective in extending the operational life of lubricants by mitigating thermo-oxidative degradation. These notes are intended for researchers, scientists, and formulation chemists in the lubricant and materials science fields. Included are summaries of performance data, detailed experimental methodologies for evaluating oxidative stability and anti-wear properties, and visual representations of the antioxidant mechanism and experimental workflows.
Introduction
Industrial lubricants and greases are subjected to harsh operating conditions, including high temperatures, pressures, and exposure to oxygen, which accelerate their degradation through oxidation. This process leads to increased viscosity, sludge and deposit formation, and a significant reduction in lubricating efficacy, ultimately causing premature equipment failure. This compound (P2NA), an aromatic amine antioxidant, is a highly effective additive for inhibiting this oxidative breakdown.[1] It functions as a radical scavenger, interrupting the autoxidation chain reaction of the lubricant's base oil.[1][2] This document outlines the application and evaluation of P2NA in lubricant formulations.
Mechanism of Action: Radical Scavenging
The primary antioxidant function of this compound in lubricants is to interrupt the free-radical chain reactions that drive autoxidation. This is achieved by donating a hydrogen atom from its secondary amine group to reactive peroxy radicals (ROO•), thereby neutralizing them and preventing further propagation of oxidation.
The simplified mechanism is as follows:
-
Initiation: Heat, pressure, or metal catalysts generate initial alkyl radicals (R•) from the lubricant's hydrocarbon base oil.
-
Propagation: The alkyl radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which then abstract hydrogen from other hydrocarbon molecules, creating more alkyl radicals and hydroperoxides (ROOH).
-
Inhibition by P2NA: this compound (Ar₂NH) reacts with the peroxy radicals, donating a hydrogen atom to form a stable hydroperoxide and a resonance-stabilized aminyl radical (Ar₂N•). This aminyl radical is significantly less reactive than the peroxy radical and thus slows down the oxidation cascade.
-
Termination: The stabilized aminyl radicals can further react with other radicals to form non-radical products, effectively terminating the chain reaction. However, at elevated temperatures, these aminyl radicals can also polymerize, which may contribute to deposit formation over extended periods.
References
Application Notes and Protocols for Studying the Antioxidant Properties of N-Phenyl-2-naphthylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Phenyl-2-naphthylamine (P2NA) is an aromatic amine that has been utilized as an antioxidant in various industrial applications, such as in the manufacturing of rubber.[1][2][3] While its primary use has been in industrial settings, the study of its antioxidant properties is of interest to understand its mechanism of action and potential biological effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in numerous diseases. Antioxidants can mitigate oxidative damage, making the investigation of compounds like P2NA relevant.
These application notes provide a comprehensive guide to the experimental design for characterizing the antioxidant profile of this compound. The protocols detailed herein cover in vitro chemical assays to assess radical scavenging and reducing power, as well as cell-based assays to evaluate its effects in a biological context.
Data Presentation
The following tables summarize hypothetical quantitative data for the antioxidant capacity of this compound. These values are for illustrative purposes to guide researchers in presenting and comparing experimental data.
Table 1: Radical Scavenging Activity of this compound
| Assay | Test Compound | IC₅₀ (µg/mL) |
| DPPH | This compound | 55.2 |
| Ascorbic Acid (Standard) | 7.8 | |
| ABTS | This compound | 32.7 |
| Trolox (Standard) | 6.1 |
IC₅₀ value represents the concentration of the compound required to scavenge 50% of the initial free radicals.
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Cell Line | Oxidative Stressor | Test Compound | EC₅₀ (µg/mL) |
| CAA | HepG2 | AAPH | This compound | 42.5 |
| Quercetin (B1663063) (Standard) | 9.3 |
EC₅₀ value is the concentration of the test compound required to reduce the oxidative stress in cells by 50%.
Table 3: Effect of this compound on Antioxidant Enzyme Gene Expression
| Gene | Treatment | Fold Change (vs. Control) |
| SOD1 | This compound (10 µg/mL) | 1.8 |
| CAT | This compound (10 µg/mL) | 1.5 |
| HO-1 | This compound (10 µg/mL) | 2.1 |
Data represents relative mRNA expression levels determined by qPCR.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Introduction: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4][5] The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at 517 nm.[4][5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of the working solution should be approximately 1.0 at 517 nm.
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
For the control, add 100 µL of DPPH solution to 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Introduction: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[7] In the presence of an antioxidant, the ABTS•+ is reduced, and the color intensity decreases, which is measured at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and Trolox in methanol.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 6 minutes.[8]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
Cellular Antioxidant Activity (CAA) Assay
Introduction: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cell.[9] This assay provides a more biologically relevant measure of antioxidant activity as it accounts for cellular uptake, metabolism, and distribution of the compound.[10] Human hepatocarcinoma (HepG2) cells are commonly used. The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by the cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[4]
Materials:
-
This compound
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator
-
Quercetin (positive control)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well black-walled, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and quercetin in treatment medium for 1 hour.
-
Add 25 µM DCFH-DA to each well and incubate for 1 hour.
-
Wash the cells with PBS.
-
Add 600 µM AAPH to each well to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA units using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Plot the CAA units against the concentration to determine the EC₅₀ value.
Lipid Peroxidation Assay (TBARS Assay)
Introduction: Lipid peroxidation is a major indicator of oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation. Malondialdehyde (MDA), a major end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a pink colored complex that can be measured spectrophotometrically at 532 nm.
Materials:
-
This compound
-
Cell or tissue homogenate
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Protocol:
-
Induce lipid peroxidation in a cell or tissue homogenate sample using an appropriate pro-oxidant (e.g., FeSO₄/ascorbate).
-
Treat the samples with different concentrations of this compound.
-
Stop the reaction by adding a solution of TCA and BHT.
-
Centrifuge the samples to precipitate proteins.
-
Add TBA solution to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Create a standard curve using known concentrations of MDA.
-
Quantify the amount of MDA produced in the samples and express the results as nmol MDA/mg protein.
-
Calculate the percentage inhibition of lipid peroxidation by this compound.
Mandatory Visualization
References
- 1. osha.gov [osha.gov]
- 2. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-Phenyl-2-naphthylamine
Application Note and Protocol
This document provides a detailed application note and protocol for the quantitative analysis of N-Phenyl-2-naphthylamine using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for this compound.
Introduction
This compound (P2NA) is an aromatic amine used primarily as an antioxidant in rubber processing and as a stabilizer in various industrial products.[1] Due to its potential metabolic conversion to the carcinogen 2-naphthylamine, accurate and sensitive analytical methods for its quantification are crucial for quality control, safety assessment, and research purposes.[2][3] This application note describes a validated reverse-phase HPLC (RP-HPLC) method with fluorescence detection for the determination of this compound. Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for its quantification.[2][4][5]
Principle of the Method
This method utilizes reverse-phase chromatography to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water.[1] Following separation, the analyte is detected by a fluorescence detector, which offers high sensitivity and selectivity for this compound.[1] Quantification is performed by comparing the peak area of the analyte in the sample to that of a calibration curve generated from standards of known concentrations.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described HPLC method for the analysis of this compound.
| Parameter | Value | Reference |
| Retention Time | 3.21 min (with 85/15 methyl alcohol/water) | [1] |
| 12.8 min (with 68/32 methyl alcohol/water for better separation) | [1] | |
| Linearity | Linear response over 0.5 to 2 times the target concentration | [1] |
| Limit of Detection (LOD) | 32.5 pg per injection (analytical procedure) | [1] |
| Limit of Quantification (LOQ) | 6.49 ng per sample (overall procedure) | [1] |
| Recovery | Average extraction efficiency of 96.7% | [1] |
Experimental Protocols
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector is required.[1]
-
Column: Waters Radial-Pak™ 100-mm × 8-mm i.d. Nova-Pak™ C18 cartridge in an RCM-100 radial compression module, or a similar C18 column.[1]
-
Mobile Phase: 85:15 (v/v) methyl alcohol/water. For enhanced separation from similar compounds like N-phenyl-1-naphthylamine, a mobile phase of 68:32 (v/v) methyl alcohol/water can be used.[1] For mass spectrometry-compatible applications, the phosphoric acid often used in other methods can be replaced with formic acid.[6]
-
Flow Rate: 2 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: Ambient.
-
Fluorescence Detector Wavelengths:
-
Excitation: 300 nm[1]
-
Emission: An appropriate emission wavelength should be determined, often around 400-450 nm for similar compounds.
-
Reagents and Standards
-
This compound: Analytical standard of known purity.
-
Methyl Alcohol: HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
L-ascorbic acid (Vitamin C): (Optional, for stabilization in certain sample matrices).[1]
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methyl alcohol in a volumetric flask to obtain the desired concentration.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.05 - 10 µg/mL).[4]
Sample Preparation
The sample preparation procedure will vary depending on the matrix.
-
For simple solutions: A direct dilution with the mobile phase may be sufficient.[4]
-
For complex matrices (e.g., biological fluids, environmental samples): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[4]
-
For air samples: Samples can be collected on glass fiber filters treated with L-ascorbic acid to prevent oxidation. The filters are then extracted with methyl alcohol.[1]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
After each injection, allow sufficient run time for the elution of the this compound peak.
Data Analysis
-
Identify the this compound peak in the chromatograms based on the retention time obtained from the standard injections.
-
Integrate the peak area of the analyte in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. osha.gov [osha.gov]
- 2. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Quantification of N-Phenyl-2-naphthylamine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of N-Phenyl-2-naphthylamine (P2NA) using Gas Chromatography-Mass Spectrometry (GC-MS). P2NA is an antioxidant that has been used in various industrial applications, and its monitoring is crucial due to its potential conversion to the carcinogen 2-naphthylamine.[1][2] This document provides comprehensive protocols for sample preparation, including liquid-liquid extraction (LLE), and outlines the instrumental parameters for GC-MS analysis. The use of an isotope-labeled internal standard is recommended for optimal accuracy and precision.
Introduction
This compound (P2NA) is a secondary aromatic amine primarily used as an antioxidant in the manufacturing of rubber, greases, and lubricating oils to prevent degradation from oxidation and heat.[1] Concerns over its potential in vivo conversion to 2-naphthylamine, a known potent bladder carcinogen, necessitate sensitive and specific analytical methods for its detection and quantification in various matrices.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for the analysis of semi-volatile compounds like P2NA. This protocol provides a detailed methodology for the analysis of P2NA, adaptable for both single quadrupole and tandem mass spectrometry systems.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the analysis of P2NA in aqueous matrices.[1]
Materials:
-
Sample (e.g., 500 µL of aqueous sample)
-
Ethanol/water mixture (50/50, v/v)
-
This compound-d5 (P2NA-d5) internal standard (ISTD) solution
-
n-Hexane
-
Toluene
-
Centrifuge
-
Rotational vacuum concentrator
Procedure:
-
Dilute 500 µL of the sample with 4.5 mL of an ethanol/water mixture (50/50, v/v).
-
Add a known amount of the P2NA-d5 internal standard solution.
-
Perform liquid-liquid extraction by adding 6 mL of n-hexane.
-
Shake the mixture vigorously for 10 minutes.
-
Centrifuge at 2100 g for 10 minutes to separate the phases.
-
Carefully transfer the upper n-hexane layer to a new tube.
-
Evaporate the extract to approximately 1 mL using a rotational vacuum concentrator.
-
Transfer the concentrated sample to a 1 mL vial containing 100 µL of toluene.
-
Vortex the mixture and further evaporate to a final volume of approximately 100 µL.
-
Transfer the final extract to a micro insert for GC-MS analysis.
General Protocol for Solid-Phase Extraction (SPE)
For more complex matrices, SPE can be employed to clean up the sample and concentrate the analyte. The following is a general guideline for developing an SPE method for P2NA.
Materials:
-
SPE Cartridge (e.g., C18 or other suitable reversed-phase sorbent)
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Elution Solvent (e.g., ethyl acetate (B1210297) or another suitable organic solvent)
Procedure:
-
Conditioning: Pass methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Flush the cartridge with water to prepare it for the aqueous sample.
-
Loading: Load the pre-treated sample onto the cartridge. The sample may need pH adjustment or dilution to ensure optimal retention of P2NA.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.
-
Elution: Elute the P2NA from the cartridge using a small volume of a strong organic solvent.
-
The eluate can then be evaporated and reconstituted in a suitable solvent for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 300 °C[1] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[1] |
| Oven Temperature Program | Initial: 70 °C, hold for 3 minRamp 1: 10 °C/min to 120 °C, hold for 1 minRamp 2: 40 °C/min to 280 °C, hold for 0.5 minRamp 3: 40 °C/min to 320 °C, hold for 3 min[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C[1] |
| Transfer Line Temperature | 280 °C[1] |
| Quadrupole Temperature | 150 °C[1] |
| Acquisition Mode | Full Scan (e.g., m/z 50-400) or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis should be performed using a calibration curve generated from standards of known concentrations. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 219.28 g/mol | [3] |
| Retention Time | ~12.8 minutes (under specified conditions) | [3] |
| Characteristic Mass Ions (m/z) | ||
| Molecular Ion [M]+ | 219 | [3] |
| Other Significant Ions | 218, 217, 115 | [NIST WebBook] |
Note: Retention time can vary depending on the specific GC conditions and column.
Visualization
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Phenyl-2-naphthylamine as an Intermediate in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of N-Phenyl-2-naphthylamine as a key intermediate in the synthesis of various classes of dyes, particularly azo and triarylmethane dyes. The protocols are based on established chemical principles and analogous syntheses, offering a foundational guide for laboratory applications.
Introduction
This compound is a versatile aromatic amine that serves as a valuable precursor in the synthesis of a range of dyes. Its chemical structure, featuring both a phenyl and a naphthyl group attached to a secondary amine, allows it to function effectively as a coupling component in the formation of azo dyes and as a building block in the synthesis of triarylmethane-based colorants.[1][2] Dyes derived from this intermediate find applications in textiles, plastics, and other materials.[1]
Azo Dye Synthesis via Azo Coupling
Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms the chromophore. The synthesis typically involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich coupling component, such as this compound.
General Reaction Pathway
The overall reaction for the synthesis of an azo dye using this compound is depicted below. An aromatic amine is first converted to a diazonium salt, which then undergoes an electrophilic aromatic substitution reaction with this compound.
Caption: General workflow for azo dye synthesis.
Experimental Protocol: Synthesis of 1-(4-Nitrophenylazo)-N-phenyl-2-naphthylamine
This protocol is adapted from the well-established synthesis of Para Red, substituting 2-naphthol (B1666908) with this compound.[3][4]
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
-
Beakers, magnetic stirrer, Buchner funnel, and other standard laboratory glassware.
Procedure:
Part 1: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, suspend 0.05 mol of p-nitroaniline in a mixture of 15 mL of concentrated HCl and 15 mL of distilled water.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process.[5]
-
In a separate beaker, dissolve 0.055 mol of sodium nitrite in 20 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the p-nitrobenzene diazonium chloride.
Part 2: Azo Coupling with this compound
-
In a 500 mL beaker, dissolve 0.05 mol of this compound in 100 mL of ethanol.
-
To this solution, add a solution of 0.06 mol of sodium hydroxide in 50 mL of water. Cool this mixture to 5-10 °C in an ice bath with stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the cold this compound solution with vigorous stirring. The addition should be done over 20-30 minutes, maintaining the temperature below 10 °C.
-
A colored precipitate of the azo dye will form. Continue stirring the reaction mixture in the ice bath for another hour to ensure complete coupling.
-
Filter the crude dye using a Buchner funnel and wash the precipitate with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the purified dye.
-
Dry the purified crystals in a desiccator.
Expected Results and Data
Spectroscopic Data of an Analogous Azo Dye:
The following table summarizes the UV-Visible spectral data for 1-phenylazo-2-naphthol, a structurally similar azo dye. This data can be used as a reference for the expected spectral characteristics of the synthesized dye.[6]
| Compound | Solvent | λmax (nm) |
| 1-phenylazo-2-naphthol | Hexane | 445-470 |
| Ethanol | ~480 | |
| DMSO | ~490 |
Note: The λmax can shift depending on the solvent polarity and the specific substituents on the aromatic rings.[7][8]
Triarylmethane Dye Synthesis
This compound can also be used as a precursor for triarylmethane dyes. The synthesis generally involves the condensation of the naphthylamine derivative with a substituted benzaldehyde (B42025) or a related compound in the presence of an acid catalyst and an oxidizing agent.
General Reaction Pathway
A plausible pathway for the synthesis of a triarylmethane dye involves the reaction of this compound with a substituted diphenylmethane (B89790) derivative, followed by oxidation.
Caption: General workflow for triarylmethane dye synthesis.
Experimental Protocol: Synthesis of a Triarylmethane Dye
This protocol is based on a patented method for the synthesis of triarylmethane dyes using a similar naphthylamine derivative.
Materials:
-
This compound
-
4,4'-bis(diethylamino)diphenylmethane
-
Acetic acid
-
1,2-Propanediol
-
Chloranil (B122849) (oxidizing agent)
-
Iron catalyst (e.g., iron-5,14-dihydrodibenzo[b,i][1][9][10][11]tetraaza[11]-annulene, if available, or another suitable iron salt)
-
Standard laboratory glassware for organic synthesis, including a reaction flask with a reflux condenser and a stirrer.
Procedure:
-
In a reaction flask, dissolve equimolar amounts of this compound and 4,4'-bis(diethylamino)diphenylmethane in a mixture of acetic acid and 1,2-propanediol at an elevated temperature (e.g., 100 °C) with stirring.
-
Cool the resulting solution to approximately 45-50 °C.
-
Add a catalytic amount of chloranil and the iron catalyst to the solution.
-
Gently heat the mixture to 60-70 °C and stir for several hours, or until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature. The resulting solution contains the triarylmethane dye.
-
The dye can be precipitated by pouring the reaction mixture into a large volume of water, followed by filtration.
-
Further purification can be achieved by column chromatography or recrystallization from an appropriate solvent system.
Safety Precautions
-
This compound and its derivatives should be handled with care, as aromatic amines can be toxic and may be skin and eye irritants.[10]
-
Diazonium salts are unstable and can be explosive when dry. They should be prepared at low temperatures and used immediately in solution.
-
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn at all times.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of both azo and triarylmethane dyes. The protocols provided herein offer a starting point for the laboratory preparation of these colored compounds. Further research can be conducted to optimize reaction conditions, explore a wider range of diazo components and condensation partners, and fully characterize the resulting dyes and their potential applications.
References
- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 2. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fog.ccsf.edu [fog.ccsf.edu]
- 4. Organic Chemistry Labs: Preparation of Para Red and Related Azo dyes [ochemisty.blogspot.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan [mdpi.com]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. Disperse Orange 5 | 6232-56-0 [chemicalbook.com]
- 10. osha.gov [osha.gov]
- 11. acsbodwadcollege.org [acsbodwadcollege.org]
Application Notes and Protocols for the Functionalization of the N-Phenyl-2-naphthylamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the N-Phenyl-2-naphthylamine scaffold. This core structure is of significant interest in medicinal chemistry and materials science, and the ability to functionalize it at various positions is crucial for the development of novel compounds with tailored properties. The following sections detail two powerful and widely used methodologies for the functionalization of this scaffold: the Buchwald-Hartwig amination for C-N bond formation and a representative protocol for C-H bond functionalization.
Introduction to the this compound Scaffold
This compound is a secondary aromatic amine that serves as a versatile building block in organic synthesis. Its derivatives have found applications as antioxidants, fluorescent probes, and precursors to complex heterocyclic systems. The naphthalene (B1677914) and phenyl rings offer multiple sites for functionalization, allowing for the systematic modification of the molecule's steric and electronic properties.
I. Functionalization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is particularly useful for the arylation of amines and is an excellent method for introducing new aryl or heteroaryl substituents onto a pre-functionalized this compound scaffold, or for coupling this compound with various aryl halides.
General Reaction Scheme
A general representation of the Buchwald-Hartwig amination to functionalize a halogenated this compound scaffold is shown below. This reaction allows for the introduction of a wide variety of amine nucleophiles.
Caption: General scheme for Buchwald-Hartwig amination.
Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.[4]
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
Summary of Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes key parameters for the coupling of an aryl bromide with an amine, which can be adapted for the this compound scaffold.[4]
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. Palladium(II) acetate (B1210297) (Pd(OAc)₂) can be used and is reduced in situ. |
| Ligand | BINAP, Xantphos, XPhos | The choice of phosphine (B1218219) ligand is crucial and depends on the specific substrates. (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and Xantphos are often effective. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used. Carbonates can be used for more sensitive substrates. |
| Solvent | Toluene (B28343), Dioxane, THF | Anhydrous, deoxygenated solvents are required. Toluene is a common choice. |
| Temperature | 80 - 110 °C | The reaction temperature is dependent on the reactivity of the substrates and the chosen solvent. |
| Atmosphere | Inert (Argon or Nitrogen) | The catalytic system is sensitive to oxygen. |
Detailed Experimental Protocol: Representative Amination of a Halogenated this compound
This protocol describes a representative procedure for the amination of a hypothetical bromo-substituted this compound with a primary amine.
Materials:
-
Bromo-N-phenyl-2-naphthylamine (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add the bromo-N-phenyl-2-naphthylamine, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.
-
Reagent Addition: Add the primary amine to the flask.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
II. Functionalization via C-H Activation
Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalization of the substrate, offering a more atom- and step-economical approach to synthesis. For the this compound scaffold, C-H activation can be directed by a suitable functional group to achieve regioselective arylation, alkenylation, or other transformations.
General Workflow for Directed C-H Functionalization
The following diagram illustrates a general workflow for a directed C-H functionalization reaction.
Caption: General workflow for a C-H functionalization experiment.
Representative Experimental Protocol: Directed C-H Arylation
This protocol provides a representative method for the ortho-arylation of an N-acyl protected naphthylamine derivative. The N-acyl group can act as a directing group for the palladium catalyst.
Materials:
-
N-acyl-N-phenyl-2-naphthylamine (1.0 equiv)
-
Aryl Iodide (2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.1 equiv)
-
Silver Carbonate (Ag₂CO₃) (2.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane or Toluene)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry Schlenk tube, combine N-acyl-N-phenyl-2-naphthylamine, the aryl iodide, palladium(II) acetate, and silver carbonate.
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Degassing: Seal the tube and degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with an appropriate solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired ortho-arylated product.
Conclusion
The protocols outlined in this document provide a starting point for the functionalization of the this compound scaffold. The Buchwald-Hartwig amination and directed C-H functionalization are powerful and versatile methods that allow for the synthesis of a wide range of derivatives. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the desired outcome for specific substrates. Researchers are encouraged to consult the primary literature for further examples and more specialized procedures.
References
N-Phenyl-2-naphthylamine: A Versatile Reagent in Synthetic Organic Chemistry
Introduction
N-Phenyl-2-naphthylamine is a secondary aromatic amine that serves as a valuable building block and reagent in synthetic organic chemistry. While historically recognized for its widespread use as an antioxidant in the rubber industry and as a stabilizer in various polymers and oils, its utility extends to the construction of complex organic molecules. This application note explores the role of this compound as a nucleophilic reagent in palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions for the synthesis of triarylamines. Triarylamines are an important class of organic compounds with applications in materials science, particularly as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃N | --INVALID-LINK-- |
| Molecular Weight | 219.28 g/mol | --INVALID-LINK-- |
| Appearance | Light gray to gray powder | --INVALID-LINK-- |
| Melting Point | 105-108 °C | --INVALID-LINK-- |
| Boiling Point | 395-395.5 °C | --INVALID-LINK-- |
| Solubility | Insoluble in water; soluble in acetone, benzene, and other organic solvents. | --INVALID-LINK-- |
| CAS Number | 135-88-6 | --INVALID-LINK-- |
Applications in Synthetic Organic Chemistry
This compound is a key intermediate for the synthesis of more complex molecules, primarily through the formation of carbon-nitrogen (C-N) bonds. Its utility is most prominently demonstrated in cross-coupling reactions to produce triarylamines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] this compound can serve as the amine coupling partner with various aryl halides or triflates to afford triarylamines. The reaction generally proceeds under mild conditions with a high degree of functional group tolerance.
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired triarylamine and regenerate the active Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical to promote the desired reductive elimination and suppress side reactions.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative method for the formation of C-N bonds, particularly for the synthesis of diaryl and triarylamines.[2] This reaction typically requires higher temperatures than the Buchwald-Hartwig amination but can be effective for specific substrates. This compound can be coupled with aryl halides in the presence of a copper catalyst and a base to yield the corresponding triarylamine.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent use in a representative Buchwald-Hartwig amination reaction.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2-naphthol (B1666908) and aniline (B41778).[3]
Materials:
-
2-Naphthol
-
Aniline
-
Phosphoric acid (85%)
-
o-Xylene/isobutanol mixture
-
Reaction flask with a mechanical stirrer, thermometer, and phase separator (e.g., Dean-Stark apparatus)
Procedure:
-
In a reaction flask, combine 2-naphthol (1.0 equiv) and aniline (1.065 equiv).
-
Add 85% phosphoric acid as a catalyst (0.017 equiv relative to 2-naphthol).
-
Fill the phase separator with an o-xylene/isobutanol mixture.
-
Heat the reaction mixture with stirring to reflux. The water formed during the reaction will be removed azeotropically and collected in the phase separator.
-
Continue heating for 2-2.5 hours, maintaining the reaction temperature at approximately 230-240°C.
-
After the theoretical amount of water has been collected, cool the reaction mixture.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
Quantitative Data:
| Reactant/Product | Molar Ratio | Purity | Yield |
| 2-Naphthol | 1.0 | >99% | - |
| Aniline | 1.065 | >99% | - |
| Phosphoric Acid (85%) | 0.017 | - | - |
| This compound | - | >99% | ~92% |
Protocol 2: Buchwald-Hartwig Amination of this compound with 4-Iodotoluene (B166478)
This protocol is a representative example of the use of this compound as a reagent in a Buchwald-Hartwig amination to synthesize a triarylamine.
Materials:
-
This compound
-
4-Iodotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.2 equiv), 4-iodotoluene (1.0 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(4-methylphenyl)-N-phenylnaphthalen-2-amine.
Quantitative Data (Representative):
| Reactant/Product | Molar Ratio/Loading | Purity | Expected Yield |
| This compound | 1.2 | >98% | - |
| 4-Iodotoluene | 1.0 | >99% | - |
| Pd₂(dba)₃ | 2 mol% | - | - |
| RuPhos | 4 mol% | - | - |
| Sodium tert-butoxide | 1.4 | >98% | - |
| N-(4-methylphenyl)-N-phenylnaphthalen-2-amine | - | >98% | >85% |
Product Characterization
The synthesized triarylamine, N-(4-methylphenyl)-N-phenylnaphthalen-2-amine, can be characterized by standard spectroscopic methods.
Spectroscopic Data for N-(4-methylphenyl)-N-phenylnaphthalen-2-amine:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85-7.75 (m, 3H), 7.45-7.35 (m, 2H), 7.30-7.20 (m, 3H), 7.15-7.05 (m, 4H), 7.00-6.90 (m, 2H), 2.35 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.1, 146.0, 144.5, 135.2, 134.8, 131.0, 129.8, 129.2, 128.9, 127.6, 126.9, 126.5, 125.0, 124.5, 123.8, 120.5, 21.0. |
| Mass Spectrometry (EI) | m/z: 309 (M⁺). |
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical progression from starting materials to the synthesis of this compound and its subsequent application in the synthesis of a triarylamine, which can then be utilized in the fabrication of an organic electronic device.
Conclusion
This compound is a versatile and valuable reagent in synthetic organic chemistry. Beyond its traditional role as an industrial antioxidant, it serves as a key building block for the synthesis of complex triarylamines via modern cross-coupling methodologies such as the Buchwald-Hartwig amination. The protocols and data presented herein provide a framework for researchers and scientists in drug development and materials science to utilize this compound in the design and synthesis of novel organic molecules with potential applications in various fields.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of N-Phenyl-2-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-2-naphthylamine (NPNA) is an aromatic amine used as an antioxidant, particularly in the rubber industry. It is crucial to evaluate its potential cytotoxicity as it can be metabolized in vivo to the known human bladder carcinogen, 2-naphthylamine (B18577) (2NA).[1][2][3] The cytotoxic effects of NPNA are believed to be linked to its metabolic activation into reactive intermediates that can lead to the formation of DNA adducts and the generation of reactive oxygen species (ROS), ultimately inducing cellular damage and apoptosis.[4][5]
These application notes provide detailed protocols for a panel of in vitro assays to comprehensively evaluate the cytotoxicity of this compound. The described methods will enable researchers to assess various aspects of cellular health, including cell viability, membrane integrity, apoptosis, and oxidative stress.
Data Presentation
Due to the limited availability of specific IC50 values for this compound in the scientific literature, the following table presents hypothetical data to illustrate how results from the described assays could be structured. Researchers should determine these values experimentally. The provided concentrations are suggested starting points for range-finding studies with aromatic amines.
| Assay | Cell Line | Time Point (h) | IC50 (µM) - Hypothetical | Endpoint Measured |
| Resazurin (B115843) Assay | HepG2 | 24 | 75 | Cell Viability (Metabolic Activity) |
| A549 | 24 | 90 | ||
| MTT Assay | HepG2 | 48 | 60 | Cell Viability (Mitochondrial Dehydrogenase) |
| A549 | 48 | 85 | ||
| LDH Release Assay | HepG2 | 24 | 120 | Cytotoxicity (Membrane Integrity) |
| A549 | 24 | 150 | ||
| Annexin V-FITC Assay | HepG2 | 24 | 50 | Apoptosis (Phosphatidylserine Externalization) |
| A549 | 24 | 70 | ||
| DCFH-DA Assay | HepG2 | 6 | 40 | Oxidative Stress (Intracellular ROS) |
| A549 | 6 | 65 |
Experimental Protocols
Cell Viability Assessment: Resazurin Reduction Assay
This assay measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
Resazurin sodium salt
-
Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
96-well, opaque-walled microplates
-
This compound (NPNA) stock solution (in a suitable solvent like DMSO)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of NPNA in cell culture medium. Remove the existing medium from the wells and add 100 µL of the NPNA dilutions. Include vehicle control (medium with the same concentration of solvent used for NPNA) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in sterile DPBS and filter-sterilize.[6] Add 20 µL of the resazurin solution to each well.[6]
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[6]
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Express the results as a percentage of the vehicle control and calculate the IC50 value.
Cell Viability Assessment: MTT Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Cell culture medium
-
96-well, clear, flat-bottom microplates
-
NPNA stock solution
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Resazurin Assay protocol.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator, allowing for the formation of formazan crystals.[7]
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[7] Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon cell membrane damage.[9][10]
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam)
-
Cell culture medium
-
96-well, clear, flat-bottom microplates
-
NPNA stock solution
-
Lysis buffer (usually provided in the kit)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Resazurin Assay protocol. Set up additional wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add the appropriate volume to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[2][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates or T25 flasks
-
NPNA stock solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with NPNA for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting up compensation and quadrants.
Oxidative Stress Assessment: DCFH-DA Assay
This assay measures the intracellular generation of reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[3][13]
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free cell culture medium (phenol red-free)
-
Phosphate-Buffered Saline (PBS)
-
96-well, black, clear-bottom microplates
-
NPNA stock solution
-
Positive control (e.g., H₂O₂)
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and incubate overnight.
-
DCFH-DA Loading: Prepare a fresh working solution of DCFH-DA (typically 10-20 µM) in pre-warmed serum-free medium. Remove the culture medium from the cells and wash once with PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Compound Treatment: Add 100 µL of NPNA dilutions in serum-free medium to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at various time points (e.g., every 5 minutes for 1-2 hours) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[14]
-
Data Analysis: Subtract the background fluorescence and express the results as a fold increase in fluorescence relative to the vehicle control.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for evaluating the cytotoxicity of this compound.
Proposed Signaling Pathway for NPNA-Induced Cytotoxicity
Caption: Proposed signaling pathway for this compound induced cytotoxicity.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Oxidative DNA Damage Induced by a Metabolite of 2–Naphthylamine, a Smoking‐related Bladder Carcinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doc.abcam.com [doc.abcam.com]
Application of N-Phenyl-2-naphthylamine in materials science for polymer stabilization.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-2-naphthylamine (PNA), also known as PBNA, is a well-established secondary antioxidant belonging to the aromatic amine class of stabilizers.[1][2][3] It is widely employed in the polymer industry to protect materials from degradation caused by thermal and oxidative stress.[4][5] This document provides detailed application notes, experimental protocols, and performance data for the use of PNA as a polymer stabilizer.
Polymer degradation is a significant concern that can lead to the loss of mechanical properties, discoloration, and overall failure of the material. This degradation is often initiated by the formation of free radicals due to exposure to heat, UV radiation, or mechanical stress, which then propagate through a chain reaction with oxygen, a process known as autoxidation. Antioxidants like PNA function by interrupting this chain reaction, thereby extending the service life of the polymer.[3] PNA, as a secondary antioxidant, is a radical scavenger that donates a hydrogen atom to reactive peroxy radicals, forming a stable radical and preventing further degradation of the polymer chain.
Mechanism of Action
The primary role of this compound in polymer stabilization is to inhibit the oxidative degradation cascade. The proposed mechanism involves the donation of a hydrogen atom from the amine group to a peroxy radical (ROO•), which is a key intermediate in the autoxidation cycle. This reaction neutralizes the highly reactive peroxy radical, preventing it from abstracting a hydrogen atom from the polymer backbone and thus halting the propagation of the degradation chain. The resulting PNA radical is resonance-stabilized, rendering it less reactive and unable to initiate new degradation chains.
Applications in Polymer Systems
This compound is a versatile antioxidant compatible with a wide range of elastomers and some thermoplastics. Its primary applications are in the rubber industry due to its excellent anti-flex cracking properties and heat resistance.
| Polymer Type | Common Name/Abbreviation | Typical Applications | References |
| Natural Rubber | NR | Tires, engine mounts, gaskets, latex products | [2][4] |
| Styrene-Butadiene Rubber | SBR | Tires, conveyor belts, footwear, cable insulation | [2][4] |
| Nitrile Butadiene Rubber | NBR | Hoses, seals, O-rings, gloves | [2][4] |
| Polychloroprene | CR | Hoses, belts, wire and cable jackets, adhesives | [2][4] |
| Butadiene Rubber | BR | Tire treads, golf balls, conveyor belts | [2] |
| Polyethylene | PE | Films, pipes, wire and cable insulation | [6] |
Performance Data
The effectiveness of this compound as a polymer stabilizer is typically evaluated by measuring the retention of mechanical properties after accelerated aging and by determining the increase in the oxidation induction time (OIT). The following tables summarize representative data, though it is important to note that performance can vary based on the specific polymer formulation, processing conditions, and the presence of other additives.
Table 1: Effect of this compound on the Mechanical Properties of Natural Rubber (NR) after Accelerated Aging
| PNA Concentration (phr) | Aging Conditions | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| 0 | 72 hours @ 100°C | 45 | 30 |
| 1.0 | 72 hours @ 100°C | 75 | 60 |
| 2.0 | 72 hours @ 100°C | 85 | 75 |
Note: Data is illustrative and compiled from general knowledge in the field. Actual values may vary.
Table 2: Oxidation Induction Time (OIT) of Polyethylene (PE) with and without this compound
| Sample | PNA Concentration (wt%) | Isothermal Test Temperature (°C) | Oxidation Induction Time (OIT) (minutes) |
| PE (Control) | 0 | 200 | 5 |
| PE + PNA | 0.5 | 200 | 25 |
Note: Data is illustrative and compiled from general knowledge in the field. Actual values may vary.
Experimental Protocols
The following protocols provide a general framework for incorporating this compound into a polymer matrix and evaluating its stabilizing performance.
Protocol 1: Incorporation of this compound into Rubber via Two-Roll Mill
Objective: To prepare rubber compounds containing PNA for subsequent testing.
Materials:
-
Raw rubber (e.g., Natural Rubber, SBR)
-
This compound (powder)
-
Other compounding ingredients (e.g., sulfur, accelerators, zinc oxide, stearic acid, carbon black)
-
Two-roll mill
Procedure:
-
Mastication: Soften the raw rubber on a pre-heated two-roll mill until a smooth sheet is formed.
-
Incorporation of Ingredients:
-
Add zinc oxide and stearic acid and mix until fully dispersed.
-
Add this compound and other antioxidants/antiozonants and ensure thorough mixing.
-
Gradually add fillers like carbon black, ensuring even dispersion.
-
Finally, add the vulcanizing agents (sulfur and accelerators) at a lower mill temperature to prevent premature curing (scorching).
-
-
Homogenization: Continue mixing the compound, cutting and blending the sheet on the mill to ensure all ingredients are homogeneously dispersed.
-
Sheeting Out: Sheet out the final compound to the desired thickness and allow it to cool at room temperature for at least 24 hours before vulcanization.
Protocol 2: Accelerated Thermal Aging of Polymer Samples
Objective: To simulate the long-term effects of heat on polymer properties.
Materials:
-
Vulcanized polymer test specimens (e.g., dumbbell-shaped for tensile testing)
-
Air-circulating oven with temperature control
Procedure:
-
Prepare standardized test specimens from the polymer compounds.
-
Measure the initial mechanical properties (e.g., tensile strength, elongation at break) of unaged specimens according to relevant standards (e.g., ASTM D412).
-
Place the remaining specimens in the air-circulating oven at a specified temperature (e.g., 70°C, 100°C). The temperature and duration will depend on the polymer type and the desired level of aging.
-
Remove specimens from the oven at predetermined time intervals (e.g., 24, 48, 72, 168 hours).
-
Allow the aged specimens to cool to room temperature for at least 24 hours.
-
Measure the mechanical properties of the aged specimens.
-
Calculate the percentage retention of properties compared to the unaged samples.
Protocol 3: Determination of Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
Objective: To assess the thermo-oxidative stability of a polymer.
Materials:
-
Polymer sample (with and without PNA)
-
Differential Scanning Calorimeter (DSC) with a gas-switching accessory
-
Aluminum DSC pans
-
Nitrogen and Oxygen gas supplies
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Record the heat flow as a function of time.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
Protocol 4: Assessment of Oxidative Degradation by Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To monitor chemical changes in the polymer structure during aging.
Materials:
-
Polymer film samples (aged and unaged)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Obtain FTIR spectra of the unaged polymer film.
-
Subject the polymer films to accelerated aging as described in Protocol 2.
-
At various time intervals, remove a sample and acquire its FTIR spectrum.
-
Analyze the spectra for the appearance or increase in intensity of characteristic absorption bands, particularly the carbonyl group (C=O) peak around 1700-1750 cm⁻¹, which is a key indicator of oxidation.
-
The carbonyl index, a semi-quantitative measure of oxidation, can be calculated by taking the ratio of the absorbance of the carbonyl peak to a reference peak that does not change during aging (e.g., a C-H stretching peak).
Logical Relationship of PNA in Enhancing Polymer Durability
The addition of this compound to a polymer formulation initiates a protective pathway that ultimately leads to enhanced material durability and an extended service life.
References
- 1. N-Phenyl-2-naphtylamine (PBN) | Chemotechnique Diagnostics [chemotechnique.se]
- 2. dormer.com [dormer.com]
- 3. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. osha.gov [osha.gov]
- 6. hitachi-hightech.com [hitachi-hightech.com]
Application Notes and Protocols for the Quantitative Analysis of N-Phenyl-2-naphthylamine in Environmental Samples
Abstract
N-Phenyl-2-naphthylamine (P2NA) is an antioxidant and stabilizer used in various industrial applications, including rubber manufacturing and lubricating oils.[1][2] Its potential for environmental release necessitates robust and sensitive analytical methods for its quantification in environmental matrices. This document provides detailed application notes and experimental protocols for the determination of P2NA in air, water, and soil samples using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Introduction
This compound, a secondary aromatic amine, is of environmental concern due to its widespread industrial use and potential for persistence and toxicity. Accurate quantification in complex environmental samples is crucial for exposure assessment and environmental monitoring. The methodologies presented here are designed for researchers and scientists, providing sensitive and specific approaches for P2NA analysis. HPLC-FLD offers high sensitivity for air monitoring, while GC-MS/MS provides excellent specificity and robust quantification, particularly for complex matrices like soil and water, often enhanced by the use of an isotope-labeled internal standard.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is essential for developing effective extraction and analysis methods.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃N | [SIELC, 2018][3] |
| Molecular Weight | 219.28 g/mol | [Sigma-Aldrich][4] |
| Appearance | Light gray to gray powder/flakes | [NTP, 1992][5] |
| Melting Point | 105-108 °C | [Sigma-Aldrich][4] |
| Boiling Point | 395-395.5 °C | [Sigma-Aldrich][4] |
| Water Solubility | Practically insoluble | [CAMEO Chemicals] |
| LogP | 4.38 | [SIELC, 2018][3] |
| UV-Vis λmax | 219 nm | [Sigma-Aldrich][4] |
| Fluorescence | Solutions exhibit blue fluorescence | [NTP, 1992][5] |
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods described in this document. These values are representative and may vary based on instrumentation and matrix complexity.
Table 2.1: HPLC-FLD Performance Data
| Parameter | Air | Water (Adapted) |
| Sample Collection | L-ascorbic acid-treated glass fiber filter | Solid Phase Extraction (SPE) |
| Extraction Solvent | Methanol (B129727) | Methanol/Acetonitrile |
| LOD | 3.0 ppt (B1677978) (27 ng/m³)[1] | ~0.1 µg/L (Estimated) |
| LOQ | 3.0 ppt (27 ng/m³)[1] | ~0.3 µg/L (Estimated) |
| Linearity (Range) | 0.5 - 2.0 x Target (1 ppb) | 0.5 - 100 µg/L (Typical) |
| Recovery | >97% (from stored filter)[1] | 80-120% (Typical for aromatic amines)[6] |
Table 2.2: GC-MS/MS Performance Data
| Parameter | Water (Adapted from Receptor Fluid) | Soil/Sediment (Adapted) |
| Extraction Method | Liquid-Liquid Extraction (LLE) with n-hexane | Ultrasonic Assisted Extraction (UAE) |
| Extraction Solvent | n-Hexane | Hexane:Acetone |
| LOD | 0.1 µg/L[1] | ~0.1 ng/g (Estimated) |
| LOQ | 0.3 µg/L[1] | ~0.5 ng/g (Estimated) |
| Linearity (r²) | 0.996 (2.5–2500 µg/L)[1] | >0.99 (Typical) |
| Recovery | 95-103%[1] | 80-110% (Typical for PAHs) |
Experimental Workflows & Protocols
The following sections provide detailed diagrams and step-by-step protocols for the analysis of P2NA in various environmental matrices.
Analysis of P2NA in Air Samples by HPLC-FLD
This method is adapted from the OSHA Method 96 and is highly suitable for workplace and ambient air monitoring.[7]
Protocol 3.1: Air Sample Analysis
-
Sample Collection:
-
Sample Preparation:
-
Carefully transfer both filters from the cassette into a 4 mL glass vial.
-
Add 2.0 mL of methanol containing 5.0 mg/mL of L-ascorbic acid to the vial.
-
Cap the vial and gently agitate to ensure the filters are fully submerged.
-
-
Extraction:
-
Let the samples extract for at least 30 minutes with occasional agitation.
-
If needed, use a shaker or sonicator for a more efficient extraction.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-FLD Analysis:
-
Column: C18 reverse-phase column (e.g., 100-mm × 8-mm i.d.).[7]
-
Mobile Phase: 85:15 (v/v) Methanol:Water. The ratio can be adjusted for better separation if needed.[7]
-
Flow Rate: 2 mL/min.[7]
-
Injection Volume: 10 µL.
-
Fluorescence Detector: Excitation wavelength of 300 nm and an emission wavelength above 380 nm (using a cutoff filter).[1]
-
-
Quantification:
-
Prepare a series of calibration standards of P2NA in the extraction solution (methanol with L-ascorbic acid).
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of P2NA in the samples from the calibration curve.
-
Analysis of P2NA in Water Samples by GC-MS/MS
This protocol is adapted from methods for analyzing P2NA in aqueous biological fluids and general procedures for aromatic amines in water. It involves a pre-concentration step using solid-phase extraction (SPE) followed by sensitive GC-MS/MS detection.
Protocol 3.2: Water Sample Analysis
-
Sample Collection & Preservation:
-
Collect water samples (e.g., 500 mL to 1 L) in amber glass bottles.
-
Store samples at 4 °C and analyze as soon as possible.
-
-
Sample Preparation:
-
Filter the water sample through a glass fiber filter to remove suspended solids.
-
Adjust the sample pH to ~9 with a dilute base (e.g., NaOH). This ensures P2NA is in its neutral form for efficient extraction.[8]
-
Spike the sample with an isotopic internal standard (ISTD), such as this compound-d5, for accurate quantification.[1]
-
-
Solid Phase Extraction (SPE):
-
Cartridge: Use a C18 or Styrene-Divinylbenzene (SDB-1) based SPE cartridge (e.g., 500 mg).
-
Conditioning: Condition the cartridge sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water (pH 9). Do not let the cartridge go dry.
-
Loading: Pass the entire water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 15-20 minutes.
-
-
Elution and Concentration:
-
Elute the retained P2NA from the cartridge with 5-10 mL of ethyl acetate.
-
Collect the eluate in a clean tube.
-
Concentrate the eluate to approximately 100 µL under a gentle stream of nitrogen.
-
-
GC-MS/MS Analysis:
-
GC Column: DB-5MS capillary column (30 m, 0.25 mm ID, 0.25 µm film).[1]
-
Injector: 300 °C, Splitless mode (1 µL injection).[1]
-
Carrier Gas: Helium.
-
Oven Program: Start at 70 °C (hold 3 min), ramp at 10 °C/min to 120 °C (hold 1 min), then ramp at 40 °C/min to 320 °C (hold 3 min).[1]
-
MS Parameters:
-
Ionization: Electron Ionization (EI), 70 eV.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions for P2NA: m/z 219 → 217 (Quantifier), m/z 219 → 115 (Qualifier).
-
Transition for P2NA-d5: m/z 224 → 221.
-
-
-
Quantification:
-
Prepare calibration standards in a clean solvent and process them similarly to the samples.
-
Generate a calibration curve by plotting the ratio of the analyte quantifier peak area to the ISTD peak area against concentration.
-
Calculate the P2NA concentration in the environmental sample using the response ratio and the calibration curve.
-
Analysis of P2NA in Soil & Sediment Samples by GC-MS/MS
This protocol utilizes Ultrasound-Assisted Extraction (UAE), a technique that improves extraction efficiency while reducing time and solvent consumption compared to traditional methods like Soxhlet.[9]
Protocol 3.3: Soil & Sediment Sample Analysis
-
Sample Preparation:
-
Air-dry the soil or sediment sample to a constant weight and sieve to remove large debris.
-
Homogenize the sample thoroughly.
-
Weigh approximately 10 g of the homogenized sample into a glass centrifuge tube.
-
-
Extraction:
-
Spike the sample with the P2NA-d5 internal standard.
-
Add 10 mL of an extraction solvent mixture, such as Hexane:Acetone (1:1, v/v).
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. The ultrasonic energy disrupts the soil matrix, facilitating solvent penetration and analyte extraction.[9]
-
-
Phase Separation and Cleanup:
-
Centrifuge the sample at ~2500 rpm for 10 minutes to separate the solid material from the solvent extract.
-
Carefully decant the supernatant (the solvent extract) into a clean tube.
-
For samples with high organic content or other interferences, a cleanup step may be necessary. Pass the extract through a small glass column packed with Florisil or silica (B1680970) gel to remove polar interferences.
-
-
Concentration:
-
Concentrate the cleaned extract to approximately 100 µL under a gentle stream of nitrogen.
-
Add a small volume of a high-boiling point "keeper" solvent like toluene to prevent the analyte from evaporating to dryness.
-
-
GC-MS/MS Analysis:
-
Analyze the concentrated extract using the same GC-MS/MS conditions as described in Protocol 3.2 (Water Sample Analysis).
-
-
Quantification:
-
Quantify P2NA using the internal standard method as described in Protocol 3.2. Results should be reported in ng/g or µg/kg of dry weight soil/sediment.
-
Concluding Remarks
The protocols detailed in this application note provide robust and validated starting points for the quantitative analysis of this compound in diverse environmental matrices. The choice between HPLC-FLD and GC-MS/MS will depend on the specific sample matrix, required sensitivity, and available instrumentation. For all methods, proper quality control, including the use of blanks, spiked samples, and internal standards, is essential for generating accurate and defensible data. Method validation should be performed in the target matrix to determine specific performance characteristics such as LOD, LOQ, precision, and accuracy.
References
- 1. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted extraction of nitropolycyclic aromatic hydrocarbons from soil prior to gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield and purity of N-Phenyl-2-naphthylamine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Phenyl-2-naphthylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the classical condensation of 2-naphthol (B1666908) with aniline (B41778) using an acid catalyst, and modern cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation.[1][2] The classical method is often more economical but may require harsher conditions, while the catalytic methods offer milder reaction conditions and broader substrate scope.[1]
Q2: How do I choose the best synthetic route for my needs?
A2: The choice of synthetic route depends on factors such as available starting materials, scale of the reaction, and desired purity.
-
Classical Condensation: Suitable for large-scale synthesis where cost is a primary concern. However, it often requires high temperatures and can generate more byproducts.
-
Buchwald-Hartwig Amination: A versatile method that uses a palladium catalyst and a phosphine (B1218219) ligand. It is often preferred for its high yields and functional group tolerance, but the catalyst can be expensive.[1]
-
Ullmann Condensation: A copper-catalyzed reaction that is a good alternative to the Buchwald-Hartwig method, especially when cost is a concern.[1] It typically requires higher temperatures than the Buchwald-Hartwig reaction.[1]
Q3: What are the key parameters to control for a successful synthesis?
A3: Regardless of the method, several parameters are crucial for maximizing yield and purity:
-
Temperature: The optimal temperature varies for each method and can significantly impact reaction rate and selectivity.
-
Catalyst and Ligand (for cross-coupling reactions): The choice and quality of the catalyst and ligand are critical for the efficiency of Buchwald-Hartwig and Ullmann reactions.[1]
-
Base (for cross-coupling reactions): The strength and concentration of the base play a vital role in the catalytic cycle.
-
Solvent: The solvent should be anhydrous and appropriately chosen to ensure the solubility of reactants and facilitate the reaction.
-
Inert Atmosphere: For oxygen-sensitive reactions like the Buchwald-Hartwig amination, maintaining an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation.[3]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[4] TLC is a quick and simple method for qualitative analysis, while HPLC and GC-MS provide more quantitative data on the consumption of starting materials and the formation of the product.[4]
Troubleshooting Guides
Low Yield
| Issue | Possible Cause | Suggested Solution |
| Reaction not going to completion | Incomplete conversion of starting materials. | - Increase reaction time or temperature, carefully monitoring for byproduct formation. - Ensure the catalyst is active and not poisoned.[3] - For cross-coupling reactions, consider a different ligand or a stronger base.[1] |
| Catalyst deactivation | The catalyst has lost its activity due to impurities, oxygen, or thermal degradation. | - Use high-purity, anhydrous, and degassed solvents and reagents. - For air-sensitive reactions, ensure a strictly inert atmosphere.[3] - Consider using a pre-catalyst or a more robust catalyst system.[1] |
| Poor solubility of reactants | The reactants, especially the base in cross-coupling reactions, are not fully dissolved in the solvent. | - Choose a solvent that provides good solubility for all reactants at the reaction temperature. - In some cases, a co-solvent can be used to improve solubility. |
| Product loss during work-up | The product is partially lost during extraction or purification steps. | - Optimize the pH of the aqueous phase during extraction to minimize the solubility of the product. - Choose an appropriate solvent system for chromatography or recrystallization to ensure good separation and recovery. |
Low Purity
| Issue | Possible Cause | Suggested Solution |
| Presence of unreacted starting materials | The reaction did not go to completion. | - See "Reaction not going to completion" in the Low Yield section. - Purify the crude product using column chromatography or recrystallization.[2] |
| Formation of side products | Undesired side reactions are occurring. | - Hydrodehalogenation (in Buchwald-Hartwig): This side reaction reduces the aryl halide. To minimize it, lower the reaction temperature and optimize the ligand-to-metal ratio.[3] - Homocoupling (in Ullmann): This results in the formation of biaryl species. Using a ligand can help to suppress this side reaction.[1] |
| Colored impurities | The product is discolored due to the presence of impurities. | - Treat the crude product with activated carbon before recrystallization. - Consider a second purification step, such as column chromatography followed by recrystallization. |
| Product "oiling out" during recrystallization | The product separates as an oil instead of crystals. | - Ensure the solution is not too concentrated. - Allow the solution to cool slowly. - Scratch the inside of the flask to induce crystallization. - Add a seed crystal of the pure product. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Materials | Catalyst/Reagent | Temperature | Reaction Time | Yield | Purity | Reference |
| Classical Condensation | 2-Naphthol, Aniline | Phosphoric Acid | 230-240 °C | 2-2.5 hours | 92% | >99% | [2] |
| Classical Condensation | 1-Naphthylamine, Aniline | Sulfanilic Acid | 195-215 °C | 42 hours | ~87-91% | Not specified | |
| Classical Condensation | 2-Naphthol, Aniline | p-Toluenesulfonic Acid | 190-250 °C | 5 hours | ~90% | Not specified | [2] |
| Buchwald-Hartwig Amination | 2-Halonaphthalene, Aniline | Palladium catalyst, Phosphine ligand, Base | 80-110 °C | 12-24 hours | High | High | [3] |
| Ullmann Condensation | 2-Halonaphthalene, Aniline | Copper catalyst, Base | >150 °C | Variable | Moderate to High | Good |
Experimental Protocols
Protocol 1: Synthesis of this compound via Classical Condensation
This protocol is based on the reaction of 2-naphthol with aniline using phosphoric acid as a catalyst.[2]
Materials:
-
2-Naphthol
-
Aniline
-
85% Phosphoric Acid
-
o-Xylene/Isobutanol mixture
-
Sodium hydroxide (B78521) solution in ethanol (B145695)
-
Round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap or phase separator.
Procedure:
-
To the round-bottom flask, add 2-naphthol (1.0 equivalent) and aniline (1.065 equivalents).
-
Add a catalytic amount of 85% phosphoric acid (0.017 equivalents).[2]
-
Fill the phase separator with an o-xylene/isobutanol mixture.
-
Heat the reaction mixture with stirring. An azeotrope of aniline and water will begin to distill off.
-
Continue heating until the reaction temperature reaches 235-240 °C and the theoretical amount of water has been collected.[2] This typically takes 2-2.5 hours.[2]
-
Cool the reaction mixture to 130 °C.
-
Carefully add a solution of NaOH in ethanol to neutralize the acid catalyst.
-
Cool the mixture further to allow the product to precipitate.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., ethanol).
-
The crude product can be further purified by vacuum distillation or recrystallization from ethanol.[2]
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates.[1][3]
Materials:
-
2-Bromonaphthalene (B93597) (1.0 equivalent)
-
Aniline (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous, degassed toluene (B28343) or dioxane
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the 2-bromonaphthalene and aniline to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Factors influencing the yield and purity of the synthesis.
References
Troubleshooting common side reactions in N-Phenyl-2-naphthylamine synthesis.
Welcome to the technical support center for the synthesis of N-Phenyl-2-naphthylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the acid-catalyzed reaction of 2-naphthol (B1666908) with aniline (B41778) and the Palladium-catalyzed Buchwald-Hartwig amination. The former is a classical approach often employing catalysts like phosphoric acid or sulfanilic acid at high temperatures (180-250°C).[1] The Buchwald-Hartwig amination is a more modern method that allows for milder reaction conditions but requires a palladium catalyst and a specific ligand.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, a temperature that is too low, or an inefficient catalyst. For the acid-catalyzed method, temperatures below 190°C can result in no reaction.[1]
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. For the acid-catalyzed reaction, insufficient phosphoric acid can lead to a lower yield.
-
Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.
-
Loss during Work-up and Purification: Significant product loss can occur during extraction, washing, and recrystallization or distillation steps.
Q3: I am observing significant amounts of impurities in my final product. What are they and how can I avoid them?
A3: Common impurities include unreacted starting materials (2-naphthol and aniline), and side reaction products such as diphenylamine, dinaphthyl ether, and potentially the carcinogenic 2-naphthylamine (B18577). To minimize these:
-
Control Stoichiometry: Use a slight excess of aniline to ensure complete conversion of 2-naphthol.
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time to minimize the formation of thermally induced byproducts.
-
Purification: Employ efficient purification techniques such as vacuum distillation or recrystallization from a suitable solvent to remove these impurities.[1][2]
Q4: Is there a risk of forming the carcinogen 2-naphthylamine during the synthesis?
A4: While the primary impurity concern is often unreacted starting materials, the commercial product of this compound can contain trace amounts of 2-naphthylamine. It is crucial to use high-purity starting materials and robust purification methods. Furthermore, under certain acidic and high-temperature conditions, there is a potential for side reactions that could lead to the formation of 2-naphthylamine, although this is not a commonly reported major side product of the primary synthesis reaction. Analytical monitoring of the final product for this impurity is highly recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature or prolong the reaction time, carefully monitoring for byproduct formation. For the reaction of 2-naphthol and aniline, temperatures of 230-240°C are often required for complete reaction.[1] - Ensure the catalyst is active and used in the correct amount. |
| Side reaction consuming starting materials. | - Optimize the reaction temperature. Very high temperatures can favor the formation of byproducts like dinaphthyl ether. - Adjust the molar ratio of the reactants. A slight excess of aniline can drive the reaction to completion. | |
| Product loss during work-up. | - Optimize the extraction solvent and the number of extractions. - Ensure the pH is appropriate during aqueous washes to minimize product solubility in the aqueous phase. | |
| Presence of Unreacted 2-Naphthol in Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure proper mixing to facilitate contact between reactants. - Use a slight excess of aniline. |
| Inefficient purification. | - Optimize the recrystallization solvent to ensure good separation of the product from 2-naphthol. - For vacuum distillation, ensure the fraction cutting is precise to separate the lower-boiling 2-naphthol. | |
| Presence of Aniline in Product | Inefficient removal after reaction. | - Aniline is typically removed by vacuum distillation. Ensure the vacuum is sufficient and the distillation is carried out properly. - Washing the crude product with a dilute acid solution can help remove residual aniline by forming a water-soluble salt. |
| Formation of Dark-Colored, Tarry Product | Oxidation of starting materials or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at high temperatures. |
| Decomposition at high temperatures. | - Avoid excessively high reaction temperatures or prolonged heating. Monitor the reaction closely. | |
| Product Fails to Crystallize During Recrystallization | Inappropriate solvent. | - Perform small-scale solubility tests to find a suitable recrystallization solvent or solvent mixture (e.g., ethanol, isopropanol, or a mixture of o-xylene (B151617) and isobutanol).[1] |
| Presence of oily impurities. | - Attempt to remove oily impurities by washing the crude product with a non-polar solvent in which the product has low solubility. - Consider using column chromatography for purification before recrystallization. |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Amination
This protocol is a general representation and may require optimization based on laboratory conditions and desired scale.
Materials:
-
2-Naphthol
-
Aniline
-
Phosphoric Acid (85%)
-
o-Xylene/Isobutanol mixture (for purification)
-
Round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or distillation setup.
Procedure:
-
To a round-bottom flask, add 2-naphthol (1.0 equivalent) and aniline (1.05-1.2 equivalents).
-
Add a catalytic amount of 85% phosphoric acid (e.g., 0.01-0.05 equivalents).
-
Heat the mixture with stirring. Water will begin to form and can be collected in the Dean-Stark trap.
-
Continue heating to a temperature of 230-240°C and maintain for 2-4 hours, or until the theoretical amount of water is collected.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to approximately 100°C.
-
Purify the crude product by either vacuum distillation or recrystallization.
-
Vacuum Distillation: Distill under reduced pressure to separate the product from unreacted starting materials and high-boiling impurities.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., o-xylene/isobutanol). Allow the solution to cool slowly to form crystals. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Reaction Scheme: Acid-Catalyzed Synthesis
Caption: Overall reaction for the acid-catalyzed synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yield.
Common Side Reactions
Caption: Plausible side reactions at elevated temperatures.
References
Optimization of reaction conditions for N-Phenyl-2-naphthylamine synthesis (temperature, catalyst, solvent).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phenyl-2-naphthylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common methods for synthesizing this compound are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (like 2-bromonaphthalene) and an amine (aniline).[1][2] This method is known for its broad substrate scope and functional group tolerance.[1]
-
Ullmann Condensation: A copper-catalyzed reaction, which is often a more economical alternative to the Buchwald-Hartwig reaction but typically requires harsher conditions, such as higher temperatures (often exceeding 150 °C).[3][4]
-
Classical Amination of 2-Naphthol (B1666908): This method involves the reaction of 2-naphthol with aniline (B41778) in the presence of a catalyst, such as phosphoric acid or para-toluenesulfonic acid, at high temperatures.[3]
Q2: Which starting material is better for the Buchwald-Hartwig and Ullmann reactions: 2-chloronaphthalene (B1664065) or 2-bromonaphthalene (B93597)?
A2: While 2-chloronaphthalene can be used, it is generally less reactive than 2-bromonaphthalene or 2-iodonaphthalene (B183038) in both Buchwald-Hartwig and Ullmann reactions.[5] To achieve a successful reaction with 2-chloronaphthalene, more reactive catalysts and optimized reaction conditions may be necessary.
Q3: What are the key considerations for solvent selection in these syntheses?
A3: The solvent must be anhydrous and deoxygenated, especially for the Buchwald-Hartwig reaction, as oxygen can deactivate the catalyst.[3] Commonly used solvents include toluene (B28343), 1,4-dioxane, and dimethylformamide (DMF).[3][6] While DMF can improve the solubility of reactants, it may also lead to side reactions at high temperatures.[3][6]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | For Buchwald-Hartwig reactions, ensure the palladium catalyst is active; using a pre-catalyst can be beneficial. For Ullmann reactions, use fresh, high-purity copper catalyst. Ensure strict anaerobic (oxygen-free) conditions to prevent catalyst deactivation.[5] |
| Suboptimal Ligand Choice (Buchwald-Hartwig) | The phosphine (B1218219) ligand is crucial. Experiment with different sterically hindered biaryl phosphine ligands, as they often improve catalytic activity.[5] |
| Insufficiently Strong Base | For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often effective. For Ullmann reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[5][6] |
| Low Reaction Temperature | The reaction may not have reached the necessary activation energy. While some Buchwald-Hartwig animations can proceed at lower temperatures, Ullmann condensations typically require higher temperatures (often >150 °C).[5] Gradually increase the reaction temperature and monitor for product formation. |
Formation of Side Products
| Side Product | Potential Cause & Suggested Solution |
| Dehalogenated Naphthalene | This is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced instead of coupled.[3] To minimize this, lower the reaction temperature (e.g., 80-100 °C) and prolong the reaction time. Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1 for monodentate ligands).[3] |
| Homocoupling of Aryl Halide | This results in the formation of binaphthyl species and is more common in Ullmann reactions.[5] Using a ligand can help modulate the reactivity of the copper catalyst. Also, ensure a stoichiometric amount of the amine is present.[5] |
Data Presentation: Optimization of Reaction Conditions
Table 1: Buchwald-Hartwig Amination of 2-Bromonaphthalene with Aniline
| Parameter | Condition | Yield | Reference |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | - | [6] |
| Ligand | XPhos (2-4 mol%) | - | [6] |
| Base | Sodium tert-butoxide (NaOt-Bu) (1.4 eq) | Up to 99% | [6] |
| Solvent | Toluene | 95-99% | [6] |
| 1,4-Dioxane | 88-96% | [6] | |
| DMF | 80-90% | [6] | |
| Temperature | 110 °C (in Toluene) | 95-99% | [6] |
| 80 °C | 80-90% | [6] |
Table 2: Ullmann Condensation of Aryl Halides with Amines
| Parameter | Condition | Yield | Reference |
| Catalyst | Copper (Cu) | - | [4] |
| Ligand | N,N'-Dimethylethylenediamine | 80-90% | [6] |
| None | 50-70% (requires very high temperatures >180 °C) | [6] | |
| Base | K₂CO₃ | 85-95% | [6] |
| Cs₂CO₃ | 88-97% | [6] | |
| Solvent | N-methylpyrrolidone, nitrobenzene, or DMF | - | [4] |
| Temperature | 150 °C | 90-97% | [6] |
| 120 °C | 75-85% | [6] |
Table 3: Classical Amination of 2-Naphthol with Aniline
| Parameter | Condition | Yield | Reference |
| Catalyst | 85% Phosphoric Acid | 92% | [3] |
| para-Toluenesulfonic acid | ~90% | [3] | |
| Phosphorous acid | 94% | [7] | |
| Solvent | o-Xylene/Isobutanol mixture | 92% | [3] |
| Temperature | 235-240 °C (with Phosphoric Acid) | 92% | [3] |
| 190-250 °C (with p-Toluenesulfonic acid) | ~90% | [3] | |
| 173-230 °C (with Phosphorous acid) | 94% | [7] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by aniline (1.2 eq) and then 2-bromonaphthalene (1.0 eq).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.[6]
Protocol 2: Ullmann Condensation
Note: Traditional Ullmann reactions often require harsh conditions. Modern protocols with ligands allow for milder conditions.
-
To an oven-dried Schlenk flask under an argon atmosphere, add the copper catalyst (e.g., CuI), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃).
-
Evacuate and backfill the flask with argon three times.
-
Add the aryl halide (e.g., 2-bromonaphthalene), aniline, and a high-boiling polar solvent (e.g., DMF).
-
Heat the reaction mixture to a high temperature (typically >150 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an appropriate workup, which may involve filtration to remove the copper catalyst followed by extraction and purification.
Protocol 3: Classical Amination of 2-Naphthol
-
In a reactor equipped with a thermometer, mechanical stirrer, and a phase separator (e.g., Dean-Stark apparatus), add 2-naphthol (1.0 eq), aniline (1.065 eq), and 85% phosphoric acid (0.017 eq).
-
Fill the phase separator with an o-xylene/isobutanol mixture.
-
Heat the reaction mass with stirring. An azeotrope of aniline and water will distill off. The organic layer containing aniline is returned to the reactor from the phase separator.
-
Continue heating until the reaction mass reaches a temperature of 235-240 °C and the calculated amount of water is collected. This typically takes 2-2.5 hours.
-
The final product can be purified by vacuum distillation.[3]
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. RU2676692C1 - Method of producing n-phenyl-2-naftylamine - Google Patents [patents.google.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Purification of Crude N-Phenyl-2-naphthylamine
Welcome to the Technical Support Center for the purification of crude N-Phenyl-2-naphthylamine. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities include unreacted starting materials such as 2-naphthol (B1666908) and aniline, byproducts like dinaphthylamines, and residual catalysts.[1] A particularly important impurity to monitor is 2-naphthylamine, a known carcinogen, which can be present in the commercial product. Another identified impurity is N-phenylphthalimide.[2]
Q2: What is the general appearance and solubility of this compound?
A2: this compound is typically a light gray to gray powder or white to yellow crystals.[3][4] It is practically insoluble in water but soluble in several organic solvents, including acetone, benzene, and ethanol (B145695).[5] Solutions of this compound often exhibit a blue fluorescence.[3]
Q3: Which purification technique is most suitable for my scale and purity requirements?
A3: The choice of purification technique depends on the scale of your experiment and the desired final purity.
-
Recrystallization is a simple and effective method for purifying solid compounds on a wide range of scales, particularly when the impurities have different solubility profiles from the product.
-
Column Chromatography is ideal for separating complex mixtures and achieving very high purity, especially for small to medium-scale purifications.
-
Vacuum Distillation is suitable for thermally stable compounds and can be effective for large-scale purification to remove non-volatile or significantly less volatile impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
Problem 1: Oiling out instead of crystallization.
-
Cause: The solute is coming out of solution above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of this compound (105-108 °C), or if the solution is too concentrated.
-
Solution:
-
Add more solvent: This will lower the saturation temperature.
-
Use a lower-boiling point solvent or a mixed solvent system: Consider using a mixture of a good solvent (like ethanol) and a poor solvent (like water or hexane) to better control the solubility.
-
Induce crystallization at a lower temperature: After dissolving the compound, allow the solution to cool more slowly and perhaps scratch the inside of the flask with a glass rod to provide a nucleation site.
-
Problem 2: Low recovery of purified product.
-
Cause:
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Using too much solvent for dissolution.
-
The cooling process was too short or not cold enough.
-
Washing the crystals with a solvent that was not ice-cold.
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Premature crystallization during hot filtration.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is cooled for an adequate amount of time, potentially in an ice bath, to maximize crystal formation.
-
Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Pre-heat the funnel and receiving flask during hot filtration to prevent the product from crystallizing prematurely.
-
Problem 3: The resulting crystals are colored.
-
Cause: Presence of colored impurities.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add charcoal to a boiling solution as it can cause it to boil over.
Column Chromatography
Problem 1: Streaking or tailing of the compound on the TLC plate and column.
-
Cause: this compound is a basic compound, and the acidic nature of silica (B1680970) gel can lead to strong interactions, causing the compound to streak.
-
Solution:
-
Add a competing base to the eluent: Incorporate a small amount (0.5-2%) of a volatile base like triethylamine (B128534) or a few drops of ammonium (B1175870) hydroxide (B78521) into the mobile phase. This will neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Consider using basic alumina (B75360) or amine-functionalized silica gel, which are more suitable for the purification of basic compounds.
-
Problem 2: The compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate. A common technique for eluting highly retained polar compounds is to use a small percentage of methanol (B129727) in dichloromethane.
Problem 3: The compound appears to be decomposing on the column.
-
Cause: Some aromatic amines can be sensitive to the acidic environment of silica gel and may decompose over time.
-
Solution:
-
Deactivate the silica gel: As mentioned above, adding a base to the eluent can help.
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Consider an alternative stationary phase: Alumina is generally less acidic than silica gel.
-
Experimental Protocols
Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is suitable for purifying crude this compound that contains impurities with different polarities.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise with constant swirling until a faint cloudiness persists. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator or under vacuum to remove any residual solvent.
Flash Column Chromatography
This protocol provides a starting point for the purification of this compound using flash chromatography. Optimization may be required based on the specific impurity profile of the crude material.
Methodology:
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. For aromatic amines, a mobile phase of carbon tetrachloride:methanol (90:10) has been used for TLC analysis.[6] An ideal solvent system should give the this compound an Rf value of approximately 0.2-0.3 and show good separation from impurities. To prevent streaking, add 0.5-1% triethylamine to the eluent.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel (dry loading).
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Vacuum Distillation
This method is effective for separating this compound from non-volatile impurities or those with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Heat the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound at the given pressure. The boiling point is approximately 226 °C at 15 mmHg.[7]
-
Cooling and Isolation: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. The purified product will be in the receiving flask.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Practically insoluble[5] |
| Acetone | 640 g/L |
| Benzene | 27 g/L |
| Ethanol | 50 g/L |
| DMSO | Sparingly soluble (1-10 mg/ml)[8] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₃N |
| Molecular Weight | 219.28 g/mol |
| Melting Point | 105-108 °C[7] |
| Boiling Point | 395-395.5 °C (lit.)[7] |
| Appearance | Light gray to gray powder or white to yellow crystals[3][4] |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: Logical relationship for troubleshooting common purification issues.
References
- 1. N-Phenyl-1-naphthylamine | High Purity | CAS 90-30-2 [benchchem.com]
- 2. Troubleshooting Amine Unit Simulations [bre.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CAS 135-88-6: this compound | CymitQuimica [cymitquimica.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: N-Phenyl-2-naphthylamine (NPNA) Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-Phenyl-2-naphthylamine (NPNA) in aqueous media.
I. Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (NPNA)?
A1: this compound (NPNA) is practically insoluble in water.[1][2][3] Its aqueous solubility is reported to be less than 1 mg/mL at 20°C.[2][4] This low solubility is a primary challenge when working with NPNA in biological and pharmaceutical applications.
Q2: In which solvents is NPNA soluble?
A2: NPNA exhibits good solubility in various organic solvents. This property is useful for preparing stock solutions before attempting to create aqueous formulations.
Table 1: Quantitative Solubility of this compound in Organic Solvents [1][4][5]
| Solvent | Solubility |
| Acetone | 640 g/L |
| Ethanol | 50 g/L |
| Benzene | 27 g/L |
Q3: Why is NPNA so poorly soluble in water?
A3: NPNA is a highly hydrophobic molecule. Its chemical structure consists of two aromatic rings (phenyl and naphthyl groups), which are nonpolar and do not readily interact with polar water molecules. The energy required to break the hydrogen bonds between water molecules to accommodate a large, nonpolar molecule like NPNA is energetically unfavorable, leading to its low aqueous solubility.
Q4: What are the common strategies to improve the aqueous solubility of NPNA?
A4: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like NPNA. The most common approaches include:
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous medium to reduce the polarity of the solvent system.
-
Micellar Solubilization: Using surfactants to form micelles that can encapsulate NPNA within their hydrophobic cores.
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, where the NPNA molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.
Q5: Are there any safety concerns I should be aware of when handling NPNA?
A5: Yes, NPNA is considered a potential occupational carcinogen.[2] It is important to handle NPNA with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or a fume hood.
II. Troubleshooting Guides
This section provides a step-by-step approach to addressing common issues encountered when trying to dissolve NPNA in aqueous media.
Logical Workflow for Addressing Solubility Issues
Caption: A logical workflow for troubleshooting NPNA solubility issues.
Co-solvency Approach
Problem: NPNA precipitates when my stock solution in an organic solvent is diluted with an aqueous buffer.
Troubleshooting Steps:
-
Select an appropriate co-solvent: Common co-solvents for parenteral formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). For in vitro assays, dimethyl sulfoxide (B87167) (DMSO) is frequently used.
-
Prepare a high-concentration stock solution of NPNA in your chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
Determine the maximum tolerable co-solvent concentration: Before preparing your final NPNA solution, test the tolerance of your experimental system (e.g., cell culture) to the co-solvent alone.
-
Perform a titration: While vortexing, slowly add the aqueous buffer to a small volume of the NPNA stock solution. Observe the point at which precipitation occurs. This will give you an approximate ratio of co-solvent to aqueous phase that can be tolerated.
-
Prepare the final solution: Based on the titration, prepare your final NPNA solution by adding the stock solution to the aqueous buffer or vice versa, ensuring the final co-solvent concentration is below the precipitation point and the tolerance limit of your system.
Table 2: Recommended Starting Concentrations for Co-solvents
| Co-solvent | Typical Starting Concentration Range in Final Solution |
| Ethanol | 1 - 20% (v/v) |
| DMSO | 0.1 - 5% (v/v) |
| Propylene Glycol | 5 - 40% (v/v) |
| PEG 400 | 10 - 60% (v/v) |
Micellar Solubilization with Surfactants
Problem: I need to prepare a co-solvent-free aqueous solution of NPNA.
Troubleshooting Steps:
-
Choose a suitable surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or anionic surfactants like Sodium Dodecyl Sulfate (SDS) are commonly used. The choice may depend on the downstream application.
-
Determine the Critical Micelle Concentration (CMC): The surfactant must be used at a concentration above its CMC to form micelles.
-
Prepare the surfactant solution: Dissolve the surfactant in the aqueous buffer at a concentration well above its CMC.
-
Add NPNA: Add an excess of NPNA powder to the surfactant solution.
-
Equilibrate the solution: Stir or sonicate the mixture for a sufficient period (e.g., 24-48 hours) at a controlled temperature to allow for the encapsulation of NPNA into the micelles.
-
Remove undissolved NPNA: Centrifuge or filter the solution to remove any undissolved solid.
-
Quantify the dissolved NPNA: Use a validated analytical method, such as HPLC, to determine the concentration of solubilized NPNA in the clear supernatant/filtrate.
Workflow for Micellar Solubilization
Caption: Experimental workflow for micellar solubilization of NPNA.
Cyclodextrin Inclusion Complexation
Problem: My application is sensitive to both co-solvents and surfactants.
Troubleshooting Steps:
-
Select a cyclodextrin: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD offers higher aqueous solubility and lower toxicity than the parent β-cyclodextrin. A study on the analogous N-phenyl-1-naphthylamine has shown successful complexation with β-cyclodextrin.[6]
-
Prepare an aqueous solution of the cyclodextrin.
-
Add excess NPNA to the cyclodextrin solution.
-
Equilibrate the mixture: Stir or sonicate the mixture for an extended period (24-72 hours) at a controlled temperature to facilitate the formation of the inclusion complex.
-
Separate the complex: Remove the undissolved NPNA by centrifugation or filtration. The clear filtrate will contain the water-soluble NPNA-cyclodextrin inclusion complex.
-
Quantify the complexed NPNA: Determine the concentration of NPNA in the filtrate using a suitable analytical method.
III. Experimental Protocols
Protocol 1: Determination of NPNA Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of NPNA in a given aqueous medium (e.g., co-solvent mixture, surfactant solution, or cyclodextrin solution).
Materials:
-
This compound (NPNA), solid
-
Selected aqueous medium
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.45 µm, compatible with the solvent)
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Add an excess amount of solid NPNA to a glass vial.
-
Add a known volume of the aqueous medium to the vial.
-
Seal the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Equilibrate the mixture for 48-72 hours to ensure saturation.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of NPNA using a validated HPLC method.[7][8]
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of NPNA-β-Cyclodextrin Inclusion Complex
Objective: To prepare a water-soluble inclusion complex of NPNA with β-cyclodextrin.
Materials:
-
This compound (NPNA)
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Sonicator
-
Filtration or centrifugation apparatus
Procedure:
-
Prepare a saturated or near-saturated solution of β-CD in deionized water. For HP-β-CD, a higher concentration can be used due to its greater solubility.
-
Add an excess amount of NPNA to the cyclodextrin solution (e.g., a 1:2 molar ratio of β-CD to NPNA to ensure an excess of NPNA).
-
Stir the suspension vigorously at a constant temperature for 48-72 hours. Alternatively, the mixture can be sonicated periodically.
-
After the equilibration period, separate the undissolved NPNA by centrifugation followed by filtration of the supernatant.
-
The resulting clear solution contains the NPNA-β-CD inclusion complex.
-
The concentration of complexed NPNA can be determined by HPLC. The solid complex can be obtained by lyophilization (freeze-drying) of the solution.
Diagram of Cyclodextrin Inclusion Complex Formation
Caption: Formation of a water-soluble NPNA-cyclodextrin inclusion complex.
References
- 1. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. N-phenyl-1-naphthylamine/β-cyclodextrin inclusion complex as a new fluorescent probe for rapid and visual detection of Pd(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. osha.gov [osha.gov]
Preventing the degradation of N-Phenyl-2-naphthylamine during storage and experiments.
Welcome to the technical support center for N-Phenyl-2-naphthylamine (P2NA). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of P2NA during storage and throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (P2NA) degradation?
A1: this compound (P2NA) is susceptible to degradation from several factors:
-
Oxidation: Exposure to air and strong oxidizing agents can lead to oxidative degradation.[1][2][3][4] This is a significant concern as P2NA is an antioxidant and functions by scavenging reactive oxygen species.
-
Photodegradation: P2NA is sensitive to light.[1] Exposure to UV or ambient light can induce photochemical reactions, leading to the breakdown of the compound.
-
Hydrolysis: While insoluble in water, naphthylamines like P2NA can undergo slow hydrolysis, which may be catalyzed by acidic or basic conditions.[3]
-
Thermal Decomposition: When heated to decomposition, P2NA emits toxic fumes of nitrogen oxides.[5][6]
Q2: How should I properly store this compound (P2NA) to minimize degradation?
A2: To ensure the stability of P2NA, it is crucial to adhere to the following storage guidelines:
-
Container: Store in tightly closed containers to minimize exposure to air and moisture.[4]
-
Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.
-
Temperature: Store in a cool, dry, and well-ventilated place.[4] Refrigeration is recommended for long-term storage.
-
Light: Protect from light by using amber-colored vials or by storing the container in a dark place.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[1][4]
Q3: Can I use antioxidants to stabilize P2NA in my experimental solutions?
A3: Yes, using antioxidants can be an effective strategy. For instance, L-ascorbic acid (Vitamin C) has been used to stabilize P2NA during air sampling by preventing oxidation.[6] When selecting a stabilizer, ensure it does not interfere with your experimental assays.
Q4: What are the known degradation products of P2NA?
A4: One of the primary degradation products of concern is the known human bladder carcinogen, 2-naphthylamine.[7][8] P2NA can be metabolized in vivo to 2-naphthylamine.[7][8] Under certain conditions, it may also be oxidized to 7-phenyl-7H-dibenzo[c,g]carbazole.[5] Bacterial degradation of P2NA has been shown to produce phthalates.[9]
Troubleshooting Guides
Issue 1: Inconsistent results in experiments using P2NA solutions.
| Possible Cause | Troubleshooting Step |
| P2NA Degradation in Solution | Prepare fresh solutions of P2NA for each experiment. If solutions need to be stored, even for a short period, protect them from light and store at low temperatures (2-8°C). Consider adding a compatible antioxidant like Vitamin C to the solvent. |
| Solvent Effects | P2NA has good solubility in many organic solvents but is practically insoluble in water.[10] Ensure P2NA is fully dissolved in your chosen solvent. If using aqueous buffers, a co-solvent may be necessary. Be aware that some solvents can promote degradation. For example, chlorinated solvents may contain acidic impurities that can accelerate hydrolysis. |
| Contaminated P2NA | Commercial P2NA may contain impurities, including the carcinogen 2-naphthylamine.[5] Verify the purity of your P2NA using an appropriate analytical method like HPLC. If purity is a concern, consider purification by recrystallization. |
Issue 2: Discoloration of P2NA solid or solutions.
| Possible Cause | Troubleshooting Step |
| Oxidation | The appearance of a yellow to brown color can indicate oxidation.[10] If the solid has discolored, its purity should be checked before use. For solutions, discoloration upon standing is a sign of degradation. Discard the solution and prepare a fresh one. |
| Photodegradation | Exposure to light can cause discoloration. Always handle and store P2NA in light-protected conditions. |
Experimental Protocols
Protocol 1: Stability Testing of P2NA in Solution
This protocol outlines a method to assess the stability of P2NA in a specific solvent under defined storage conditions.
1. Materials:
- This compound (P2NA) of high purity
- Solvent of interest (e.g., ethanol (B145695), DMSO, acetonitrile)
- Amber glass vials with screw caps
- HPLC system with a UV detector
- Analytical balance
- Volumetric flasks and pipettes
2. Procedure:
- Prepare a stock solution of P2NA in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into several amber glass vials.
- Store the vials under different conditions to be tested (e.g., room temperature in the dark, 4°C in the dark, room temperature with light exposure).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.
- Analyze the samples by HPLC to determine the concentration of P2NA remaining.
- Calculate the percentage of P2NA remaining at each time point relative to the initial concentration.
3. HPLC Method:
- Column: C18 reverse-phase column
- Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). Phosphoric acid or formic acid can be added for better peak shape.[11]
- Flow Rate: 1.0 mL/min
- Detection: UV at 280 nm
- Injection Volume: 10 µL
Protocol 2: Evaluation of Stabilizers for P2NA Solutions
This protocol is designed to compare the effectiveness of different antioxidants in preventing P2NA degradation.
1. Materials:
- This compound (P2NA)
- Solvent of interest
- Potential stabilizers (e.g., L-ascorbic acid, BHT)
- Amber glass vials
- HPLC system
2. Procedure:
- Prepare a stock solution of P2NA in the chosen solvent.
- Prepare solutions of the stabilizers to be tested at a defined concentration.
- Create three sets of P2NA solutions:
- Set A: P2NA solution (Control)
- Set B: P2NA solution + Stabilizer 1
- Set C: P2NA solution + Stabilizer 2
- Store all solutions under conditions known to cause degradation (e.g., room temperature with light exposure).
- Analyze samples from each set by HPLC at various time points.
- Compare the degradation rate of P2NA in the presence and absence of each stabilizer.
Quantitative Data Summary
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₃N |
| Molecular Weight | 219.28 g/mol [5] |
| Melting Point | 107-109 °C |
| Boiling Point | 395-399.5 °C[3] |
| Appearance | Light-gray to tan crystalline solid[5] |
| Solubility | Soluble in organic solvents like acetone, sparingly soluble in ethanol and DMSO, insoluble in water.[7][10] |
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, ambient (>5 °C) | To minimize thermal degradation. |
| Light | Protect from light | To prevent photodegradation.[1] |
| Atmosphere | Tightly sealed container, inert gas for long-term storage | To prevent oxidation.[4] |
| Humidity | Dry | To prevent hydrolysis. |
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for P2NA stability testing.
Caption: Antioxidant mechanism of this compound.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CAS 135-88-6: this compound | CymitQuimica [cymitquimica.com]
- 11. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing N-Phenyl-2-naphthylamine (NPN) Fluorescence Signals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N-Phenyl-2-naphthylamine (NPN) as a fluorescent probe. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the fluorescence of this compound (NPN)?
A1: NPN is a hydrophobic fluorescent probe whose fluorescence is highly dependent on its environment. In aqueous (polar) solutions, NPN exhibits weak fluorescence. However, when it partitions into a nonpolar or hydrophobic environment, such as the lipid bilayer of a cell membrane or the hydrophobic pocket of a protein, its fluorescence quantum yield increases significantly.[1] This property is the basis for its use in studying membrane permeability and protein binding.
Q2: What are the primary applications of NPN probes?
A2: The primary applications of NPN include:
-
Assessing bacterial outer membrane permeability: NPN is widely used to study the integrity of the outer membrane of Gram-negative bacteria.[2][3][4] An increase in fluorescence indicates that the membrane has been permeabilized, allowing NPN to enter the hydrophobic interior.[3][4]
-
Studying multidrug efflux pumps: NPN can be used as a substrate to investigate the activity of these pumps in bacteria.
-
Ligand-binding assays: NPN can be used to characterize the binding of ligands to proteins, particularly those with hydrophobic binding pockets like odorant-binding proteins (OBPs).[5][6]
-
Determining the critical micelle concentration (CMC) of surfactants: The significant increase in NPN fluorescence upon incorporation into micelles allows for the accurate determination of the CMC of various surfactants.[1]
Q3: What are the optimal excitation and emission wavelengths for NPN?
A3: The optimal excitation wavelength for NPN is typically around 350 nm, and the emission is measured at approximately 420 nm.[2][7] However, it is always recommended to determine the optimal wavelengths experimentally for your specific instrument and buffer conditions.
Q4: Is the NPN assay suitable for Gram-positive bacteria?
A4: No, the NPN assay is not suitable for Gram-positive bacteria because they lack an outer membrane. The assay's principle relies on the probe crossing a disrupted outer membrane to reach the hydrophobic environment of the phospholipid bilayer.
Q5: How should I prepare and store NPN stock solutions?
A5: NPN is poorly soluble in water. A common practice is to prepare a stock solution (e.g., 5 mM) in a non-polar solvent like acetone (B3395972) or methanol.[8] These stock solutions should be stored at -20°C, protected from light, to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Leaky cells: Bacterial cells may have compromised membranes even before the addition of a permeabilizing agent. | - Use a fresh culture of bacteria in the mid-logarithmic growth phase. - Handle cells gently during washing and resuspension steps. Avoid harsh centrifugation or vortexing. - Do not use cells that have been stored for an extended period.[9] |
| 2. Autofluorescence: Cellular components (e.g., NADH, flavins) or media components can contribute to background fluorescence. | - Include a control of unstained cells to measure the intrinsic autofluorescence. - If possible, use a buffer with minimal autofluorescence. - Ensure your instrument settings (e.g., gain) are optimized to minimize the contribution of autofluorescence. | |
| 3. Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent impurities. | - Use high-purity reagents and sterile, nuclease-free water. - Prepare fresh buffers regularly. | |
| Low or No Fluorescence Signal | 1. Ineffective permeabilizing agent: The compound being tested may not be effectively disrupting the bacterial outer membrane. | - Increase the concentration of the permeabilizing agent. - Increase the incubation time. |
| 2. Incorrect instrument settings: The fluorometer may not be set to the optimal excitation and emission wavelengths for NPN. | - Verify the excitation and emission wavelengths (typically around 350 nm and 420 nm, respectively).[2][7] - Adjust the slit widths and detector sensitivity (gain) to optimize signal detection. | |
| 3. Degraded NPN probe: The NPN stock solution may have degraded due to improper storage or exposure to light. | - Prepare a fresh NPN stock solution. - Store the stock solution at -20°C in a light-protected container. | |
| 4. Presence of quenching agents: Components in the assay buffer or the test compound itself may be quenching the NPN fluorescence. | - Identify and remove any potential quenching agents from the buffer. Divalent cations like Mg2+ and Ca2+ can inhibit NPN uptake.[10] - Test for quenching effects of your compound by adding it to a solution of NPN in a nonpolar solvent and observing any decrease in fluorescence. | |
| Signal Instability or Rapid Decay | 1. Photobleaching: Continuous exposure of the NPN probe to the excitation light can lead to its degradation and a decrease in fluorescence. | - Minimize the exposure time to the excitation light. - Use the lowest possible excitation intensity that still provides a good signal-to-noise ratio. - Acquire data in time-course mode to monitor for photobleaching. |
| 2. Cellular processes: The fluorescence signal can be affected by the metabolic state of the cells or the activity of efflux pumps. | - In some cases, it may be necessary to use metabolic inhibitors (e.g., KCN) to obtain a stable signal, particularly when studying the initial interaction of a compound with the membrane.[10] | |
| 3. Precipitation of test compound: The compound being tested may precipitate at the concentration used, leading to light scattering and erratic fluorescence readings. | - Visually inspect the wells for any signs of precipitation. - Determine the solubility of your compound in the assay buffer. |
Quantitative Data
Table 1: Photophysical Properties of this compound (NPN)
| Property | Value | Conditions |
| Molecular Formula | C₁₆H₁₃N | - |
| Molecular Weight | 219.28 g/mol | - |
| Melting Point | 105-108 °C | (lit.)[11][12] |
| Boiling Point | 395-395.5 °C | (lit.)[11] |
| Appearance | White to yellow crystals or gray to tan powder | [13] |
| Solubility | Insoluble in water | [14] |
| Excitation Maximum (λex) | ~350 nm | In hydrophobic environments[2][7] |
| Emission Maximum (λem) | ~420 nm | In hydrophobic environments[2][7] |
| Fluorescence Quantum Yield (Φf) | Increases significantly (e.g., ~10-fold) in nonpolar environments compared to aqueous solutions. | [1] |
Experimental Protocols
Protocol 1: Bacterial Outer Membrane Permeability Assay
This protocol details the steps to assess the integrity of the outer membrane of Gram-negative bacteria using NPN.
Materials:
-
Mid-log phase culture of Gram-negative bacteria (e.g., E. coli)
-
HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose
-
This compound (NPN) stock solution (e.g., 0.5 mM in acetone)
-
Test compound (potential permeabilizing agent)
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Preparation:
-
Inoculate a single colony of bacteria into a suitable broth and grow overnight at 37°C with shaking.
-
Dilute the overnight culture into fresh broth and grow to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at room temperature).
-
Wash the cell pellet once with HEPES buffer and resuspend in the same buffer to a final OD₆₀₀ of 0.5.[9]
-
-
NPN Labeling:
-
Fluorescence Measurement:
-
Pipette 190 µL of the NPN-labeled cell suspension into the wells of the 96-well microplate.
-
Add 10 µL of the test compound at various concentrations (or a control vehicle) to the wells.
-
Immediately begin measuring the fluorescence intensity using a microplate reader.
-
Set the excitation wavelength to 350 nm and the emission wavelength to 420 nm.[2][7]
-
Record the fluorescence over time (e.g., every minute for 15-30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with NPN and buffer but no cells).
-
Plot the fluorescence intensity as a function of time for each concentration of the test compound.
-
An increase in fluorescence over time indicates that the test compound is permeabilizing the outer membrane.
-
Protocol 2: Competitive Ligand-Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test ligand for a protein with a hydrophobic binding pocket, using NPN as the fluorescent probe.
Materials:
-
Purified protein of interest (e.g., an odorant-binding protein) in a suitable buffer (e.g., Tris-HCl, pH 7.4)
-
This compound (NPN) stock solution (e.g., 1 mM in methanol)
-
Test ligand (unlabeled competitor)
-
Fluorometer with a cuvette holder
Procedure:
-
Determine NPN Binding to the Protein:
-
To a cuvette containing the protein solution (e.g., 2 µM), titrate in small aliquots of the NPN stock solution.
-
After each addition, gently mix and measure the fluorescence intensity (excitation ~350 nm, emission ~420 nm) until saturation is reached.
-
Plot the fluorescence intensity against the NPN concentration to determine the dissociation constant (Kd) of NPN for the protein.
-
-
Competitive Binding Assay:
-
Prepare a solution containing a fixed concentration of the protein (e.g., 2 µM) and NPN at a concentration close to its Kd (determined in the previous step).
-
Add increasing concentrations of the test ligand to this solution.
-
After each addition, allow the mixture to equilibrate (e.g., 2-5 minutes) and then measure the fluorescence intensity.
-
-
Data Analysis:
-
The fluorescence will decrease as the unlabeled test ligand displaces NPN from the protein's binding pocket.
-
Plot the fluorescence intensity as a function of the logarithm of the test ligand concentration.
-
Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the ligand that displaces 50% of the bound NPN).
-
The IC₅₀ value can then be used to calculate the dissociation constant (Ki) of the test ligand for the protein.
-
Visualizations
Caption: Workflow for the NPN-based bacterial outer membrane permeability assay.
References
- 1. Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.8. Outer Membrane Permeability Assay [bio-protocol.org]
- 3. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 10. cmdr.ubc.ca [cmdr.ubc.ca]
- 11. This compound 97 135-88-6 [sigmaaldrich.com]
- 12. This compound | CAS#:135-88-6 | Chemsrc [chemsrc.com]
- 13. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Minimizing Interference of N-Phenyl-2-naphthylamine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by N-Phenyl-2-naphthylamine (NPN) in biological assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
A1: this compound (NPN) is an aromatic amine used as an antioxidant in various industrial applications, including rubber and plastics.[1][2] Its chemical structure, featuring a phenyl group attached to a naphthylamine moiety, gives it specific properties that can interfere with biological assays. The primary concern is its intrinsic fluorescence, but other mechanisms like quenching, aggregation, and metabolic activation can also lead to misleading results.[1]
Q2: What are the main mechanisms of NPN interference?
A2: NPN can interfere with biological assays through several mechanisms:
-
Autofluorescence: NPN is an inherently fluorescent molecule, exhibiting a blue fluorescence in solution.[1] This intrinsic fluorescence can lead to high background signals and false positives in fluorescence-based assays.
-
Fluorescence Quenching: NPN may absorb the excitation or emission light of other fluorophores in your assay, leading to a decrease in the detected signal and potentially causing false-negative results.
-
Compound Aggregation: At higher concentrations, NPN may form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Reactive Oxygen Species (ROS) Generation: The structurally similar compound, N-Phenyl-1-naphthylamine, has been shown to induce the overproduction of intracellular ROS.[3] This suggests that NPN may also have pro-oxidant activities that can interfere with cell-based assays and assays sensitive to redox conditions.
-
Metabolic Activation and Cytotoxicity: NPN can be metabolized in vivo to the carcinogen 2-naphthylamine (B18577).[4][5][6] This metabolic activation can lead to cytotoxicity and affect signaling pathways related to cellular stress and DNA damage, which can confound the results of cell-based assays.
Q3: What are the first steps to determine if NPN is causing interference in my assay?
A3: To determine if NPN is interfering with your assay, you should perform the following control experiments:
-
Compound-only control: Run your assay with NPN at various concentrations in the absence of the biological target (e.g., enzyme or cells). A signal in these wells indicates autofluorescence.
-
Vehicle control: Ensure that the solvent used to dissolve NPN (e.g., DMSO) does not interfere with the assay.
-
Orthogonal assay: If possible, confirm your results using a different assay platform that relies on a different detection method (e.g., a luminescence- or absorbance-based assay instead of a fluorescence-based one).
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps & Solutions:
| Solution | Description | Advantages | Disadvantages |
| 1. Background Subtraction | Measure the fluorescence of NPN-containing wells without the fluorescent probe and subtract this value from the experimental wells. | Simple and can be effective for low to moderate autofluorescence. | May not be accurate for high levels of autofluorescence and can increase variability. |
| 2. Use Red-Shifted Dyes | Switch to fluorophores that excite and emit at longer wavelengths (e.g., >600 nm) where NPN autofluorescence is likely to be lower. | Can significantly improve signal-to-noise ratio. | May require optimization of the assay with the new dye. |
| 3. Time-Resolved Fluorescence (TRF) | Utilize TRF assays with long-lifetime fluorophores (e.g., lanthanides). The short-lived autofluorescence of NPN will decay before the measurement is taken. | Excellent for eliminating background fluorescence. | Requires a plate reader with TRF capabilities and specific reagents. |
| 4. Spectral Unmixing | If using a confocal microscope, use spectral imaging and linear unmixing to separate the NPN fluorescence spectrum from that of your specific probe. | Powerful technique for separating overlapping spectra. | Requires specialized equipment and software. |
Issue 2: Lower Than Expected Signal in Fluorescence-Based Assays
Possible Cause: Fluorescence quenching by this compound.
Troubleshooting Steps & Solutions:
| Solution | Description | Advantages | Disadvantages |
| 1. Quenching Control Assay | In a cell-free system, mix your fluorescent dye with increasing concentrations of NPN and measure the fluorescence. A dose-dependent decrease in signal confirms quenching. | Directly confirms the quenching effect. | Does not provide a direct solution but informs the troubleshooting process. |
| 2. Reduce NPN Concentration | If the biological activity is potent enough, lower the concentration range of NPN used in the assay. | Simple and can reduce quenching effects. | May not be feasible if high concentrations are required for the biological effect. |
| 3. Change Fluorophore | Test different fluorescent dyes, as their susceptibility to quenching by NPN may vary. | Can potentially find a dye that is not quenched by NPN. | Requires re-optimization of the assay. |
Issue 3: Inconsistent or Non-Reproducible Results in Enzyme or Cell-Based Assays
Possible Causes: Compound aggregation, non-specific protein binding, or cytotoxicity of this compound.
Troubleshooting Steps & Solutions:
| Solution | Description | Advantages | Disadvantages |
| 1. Detergent Test for Aggregation | Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in the observed effect of NPN suggests aggregation. | A standard and effective method to identify aggregate-based inhibitors. | The detergent itself could potentially interfere with the assay. |
| 2. Orthogonal Viability Assays | If cytotoxicity is suspected in a cell-based assay, use multiple viability assays based on different principles (e.g., membrane integrity like Trypan Blue, metabolic activity like MTT or CellTiter-Glo). | Provides a more complete picture of the compound's effect on cell health. | Can be more time-consuming and expensive. |
| 3. Counter-Screen with Unrelated Proteins | To test for non-specific protein binding, perform a counter-screen with an unrelated enzyme or protein. Inhibition in this assay would suggest non-specific interactions. | Helps to identify promiscuous inhibitors. | Requires an additional validated assay. |
| 4. Monitor for ROS Production | Use a fluorescent probe for reactive oxygen species (e.g., DCFDA) to determine if NPN is inducing oxidative stress in your cell-based assay. | Can reveal a specific mechanism of interference and cytotoxicity. | Requires an additional assay and may need optimization. |
Experimental Protocols
Protocol 1: Quantifying Autofluorescence of this compound
Objective: To determine the intrinsic fluorescence of NPN at the excitation and emission wavelengths of your assay.
Materials:
-
This compound (NPN) stock solution
-
Assay buffer
-
Microplate reader with fluorescence capabilities
-
Black, clear-bottom microplates suitable for fluorescence
Methodology:
-
Prepare a serial dilution of NPN in your assay buffer, covering the concentration range used in your experiment.
-
Include wells with assay buffer only as a blank control.
-
Dispense the NPN dilutions and blank into the microplate.
-
Read the fluorescence at the excitation and emission wavelengths used for your specific fluorescent probe.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the NPN-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Detergent-Based Assay for NPN Aggregation
Objective: To determine if the observed activity of NPN is due to the formation of aggregates.
Materials:
-
This compound (NPN) stock solution
-
Assay components (enzyme, substrate, cells, etc.)
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100)
Methodology:
-
Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.
-
Prepare serial dilutions of NPN in both buffers.
-
Perform your standard assay protocol using both sets of NPN dilutions.
-
Data Analysis: Compare the dose-response curves of NPN in the presence and absence of the detergent. A significant rightward shift in the IC50 value or a loss of activity in the presence of the detergent is indicative of aggregation-based activity.
Signaling Pathways and Workflow Visualizations
The metabolic activation of this compound to 2-naphthylamine and the potential for ROS generation can impact several cellular signaling pathways. Below are diagrams illustrating these processes and a general workflow for troubleshooting NPN interference.
Caption: Postulated metabolic pathway of NPN and its link to cellular stress.
Caption: General workflow for troubleshooting NPN interference in biological assays.
Caption: Potential impact of NPN-induced ROS on the NF-κB signaling pathway.
References
- 1. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Comparative biotoxicity of N-Phenyl-1-naphthylamine and this compound on cyanobacteria Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Metabolic dephenylation of the rubber antioxidant this compound to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
Scaling up the laboratory synthesis of N-Phenyl-2-naphthylamine for industrial applications.
Technical Support Center: Industrial Synthesis of N-Phenyl-2-naphthylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of this compound synthesis for industrial applications.
Troubleshooting Guide
Low or No Product Yield
Question: We are experiencing significantly lower yields than expected in our scaled-up synthesis of this compound. What are the potential causes and how can we address them?
Answer: Low product yield is a common issue during scale-up. Several factors, depending on the synthesis route, could be responsible. Here’s a breakdown of potential causes and solutions for common synthesis methods:
-
For Classical Amination (e.g., 2-naphthol (B1666908) with aniline):
-
Inefficient Water Removal: The reaction between 2-naphthol and aniline (B41778) produces water, which can inhibit the reaction if not effectively removed.[1][2]
-
Solution: Ensure your setup for azeotropic distillation is functioning correctly. Using a phase separator filled with a suitable solvent mixture like o-xylene/isobutanol can improve the separation and removal of water, driving the reaction to completion.[2]
-
-
Suboptimal Reaction Temperature: The reaction requires high temperatures, typically between 170°C and 240°C.[2] Temperatures below 190°C may result in no reaction.[2]
-
Solution: Carefully monitor and control the reaction temperature. A gradual increase in temperature as the reaction progresses can be beneficial.[1]
-
-
Catalyst Inactivity or Insufficient Amount: Acid catalysts like phosphoric acid or p-toluenesulfonic acid are crucial.
-
Solution: Ensure the catalyst is of good quality and used in the correct catalytic amount. For instance, an equivalent ratio of 2-naphthol to 85% phosphoric acid solution of 1:0.017 has been shown to be effective.[2]
-
-
-
For Buchwald-Hartwig Amination:
-
Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture.[3]
-
Solution: Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen). Use fresh, high-purity pre-catalysts and ligands.[3]
-
-
Poor Ligand Choice: The phosphine (B1218219) ligand is critical for the catalytic cycle.
-
Solution: Screen different sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) to find the optimal one for your specific substrates.[3]
-
-
Inappropriate Base: The strength and nature of the base are important.
-
Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[3]
-
-
Formation of Side Products/Impurities
Question: Our final product is contaminated with significant impurities. How can we identify and minimize their formation?
Answer: The nature of impurities depends on the synthetic route.
-
Unreacted Starting Materials: The presence of unreacted 2-naphthol or aniline is common.[2]
-
Solution: Optimize the stoichiometry of your reactants. A slight excess of aniline may be used to ensure complete conversion of 2-naphthol.[2] Monitor the reaction progress using techniques like TLC or HPLC to ensure it goes to completion.
-
-
Hydrodehalogenation (in Buchwald-Hartwig Amination): Formation of naphthalene (B1677914) from the starting 2-halonaphthalene is a known side reaction.[3]
-
Solution: Ensure strictly anaerobic conditions. Optimizing the ligand-to-metal ratio and potentially lowering the reaction temperature can suppress this side reaction.[3]
-
-
Homocoupling (in Ullmann Condensation): The formation of binaphthyl species can occur.[3]
-
Solution: Use a ligand to modulate the copper catalyst's reactivity and ensure the correct stoichiometric amount of the amine is present.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis methods for this compound?
A1: The classical method involves the amination of 2-naphthol with aniline using an acid catalyst, such as phosphoric acid or p-toluenesulfonic acid, at high temperatures (190-250°C).[2] More modern approaches include the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of a 2-halonaphthalene with aniline, and the Ullmann condensation, which is a copper-catalyzed equivalent.[3][4][5]
Q2: How can I purify this compound on an industrial scale?
A2: Vacuum distillation is a common method for purifying this compound, with a boiling point of about 224°C at 12 mmHg.[2][6] Recrystallization from solvents like ethanol (B145695) is another effective purification technique.[2]
Q3: What are the safety considerations when handling this compound?
A3: this compound is an irritant to the eyes, skin, and mucous membranes.[7] Inhalation may cause various symptoms, including headache, dizziness, and methemoglobinemia.[7] It is also considered a suspected human carcinogen because it can be metabolized to 2-naphthylamine, a known bladder carcinogen.[8] Appropriate personal protective equipment (PPE) should be used, and work should be conducted in well-ventilated areas or with engineering controls like fume hoods.[9]
Q4: Can 2-chloronaphthalene (B1664065) be used as a starting material in a Buchwald-Hartwig or Ullmann reaction?
A4: While aryl chlorides can be used, they are generally less reactive than the corresponding aryl bromides or iodides.[3] Achieving a successful reaction with 2-chloronaphthalene may require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system.
Quantitative Data Summary
| Synthesis Method | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Classical Amination | 2-Naphthol, Aniline | Phosphoric Acid | 173 - 230 | 4 hours | 94 | [1] |
| Classical Amination | 2-Naphthol, Aniline | p-Toluenesulfonic Acid | 190 - 250 | 5 hours | ~90 | [2] |
| Classical Amination | 2-Naphthol, Aniline | Phosphoric Acid, o-xylene/isobutanol | 235 - 240 | 2 - 2.5 hours | 92 | [2] |
| Classical Amination | 1-Naphthylamine, Aniline | Sulfanilic Acid | 195 - 215 | 42 hours | ~87-91 | [6] |
| Buchwald-Hartwig | 2-Halonaphthalene, Aniline | Palladium pre-catalyst, Phosphine ligand, Base (e.g., NaOtBu) | 80 - 110 | Varies | High (typically) | [3][4] |
| Ullmann Condensation | 2-Halonaphthalene, Aniline | Copper catalyst, Base (e.g., K₂CO₃) | >150 | Varies | Good (typically) | [3][5] |
Experimental Protocol: Synthesis via Classical Amination
This protocol is based on the reaction of 2-naphthol with aniline using phosphoric acid as a catalyst.[2]
Materials:
-
2-Naphthol
-
Aniline
-
85% Phosphoric Acid
-
o-Xylene/Isobutanol mixture
-
Toluene (for workup)
-
Dibutylamine (for workup, if needed)
-
Isopropanol (for workup, if needed)
-
Hydrochloric Acid (for titration, if needed)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and a phase separator (e.g., Dean-Stark apparatus)
-
Heating mantle
-
Vacuum distillation setup
Procedure:
-
Reaction Setup:
-
Charge the reactor with the calculated amounts of 2-naphthol, aniline, and 85% phosphoric acid. A suggested molar ratio is 1:1.065 for 2-naphthol to aniline, with a catalytic amount of phosphoric acid (e.g., 1:0.017 molar ratio of 2-naphthol to 85% phosphoric acid).[2]
-
Fill the phase separator with an o-xylene/isobutanol mixture.[2]
-
-
Reaction:
-
Begin stirring the reaction mixture and heat it to a temperature where the azeotropic mixture of aniline and water begins to distill (around 190°C).[2]
-
The water produced during the reaction will be collected in the phase separator. The organic layer containing aniline is returned to the reactor.[2]
-
Continue heating and monitoring the reaction. The temperature of the reaction mass will gradually rise. The reaction is considered complete when the temperature reaches 230-240°C and the theoretical amount of water has been collected.[2] This process typically takes 2-2.5 hours.[2]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture.
-
The crude this compound can be purified by vacuum distillation. The boiling point of this compound is approximately 239°C at 15 mmHg.[2]
-
Alternatively, the product can be purified by recrystallization from a suitable solvent like ethanol.
-
Visualizations
Caption: Troubleshooting flowchart for addressing low product yield.
Caption: General experimental workflow for this compound synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. RU2676692C1 - Method of producing n-phenyl-2-naftylamine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. osha.gov [osha.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Refining the extraction method of N-Phenyl-2-naphthylamine from complex matrices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of N-Phenyl-2-naphthylamine (NP2NA) from complex matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Surface Adsorption: NP2NA is known to adsorb to glass, plastic, and rubber surfaces.[1][2] | - Minimize the use of susceptible materials. - Consider using fluororubber materials for components like gaskets.[3] - Silanize glassware to reduce active sites for adsorption. |
| Incomplete Extraction: The chosen solvent may not be efficiently extracting NP2NA from the matrix. | - Optimize the extraction solvent. n-Hexane has been shown to be effective for liquid-liquid extraction with high efficiency.[3] - For solid samples, ensure adequate solvent penetration and contact time. - Employ extraction enhancement techniques such as ultrasonication or heating. | |
| Analyte Degradation: Aromatic amines like NP2NA can be susceptible to oxidation.[4][5] | - Handle samples and standards with minimal exposure to light and air.[5] - Consider adding an antioxidant, such as L-ascorbic acid (Vitamin C), to the sample or extraction solvent, especially for air sampling filters.[4] | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results. | - Standardize all steps of the experimental protocol. - Use an internal standard (IS), such as a deuterated analog of NP2NA (e.g., P2NA-d5), to correct for variations in extraction efficiency and instrument response.[3][5] |
| Instrumental Drift: Changes in detector response or chromatographic performance over an analytical run. | - Allow the analytical instrument to stabilize before starting the analysis. - Inject calibration standards at regular intervals throughout the sample sequence to monitor and correct for drift. | |
| Matrix Effects in Mass Spectrometry | Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of NP2NA. | - Improve sample cleanup to remove interfering substances. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5][6] - Optimize chromatographic conditions to separate NP2NA from interfering compounds. - Use a matrix-matched calibration curve to compensate for matrix effects. |
| Peak Tailing or Poor Peak Shape in Chromatography | Active Sites in the Column or System: Silanol (B1196071) groups on the column packing or other active sites can interact with the amine group of NP2NA. | - Use a column with low silanol activity or an end-capped column.[7] - Add a competing base, such as triethylamine, to the mobile phase in small concentrations to block active sites. - Ensure the pH of the mobile phase is appropriate to maintain NP2NA in a single ionic form. |
| Column Overload: Injecting too high a concentration of the analyte. | - Dilute the sample before injection. - Use a column with a higher loading capacity. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the extraction of this compound.
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: The most common and sensitive methods for quantifying NP2NA are Gas Chromatography-Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[1][3][4] GC-MS/MS offers high selectivity and sensitivity, particularly when using an isotope-labeled internal standard.[3] HPLC with a fluorescence detector is also highly sensitive, as NP2NA is a fluorescent compound.[4]
Q2: Which solvents are best for extracting this compound?
A2: The choice of solvent depends on the matrix. For liquid-liquid extraction from aqueous samples, n-hexane has been shown to be highly effective, with extraction yields of around 95%.[3] For solid matrices like rubber or plastic, solvents such as dichloromethane (B109758) have been used.[1][2] Methanol is effective for extracting NP2NA from air sampling filters.[4]
Q3: How can I minimize the loss of this compound due to adsorption during sample preparation?
A3: To minimize losses from adsorption to surfaces, it is recommended to use inert materials wherever possible. For instance, fluororubber rings have been found to be a better alternative to Teflon in experimental setups like Franz diffusion cells, as Teflon can absorb a significant amount of the analyte.[3] Minimizing contact with glass and plastic surfaces and, where unavoidable, silanizing glassware can also help reduce analyte loss.[1][2]
Q4: Is this compound prone to degradation, and how can this be prevented?
A4: Yes, as a secondary aromatic amine, NP2NA can be susceptible to oxidation.[4][5] To prevent degradation, it is advisable to handle samples and standards with minimal exposure to light and air.[5] For applications like air sampling, treating the collection medium (e.g., glass fiber filters) with an antioxidant like L-ascorbic acid (Vitamin C) can help stabilize the analyte.[4]
Q5: What are the typical detection and quantification limits for this compound analysis?
A5: The limits of detection (LOD) and quantification (LOQ) are dependent on the analytical method and the matrix. For a highly sensitive method like GC-MS/MS for the analysis of NP2NA in the receptor fluid of Franz diffusion cells, an LOD of 0.1 µg/L and an LOQ of 0.3 µg/L have been reported.[3] For HPLC with fluorescence detection for analysis of air samples, detection limits of the analytical procedure have been reported as 32.5 pg per injection.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the extraction and analysis of this compound.
Table 1: Analytical Method Performance
| Parameter | HPLC with Fluorescence Detection | GC-MS/MS |
| Detection Limit (Analytical) | 32.5 pg per injection[4] | - |
| Detection Limit (Overall) | 6.49 ng per sample (air filter)[4] | 0.1 µg/L (in receptor fluid)[3] |
| Quantitation Limit | 6.49 ng per sample (air filter)[4] | 0.3 µg/L (in receptor fluid)[3] |
| Recovery/Extraction Efficiency | 96.7% from spiked filters[4] | ~95% with n-hexane LLE[3] |
| Linearity (r²) | - | 0.996 (2.5–2500 µg/L)[3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction of this compound.
Protocol 1: Extraction of this compound from Aqueous Matrices via Liquid-Liquid Extraction (LLE) for GC-MS/MS Analysis
This protocol is adapted from a method for analyzing NP2NA in the receptor fluid of percutaneous absorption studies.[3]
-
Sample Preparation:
-
Dilute 500 µL of the aqueous sample with 4.5 mL of an ethanol/water mixture (50/50, v/v) to a final volume of 5 mL.
-
-
Internal Standard Spiking:
-
Add 20 µL of an internal standard solution (e.g., P2NA-d5 in acetonitrile) to each sample.
-
-
Liquid-Liquid Extraction:
-
Add 6 mL of n-hexane to the sample.
-
Shake vigorously for 10 minutes.
-
Centrifuge at 2100 x g for 10 minutes to separate the phases.
-
-
Concentration:
-
Transfer the upper n-hexane layer to a new vial.
-
Evaporate the extract to approximately 1 mL using a rotational vacuum concentrator.
-
-
Final Preparation for Injection:
-
Transfer the concentrated sample to a 1-mL screw-top vial containing 100 µL of toluene.
-
Vortex the mixture.
-
Evaporate the final volume to approximately 100 µL.
-
The sample is now ready for GC-MS/MS analysis.
-
Protocol 2: Extraction of this compound from Air Sampling Filters for HPLC Analysis
This protocol is based on an OSHA method for analyzing aromatic amines collected on glass fiber filters.[4]
-
Sample Collection:
-
Collect air samples on glass fiber filters treated with L-ascorbic acid.
-
-
Filter Extraction:
-
Transfer the filter from the sampling cassette to a vial.
-
Add 2.0 mL of a solution of 5.0 mg/mL L-ascorbic acid in methanol.
-
Seal the vial and allow the extraction to proceed for a defined period with occasional agitation.
-
-
Sample Clarification:
-
If necessary, centrifuge the extract to pellet any filter debris.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for analysis by HPLC with a fluorescence detector.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the extraction and analysis of this compound.
Caption: General experimental workflow for NP2NA extraction and analysis.
References
- 1. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Overcoming challenges in the crystallization of N-Phenyl-2-naphthylamine.
Welcome to the technical support center for the crystallization of N-Phenyl-2-naphthylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?
Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃N | [1] |
| Molecular Weight | 219.29 g/mol | [1] |
| Melting Point | 107-109 °C (225-228 °F) | [1] |
| Boiling Point | 395-397 °C (743-747 °F) | [1] |
| Appearance | White to yellowish or grey to tan crystalline powder | [1] |
| Water Solubility | < 1 mg/mL at 20 °C | [2] |
Q2: Which solvents are suitable for the crystallization of this compound?
The choice of solvent is critical for successful crystallization. Based on available data, the following solvents show varying degrees of solubility for this compound and can be considered for crystallization experiments.
| Solvent | Solubility | Temperature (°C) | Reference |
| Acetone (B3395972) | 640 g/L | Not Specified | [2] |
| Ethanol (B145695) | 50 g/L | Not Specified | [2] |
| Benzene | 27 g/L | Not Specified | [2] |
| Water | < 1 mg/mL | 20 | [2] |
Note: The ideal crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Q3: What is "oiling out" and why does it occur during the crystallization of this compound?
"Oiling out" is a common problem in crystallization where the solute separates from the solution as a liquid (an oil) rather than a solid crystalline material. This can happen if the solution becomes supersaturated at a temperature that is above the melting point of the solid form of the compound in the chosen solvent. The resulting oil may solidify into an amorphous solid or a poorly crystalline mass, trapping impurities and defeating the purpose of crystallization.
Q4: Are there known polymorphic forms of this compound?
Currently, there is limited publicly available information specifically detailing different polymorphic forms of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can be a significant challenge in drug development. If you suspect polymorphism, it is recommended to use analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize the solid-state properties of your crystals.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the crystallization of this compound.
dot
Caption: Troubleshooting workflow for this compound crystallization.
Experimental Protocols
Due to the limited availability of detailed public protocols, the following are generalized procedures based on known solubility data and standard crystallization techniques. It is crucial to perform small-scale trials to optimize these conditions for your specific material and purity requirements.
Protocol 1: Recrystallization from Ethanol
This protocol is based on a patent mentioning a 75.3% yield upon recrystallization from ethanol.[3]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture to the boiling point of ethanol while stirring to dissolve the compound.
-
Add more ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.
dot
Caption: General experimental workflow for recrystallization.
Protocol 2: Crystallization from Acetone
Acetone is a good solvent for this compound, which suggests it may be suitable for crystallization, potentially in a mixed solvent system.
Materials:
-
Crude this compound
-
Acetone
-
An anti-solvent (e.g., water or a non-polar solvent like hexane)
-
Standard crystallization glassware
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot acetone.
-
Addition of Anti-solvent: While the solution is still hot, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 8-10 from Protocol 1, using an appropriate cold solvent mixture for washing.
Purity Assessment
The purity of the crystallized this compound should be assessed using appropriate analytical techniques.
| Analytical Method | Purpose | Reference |
| Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity. | [1] |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and detect any soluble impurities. A reverse-phase HPLC method with UV or fluorescence detection is suitable. | [4][5] |
| Thin-Layer Chromatography (TLC) | A quick and simple method to qualitatively assess purity and identify the presence of impurities. | [6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides high specificity and sensitivity for quantification, especially with the use of an internal standard. | [6] |
This technical support center provides a starting point for overcoming challenges in the crystallization of this compound. Successful crystallization often requires empirical optimization of solvent systems, cooling rates, and other parameters.
References
- 1. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. RU2676692C1 - Method of producing n-phenyl-2-naftylamine - Google Patents [patents.google.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. osha.gov [osha.gov]
- 6. benchchem.com [benchchem.com]
Best practices for handling and disposal of N-Phenyl-2-naphthylamine waste.
This guide provides best practices for the safe handling and disposal of N-Phenyl-2-naphthylamine waste, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is classified as a hazardous substance with several primary risks. It is a skin and eye irritant and can cause allergic skin reactions (skin sensitization).[1][2] It is also suspected of causing cancer.[1] The substance is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3][4] Additionally, finely dispersed particles can form explosive mixtures in the air.[3]
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
A2: When handling this compound waste, appropriate PPE is crucial to prevent exposure. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[5][6]
-
Hand Protection: Protective gloves.
-
Body Protection: A flame-resistant lab coat or other protective clothing to prevent skin contact.[5][6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]
Q3: How should I store this compound waste before disposal?
A3: this compound waste should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound," and kept tightly sealed when not in use.[6]
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No, you should not dispose of this compound waste down the drain.[6][7] It is toxic to aquatic life and can cause long-term environmental damage.[3][4] All waste must be handled as hazardous waste and disposed of according to local, state, and federal regulations.[6]
Q5: What are some chemicals that are incompatible with this compound?
A5: this compound may react with strong oxidizing agents.[1][8] It can also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][8] It neutralizes acids in exothermic reactions.[1][8]
Troubleshooting Guide
| Problem | Immediate Action | Follow-up / Prevention |
| Accidental spill of solid this compound. | 1. Evacuate all non-essential personnel from the area.[6] 2. Ensure the area is well-ventilated.[6] 3. For small spills, dampen the solid material with acetone (B3395972) to prevent dusting and transfer to a designated hazardous waste container.[5][8] 4. Use an absorbent material like vermiculite (B1170534) or sand for containment.[6] | 1. Decontaminate the spill area thoroughly with a suitable solvent, followed by soap and water.[6] 2. Dispose of all cleaning materials as hazardous waste.[6] 3. Review spill response procedures with all lab personnel. |
| Skin or eye contact with this compound. | 1. Skin: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5] 2. Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] 3. Seek medical attention if irritation or other symptoms develop.[4] | 1. Always wear appropriate PPE, including gloves and eye protection, when handling the chemical.[5] 2. Ensure eyewash stations and safety showers are readily accessible.[5][8] |
| Inhalation of this compound dust. | 1. Immediately move the affected person to fresh air.[4] 2. If the person is not breathing, give artificial respiration.[4] 3. Seek medical attention if symptoms occur.[4] | 1. Handle this compound in a well-ventilated area or under a chemical fume hood.[4] 2. Use appropriate respiratory protection if dust generation is unavoidable. |
| Accidental mixing of this compound waste with an incompatible chemical (e.g., a strong oxidizing agent). | 1. If it is safe to do so, isolate the container. 2. Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. 3. Do not attempt to neutralize or handle the mixture without expert guidance. | 1. Ensure all waste containers are clearly and accurately labeled. 2. Maintain separate waste streams for incompatible chemicals. 3. Provide regular training on chemical compatibility to all lab personnel. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₆H₁₃N[9] |
| Molecular Weight | 219.28 g/mol |
| Appearance | Light gray to gray powder[7][8] |
| Melting Point | 105 - 108 °C / 221 - 226.4 °F[4] |
| Boiling Point | 395 °C / 743 °F[4] |
| Water Solubility | Less than 1 mg/mL at 66°F[8] |
| Specific Gravity | 1.24[8] |
Experimental Protocols
Protocol for Decontamination of Laboratory Surfaces and Equipment
-
Preparation:
-
Ensure you are wearing the appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.
-
Prepare a decontamination solution of soap and water.
-
Have a designated hazardous waste container ready for all contaminated materials.
-
-
Initial Cleaning:
-
Decontamination:
-
Rinsing:
-
Rinse the surfaces and equipment with clean water.
-
If possible, perform a final rinse with a suitable solvent like acetone to ensure complete removal of any residual this compound.
-
-
Drying:
-
Allow the surfaces and equipment to air dry completely in a well-ventilated area or under a fume hood.
-
-
Waste Disposal:
Visual Workflow for Waste Handling and Disposal
Caption: Workflow for this compound waste management.
References
- 1. echemi.com [echemi.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. ICSC 0542 - PHENYL-beta-NAPHTHYLAMINE [inchem.org]
- 4. fishersci.com [fishersci.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. CAS 135-88-6: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Enhancing the Stability of N-Phenyl-2-naphthylamine (NPNA) in Formulated Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of N-Phenyl-2-naphthylamine (NPNA) in formulated products. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound (NPNA)?
A1: The stability of NPNA is primarily influenced by its susceptibility to oxidation, photodegradation, and thermal stress. Aromatic amines like NPNA are prone to degradation in the presence of strong oxidizing agents, exposure to light (especially UV radiation), and elevated temperatures.[1][2] This degradation can lead to discoloration of the product and the formation of impurities.
Q2: What are the known degradation products of NPNA?
A2: Under various stress conditions, NPNA can degrade into several products. The most well-documented degradation pathway involves its metabolic conversion to the carcinogenic 2-naphthylamine.[3] Chemical degradation can also occur. For instance, NPNA may be oxidized to 7-phenyl-7H-dibenzo[c,g]carbazole.[4] Under forced degradation conditions, other degradation products may be formed through hydrolysis and photolytic reactions, although specific structures are not extensively detailed in the public literature.
Q3: What types of stabilizers can be used to enhance the stability of NPNA in a formulation?
A3: To prevent degradation, particularly discoloration due to oxidation, various stabilizers can be incorporated into formulations containing aromatic amines. These can include:
-
Antioxidants: Compounds that can inhibit oxidation. For aromatic amines, antioxidants that act as free radical scavengers are effective.
-
UV Absorbers/Light Stabilizers: To protect against photodegradation.
-
Chelating Agents: To sequester metal ions that can catalyze oxidation.
While specific data for NPNA is limited, general stabilizers for aromatic amines include thiourea (B124793) and alkyl tin compounds, which have been shown to retard color deterioration.
Q4: How can I monitor the stability of NPNA in my formulation?
A4: The stability of NPNA can be monitored using a stability-indicating analytical method, which is a validated quantitative analytical procedure used to detect changes in the drug substance and drug product over time. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques for the analysis of NPNA and its degradation products.[1]
Troubleshooting Guides
Issue 1: Discoloration of the NPNA-containing formulation.
-
Possible Cause 1: Oxidation.
-
Troubleshooting Step: Protect the formulation from air by packaging it under an inert atmosphere (e.g., nitrogen) or by adding an appropriate antioxidant to the formulation.
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step: Store the product in light-resistant containers (e.g., amber vials) and control the lighting conditions in the storage environment. Consider the inclusion of a UV absorber in the formulation.
-
-
Possible Cause 3: Interaction with excipients.
-
Troubleshooting Step: Conduct compatibility studies with all formulation excipients to identify any potential interactions that may be causing the discoloration.
-
Issue 2: Appearance of unknown peaks in the chromatogram during stability testing.
-
Possible Cause 1: Degradation of NPNA.
-
Troubleshooting Step: Perform forced degradation studies (see Experimental Protocols section) to intentionally degrade the NPNA and identify the retention times of its degradation products. This will help in confirming if the new peaks correspond to NPNA degradants.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Review the manufacturing and handling processes to identify potential sources of contamination. Analyze blank samples (formulation without NPNA) to rule out excipient degradation or contamination from the container closure system.
-
-
Possible Cause 3: Issues with the analytical method.
-
Troubleshooting Step: Verify the specificity of the analytical method. Ensure that the mobile phase and column are stable and that the detector settings are appropriate. Refer to the HPLC troubleshooting section for more details.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for NPNA
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Products (Putative) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 30 minutes | Hydrolyzed NPNA derivatives |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 30 minutes | Hydrolyzed NPNA derivatives |
| Oxidation | 1% H₂O₂ at < 30°C | 30 minutes | N-oxides, 7-phenyl-7H-dibenzo[c,g]carbazole |
| Thermal | 105°C or 40°C below melting point | Up to 14 days | Thermally induced degradation products |
| Photostability | 1.2 million lux hours and 200 W h/m² | As per ICH Q1B | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of NPNA
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and to establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of NPNA in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the NPNA stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the solution and neutralize it with 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the NPNA stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the solution and neutralize it with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the NPNA stock solution, add 1 mL of 1% hydrogen peroxide (H₂O₂).
-
Keep the solution at a temperature below 30°C for 30 minutes.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid NPNA powder in a temperature-controlled oven at 105°C (or 40°C below its melting point if lower) for up to 14 days.
-
At specified time points, withdraw samples, dissolve them in a suitable solvent, and dilute for analysis.
-
-
Photostability Testing:
-
Expose the NPNA solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
At the end of the exposure, analyze the samples.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method (e.g., HPLC with a photodiode array detector).
Mandatory Visualization
Caption: Putative degradation pathways of this compound.
Caption: Workflow for NPNA stability testing and method development.
Caption: Troubleshooting logic for identifying unknown peaks in stability studies.
References
- 1. osha.gov [osha.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Dephenylation of the rubber chemical this compound to carcinogenic 2-naphthylamine: a classical problem revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting poor reproducibility in experiments involving N-Phenyl-2-naphthylamine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving N-Phenyl-2-naphthylamine. The information is tailored for researchers, scientists, and drug development professionals to help improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (PBN) is an aromatic amine primarily used as an antioxidant in rubber processing.[1] It also serves as a stabilizer in electrical-insulating enamels, and as an antioxidant in other polymers, greases, and lubricating and transformer oils.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a solid that can range in color from white to yellow or gray to tan.[2] It is generally insoluble in water but soluble in several organic solvents.[3][4] Key properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃N | [2] |
| Molecular Weight | 219.28 g/mol | [2] |
| Melting Point | 105-108 °C | |
| Boiling Point | 395.5 °C at 760 mmHg | [2] |
| Water Solubility | < 1 mg/mL | [4] |
| Appearance | White to yellow crystals or gray to tan flakes/powder | [2] |
Q3: What are the main safety concerns when working with this compound?
A3: this compound is considered a potential occupational carcinogen.[4] The primary concern is its metabolism in vivo to 2-naphthylamine (B18577), a known potent bladder carcinogen.[5][6] It can also cause skin sensitization.[4] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn, and work should be conducted in a well-ventilated area.[4]
Troubleshooting Guide: Poor Reproducibility
Poor reproducibility in experiments with this compound can often be traced back to a few key factors. This guide provides a question-and-answer format to troubleshoot common issues.
Q4: My synthesis of this compound results in variable yields and purity. What are the common causes?
A4: Inconsistent yields and purity can stem from several factors in the synthesis process. Key areas to investigate include:
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Purity of Reactants: The purity of the starting materials, such as 2-naphthol (B1666908) and aniline (B41778), is critical. Impurities can lead to side reactions and lower yields.
-
Catalyst Activity: The type and amount of catalyst (e.g., phosphoric acid, p-toluenesulfonic acid) can significantly impact the reaction rate and selectivity.[7]
-
Reaction Conditions: Strict control of temperature and reaction time is crucial. Deviations can lead to incomplete reactions or the formation of degradation products.
-
Purification Method: The efficiency of the purification method, such as vacuum distillation or recrystallization, will directly affect the final purity.[7][8]
Q5: I'm observing inconsistent results in my antioxidant assays (e.g., DPPH, ABTS). What could be the problem?
A5: Variability in antioxidant assays is a common issue. Consider the following troubleshooting steps:
-
Compound Purity: As mentioned, the purity of your this compound is paramount. The presence of impurities, especially the highly carcinogenic 2-naphthylamine, can affect the results.[9]
-
Solvent Effects: The choice of solvent can influence the solubility and reactivity of this compound. Ensure the compound is fully dissolved and that the solvent does not interfere with the assay.[10]
-
Light and Air Exposure: Aromatic amines can be sensitive to light and air, leading to oxidation and degradation.[11] Prepare solutions fresh and protect them from light.
-
Assay Conditions: Factors such as pH, temperature, and incubation time need to be strictly controlled.[12][13]
Q6: My analytical results (HPLC, GC-MS) for this compound are not consistent. How can I improve this?
A6: For analytical variability, focus on the following:
-
Sample Preparation: Incomplete dissolution or extraction can lead to inaccurate quantification. Optimize your sample preparation protocol, ensuring complete solubility in the chosen solvent.
-
Column Performance: In HPLC, column degradation or contamination can affect peak shape and retention time. Use a guard column and ensure proper column washing and storage. A reverse-phase column with low silanol (B1196071) activity is often suitable.[14]
-
Method Parameters: Inconsistent mobile phase composition, flow rate, or temperature can cause shifts in retention times and affect peak resolution.
-
Detector Settings: For fluorescence detection, ensure the excitation and emission wavelengths are optimized for this compound.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on common synthesis methods.[7][8]
-
Reactants: Combine 2-naphthol and aniline in a reaction vessel. A common molar ratio is approximately 1:1.065 (2-naphthol:aniline).[7]
-
Catalyst: Add a catalytic amount of an acid catalyst, such as 85% phosphoric acid (e.g., an equivalent ratio of 1:0.017 of 2-naphthol to phosphoric acid solution).[7]
-
Reaction: Heat the mixture with stirring. The reaction temperature is typically maintained between 190-240°C.[7] Water is generated during the reaction and can be removed using a phase separator. The reaction is monitored until completion (typically 2-3 hours).[7]
-
Purification: The crude product is purified by vacuum distillation to separate it from unreacted starting materials and byproducts.
Table 2: Comparison of Synthesis Parameters for this compound
| Catalyst | Reactant Ratio (2-naphthol:aniline) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| p-Toluenesulfonic acid | - | 190-250 | 5 | ~90 | - | [7] |
| Phosphoric acid | 1:1.065 | 235-240 | 2-2.5 | 92 | >99 | [7] |
| Tetraisopropoxy titanium | 1:1.2 | 180-235 | 14.5 | 75.3 | - | [7] |
Protocol 2: Quantitative Analysis by HPLC
This protocol is a general method for the quantitative analysis of this compound.[1][14]
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid, is typical.[14]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Fluorescence detection is highly sensitive. For this compound, an excitation wavelength of around 300 nm and an emission wavelength of around 370 nm can be used.[1] UV detection is also possible.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Table 3: Example HPLC Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Newcrom R1 (Reverse Phase) | [14] |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | [14] |
| Detector | Fluorescence | [1] |
| Excitation Wavelength | 300 nm | [1] |
| Emission Wavelength | 370 nm | [1] |
Visualizations
References
- 1. osha.gov [osha.gov]
- 2. This compound | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 135-88-6: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Metabolic dephenylation of the rubber antioxidant this compound to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RU2676692C1 - Method of producing n-phenyl-2-naftylamine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of N-Phenyl-1-naphthylamine and N-Phenyl-2-naphthylamine for Researchers and Drug Development Professionals
An in-depth guide to the contrasting properties and performance of two closely related aromatic amines, N-Phenyl-1-naphthylamine (P1NA) and N-Phenyl-2-naphthylamine (P2NA), providing essential data for their application in research and industry.
N-Phenyl-1-naphthylamine and this compound, two isomers of phenylated naphthylamines, are widely utilized in various industrial applications, most notably as antioxidants in rubber and plastics.[1] Despite their structural similarity, the position of the phenylamino (B1219803) group on the naphthalene (B1677914) ring significantly influences their chemical, physical, and biological properties. This guide offers a comprehensive comparative analysis of these two compounds, presenting key experimental data, detailed protocols for their assessment, and visual representations of their differential biological impacts. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific application and in understanding the nuances of their performance and potential toxicological profiles.
Physicochemical Properties: A Tale of Two Isomers
While sharing the same molecular formula and weight, P1NA and P2NA exhibit distinct physical properties, including melting and boiling points, which are critical for their application in different physical systems. Their solubility in organic solvents is generally good, but they are sparingly soluble in water.
| Property | N-Phenyl-1-naphthylamine (P1NA) | This compound (P2NA) |
| CAS Number | 90-30-2 | 135-88-6 |
| Molecular Formula | C₁₆H₁₃N | C₁₆H₁₃N |
| Molecular Weight | 219.29 g/mol | 219.29 g/mol |
| Appearance | White to slightly yellowish prisms or reddish-brown crystalline powder | Light gray to gray powder |
| Melting Point | 60-62 °C | 105-108 °C |
| Boiling Point | 335 °C | 395-395.5 °C |
| Water Solubility | Sparingly soluble | Sparingly soluble |
| Primary Use | Antioxidant in rubber, dyes, and organic synthesis | Antioxidant in rubber processing, stabilizer in enamels, greases, and oils |
Performance Comparison: Biotoxicity and Fluorescence
Experimental evidence reveals significant differences in the biological activity and photophysical properties of P1NA and P2NA.
Biotoxicity
A comparative study on the biotoxicity of P1NA and P2NA against the cyanobacterium Microcystis aeruginosa demonstrated that P1NA is significantly more toxic.[2]
| Parameter | N-Phenyl-1-naphthylamine (P1NA) | This compound (P2NA) |
| EC₅₀ (48h) | 16.62 μM | Not detected |
| Esterase Activity Reduction (at 20 μM) | Reduced to 22.2% | Reduced to 97.5% |
| Photosynthetic Activity (Fv/Fm) Reduction (at 20 μM) | Reduced to 3.3% | Reduced to 92.1% |
| Membrane Damage | Increased with concentration | Not detected |
The higher toxicity of P1NA is attributed to its biotransformation into 1,4-naphthoquinone, which induces the overproduction of intracellular reactive oxygen species (ROS), leading to oxidative damage and growth inhibition.[2]
Caption: Biotoxicity pathway of P1NA vs. P2NA.
Fluorescence Properties
Both isomers exhibit fluorescence, a property that has led to their use as probes in biological studies. However, their fluorescence characteristics differ. This compound fluoresces approximately six times more intensely than N-Phenyl-1-naphthylamine.[1]
| Property | N-Phenyl-1-naphthylamine (P1NA) | This compound (P2NA) |
| Optimal Excitation Wavelength | 330 nm[1] / 355 nm[3] | 300 nm[1] |
| Emission Maximum | 405 nm[3] | Not specified in comparative studies |
| Relative Fluorescence Intensity | Lower | ~6 times higher than P1NA[1] |
Carcinogenicity and Skin Absorption
Both N-Phenyl-1-naphthylamine and this compound have been investigated for their carcinogenic potential. One study in mice suggested a similar carcinogenic potency for both compounds.[4] It is important to note that this compound can be metabolized to 2-naphthylamine, a known human carcinogen.[5]
In terms of dermal exposure, studies suggest that this compound is absorbed through the skin more readily than N-Phenyl-1-naphthylamine.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these compounds. Below are protocols for key comparative experiments.
Biotoxicity Assay on Microcystis aeruginosa
This protocol is based on the methodology described in the comparative biotoxicity study.[2]
-
Culture Preparation: Microcystis aeruginosa is cultured in a suitable medium (e.g., BG11) under controlled conditions of light and temperature.
-
Exposure: Algal cultures in the exponential growth phase are exposed to various concentrations of P1NA and P2NA (dissolved in a suitable solvent like DMSO) for 48 hours. A control group with only the solvent is also prepared.
-
Growth Inhibition: Cell density is measured at the beginning and end of the exposure period using a spectrophotometer at a specific wavelength (e.g., 680 nm). The EC₅₀ value is calculated from the dose-response curve.
-
Esterase Activity: The activity of intracellular esterases is measured using a fluorescent probe like fluorescein (B123965) diacetate (FDA). A decrease in fluorescence intensity indicates cellular damage.
-
Photosynthetic Activity: The maximum quantum yield of photosystem II (Fv/Fm) is measured using a pulse-amplitude-modulated (PAM) fluorometer. A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus.
-
Membrane Integrity: Cell membrane integrity is assessed using a dye that can only penetrate cells with damaged membranes, such as SYTOX Green. An increase in fluorescence indicates membrane damage.
Caption: Workflow for the biotoxicity assay.
Comparative Fluorescence Spectroscopy
This protocol outlines the steps for comparing the fluorescence properties of P1NA and P2NA.
-
Sample Preparation: Prepare solutions of P1NA and P2NA of the same concentration in a suitable solvent (e.g., ethanol (B145695) or cyclohexane).
-
Absorbance Measurement: Measure the absorbance spectra of the solutions using a UV-Vis spectrophotometer to determine the absorption maxima.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of each compound (e.g., 330 nm for P1NA and 300 nm for P2NA).
-
Record the emission spectra over a suitable wavelength range.
-
To compare intensities, ensure that the absorbance of the solutions at the excitation wavelength is identical and low (typically < 0.1) to avoid inner filter effects.
-
-
Data Analysis:
-
Compare the wavelengths of the emission maxima.
-
Compare the integrated fluorescence intensities to determine the relative fluorescence quantum yields.
-
Synthesis Overview
Both N-Phenyl-1-naphthylamine and this compound can be synthesized through the reaction of the corresponding naphthylamine with aniline (B41778). One common method involves heating the reactants in the presence of a catalyst, such as an acid. For instance, N-Phenyl-1-naphthylamine can be synthesized by refluxing naphthalen-1-amine and chlorobenzene (B131634) in ethanol, achieving a yield of 88%.[6] this compound can be prepared by boiling 1-naphthylamine (B1663977) and aniline with sulfanilic acid.[7] More advanced methods for the synthesis of N-Phenyl-1-naphthylamine involve reacting aniline and 1-naphthylamine under pressure with various catalysts.[5] A method for producing this compound with a yield of 92% and purity over 99% involves the amination of 2-naphthol (B1666908) with aniline using phosphoric acid.[8]
Conclusion
The choice between N-Phenyl-1-naphthylamine and this compound for a specific application should be made with careful consideration of their distinct properties. While both serve as effective antioxidants, their differing physical properties, such as melting point, may dictate their suitability for various formulations. Furthermore, the significantly higher biotoxicity of P1NA, driven by its metabolic transformation to a reactive quinone species, is a critical factor for applications where environmental or biological contact is a concern. In contrast, the stronger fluorescence of P2NA may be advantageous in the development of fluorescent probes. This guide provides the foundational data and experimental frameworks to enable informed decisions in the selection and application of these two versatile, yet distinct, chemical isomers.
References
- 1. osha.gov [osha.gov]
- 2. Comparative biotoxicity of N-Phenyl-1-naphthylamine and this compound on cyanobacteria Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. series.publisso.de [series.publisso.de]
- 5. US6054618A - Preparation of N-phenyl-1-naphthylamine - Google Patents [patents.google.com]
- 6. N-Phenyl-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. RU2676692C1 - Method of producing n-phenyl-2-naftylamine - Google Patents [patents.google.com]
Validating the antioxidant efficacy of N-Phenyl-2-naphthylamine against other commercial antioxidants.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant efficacy of N-Phenyl-2-naphthylamine (P2NA) against other well-established commercial antioxidants. The information presented herein is intended to assist researchers and professionals in drug development and related fields in making informed decisions by providing objective performance data and detailed experimental methodologies.
Executive Summary
This compound, an aromatic amine, is recognized for its antioxidant properties, primarily utilized in industrial applications to prevent oxidative degradation.[1][2][3] This guide delves into its efficacy as a free radical scavenger in comparison to standard commercial antioxidants, Butylated Hydroxytoluene (BHT) and Trolox, a water-soluble analog of vitamin E. While direct comparative quantitative data for P2NA in standardized biological antioxidant assays is limited in publicly available literature, this guide synthesizes available information and provides the necessary protocols to conduct such comparative studies. A study on a C12-naphthylamine derivative has suggested that it possesses a better antioxidant efficiency in both scavenging and thermo-oxidative tests compared to this compound.[4]
Comparative Antioxidant Performance
To provide a clear and objective comparison, the following table summarizes the antioxidant efficacy of this compound against Butylated Hydroxytoluene (BHT) and Trolox. The data is presented in terms of IC50 values for the DPPH and ABTS assays, and as Trolox Equivalents for the ORAC assay. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | ORAC (µmol TE/g) |
| This compound (P2NA) | Data Not Available | Data Not Available | Data Not Available |
| Butylated Hydroxytoluene (BHT) | ~200 | Data Not Available | Data Not Available |
| Trolox | ~45 | 1.0 (by definition) | 1.0 (by definition) |
Mechanism of Action: Aminic Antioxidants
This compound belongs to the class of aminic antioxidants. These compounds primarily act as radical scavengers through a hydrogen atom transfer (HAT) mechanism. The secondary amine group (-NH-) in the P2NA molecule can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the oxidative chain reaction. This process is illustrated in the signaling pathway diagram below.
References
A Comparative Guide to Analytical Methods for N-Phenyl-2-naphthylamine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of analytical methodologies for the accurate quantification of N-Phenyl-2-naphthylamine (NPNA). NPNA is a widely used antioxidant in various industrial applications, and its monitoring is crucial due to its potential conversion to the carcinogenic 2-naphthylamine.[1][2] This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Gas Chromatography-Mass Spectrometry (GC-MS), presenting supporting data from validated methods to aid in the selection of the most appropriate analytical technique for specific research and quality control needs.
Data Summary: A Comparative Look at Analytical Methods
The selection of an analytical method for this compound quantification is dependent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of two widely used methods.
| Parameter | HPLC with Fluorescence Detection | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Limit of Detection (LOD) | 3.0 ppt (B1677978) (27 ng/m³) in air samples[3][4] | 0.1 µg/L in receptor fluid[3] |
| Limit of Quantification (LOQ) | 3.0 ppt (27 ng/m³) in air samples[3][4] | 0.3 µg/L in receptor fluid[3] |
| Linearity (r²) | Method validated, specific r² not stated[3] | 0.996 (over a range of 2.5–2500 µg/L)[3] |
| Sample Matrix | Air (collected on filters)[3][4] | Receptor fluid from Franz diffusion cells[1][3] |
| Key Advantages | High sensitivity for air monitoring applications.[3] | High specificity and robust quantification, particularly with the use of isotope dilution.[1][3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols, initially developed for this compound, serve as a strong foundation for developing a validated method.
Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is particularly suitable for the analysis of air samples and offers high sensitivity.
Sample Collection and Preparation:
-
Air samples are collected by drawing a known volume of air through a three-piece cassette containing two 25-mm glass fiber filters.[4] To prevent the oxidation of the amine, these filters are treated with L-ascorbic acid (Vitamin C).[4]
-
The filters are then extracted with methyl alcohol for analysis.[4][5]
Instrumentation:
-
An HPLC system equipped with a fluorescence detector is used.[4][5]
-
Column: A suitable reversed-phase column, such as a Newcrom R1 or C18, can be employed.[6]
-
Mobile Phase: A simple mobile phase containing acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid (for MS compatibility) is typically used.[6]
-
Detector Wavelengths: The fluorescence detector is set to appropriate excitation and emission wavelengths for this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS/MS)
This method provides high specificity and is well-suited for complex biological matrices.[1]
Sample Preparation:
-
For aqueous samples, such as receptor fluid from Franz diffusion cells, a liquid-liquid extraction with a non-polar solvent like n-hexane is effective.[3]
-
The use of an isotopically labeled internal standard, such as this compound-d5, is recommended for accurate and precise quantification, as it corrects for matrix effects and variations during sample preparation.[3]
Instrumentation:
-
A gas chromatograph coupled to a tandem mass spectrometer (triple quadrupole) is used for analysis.[1][3][7]
-
Injection: A splitless injection is performed at an injector temperature of 300 °C.[7]
-
Column: A DB-5MS capillary column (30 m, 0.25 mm ID, 0.25 µm film) is suitable for separation.[7]
-
Carrier Gas: Helium is used as the carrier gas.[7]
-
Temperature Program: A typical temperature program starts at 70 °C (held for 3 minutes) and ramps up to 120 °C at a rate of 10 °C/min.[7]
-
MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Cross-Validation Workflow
The cross-validation of analytical methods is essential to ensure that different methods or laboratories produce comparable results. This process is crucial when transferring a method or when comparing data from different studies.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. osha.gov [osha.gov]
- 5. Analytical Method [keikaventures.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the toxicological effects of N-Phenyl-2-naphthylamine and its metabolites.
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Toxicological Profiles of N-Phenyl-2-naphthylamine and its Metabolites, Supported by Experimental Data.
This guide provides a comprehensive comparative study of the toxicological effects of this compound (NP2N), an industrial antioxidant, and its primary and highly carcinogenic metabolite, 2-naphthylamine (B18577) (2NA). The toxicity of NP2N is predominantly attributed to its metabolic conversion to 2NA, a well-established human bladder carcinogen. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes key metabolic and toxicological pathways to offer a clear and objective comparison for research and drug development professionals.
Executive Summary
This compound itself exhibits limited evidence of carcinogenicity and is not mutagenic in several bacterial assays.[1][2] However, its metabolic conversion to 2-naphthylamine, a potent genotoxic and carcinogenic compound, is the primary toxicological concern.[3][4] In vivo studies demonstrate that while the metabolic conversion rate is low (estimated up to 1%), the resulting 2NA enters the carcinogenic pathway, leading to the formation of DNA and hemoglobin adducts.[3] Comparative studies show that a significantly higher dose of NP2N is required to produce the same level of 2NA-hemoglobin adducts as direct exposure to 2NA.[3] This guide delves into the quantitative differences in their toxicological profiles, the metabolic pathways involved, and the experimental methods used to assess their effects.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative toxicological data for this compound and its principal metabolite, 2-naphthylamine.
Table 1: Comparative Acute Toxicity
| Compound | Test Species | Route of Administration | LD50 Value | Reference |
| This compound | Rat | Oral | 8,730 mg/kg | [5] |
| 2-Naphthylamine | Rat | Oral | 727 mg/kg | [6] |
| 2-Naphthylamine | Mouse | Intraperitoneal | 200 mg/kg | [6] |
Table 2: Comparative In Vivo Genotoxicity (Hemoglobin Adduct Formation)
| Compound Administered | Test Species | Dose Range | Outcome | Key Finding | Reference |
| This compound | Rat | 2-550 mg/kg b.w. | Dose-dependent formation of 2NA-hemoglobin adducts | An approximately 100-200-fold higher dose of NP2N was necessary to induce identical adduct concentrations compared to 2NA.[3] | [3] |
| 2-Naphthylamine | Rat | 0.075-75 mg/kg b.w. | Dose-dependent formation of 2NA-hemoglobin adducts | Direct administration of 2NA leads to significant hemoglobin adduct formation at much lower doses than NP2N.[3] | [3] |
Table 3: Comparative Genotoxicity in In Vitro Assays
| Compound | Assay | Test System | Metabolic Activation | Result | Reference |
| This compound | Bacterial Reverse Mutation Assay | Salmonella typhimurium | With and without S9 | Not mutagenic | [1] |
| This compound | Sister Chromatid Exchange | In vitro | Not specified | Weakly clastogenic and mutagenic at high concentrations and extended exposure | [5] |
| 2-Naphthylamine | Bacterial Reverse Mutation Assay | Salmonella typhimurium | With S9 | Mutagenic | [6] |
| 2-Naphthylamine | DNA Adduct Formation | In vitro | Required | Forms DNA adducts | [6] |
Metabolic Pathway and Bioactivation
The primary pathway of NP2N toxicity involves its metabolic activation. While other metabolites may be formed, the dephenylation to 2NA is the most significant toxicologically.
Metabolic activation of this compound to 2-Naphthylamine and subsequent carcinogenesis.
The metabolism of NP2N is initiated by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated intermediates.[7] Specifically, CYP1A2 has been implicated in the N-hydroxylation of 2NA, a critical step in its activation to a carcinogen.[4] While other CYPs are likely involved in the initial metabolism of NP2N, their specific roles are not yet fully elucidated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of NP2N and its metabolites.
Workflow for a typical in vitro cytotoxicity MTT assay.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of NP2N and its metabolites in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692), forming purple crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Determination of 2-Naphthylamine-Hemoglobin Adducts by GC-MS
This protocol outlines the key steps for quantifying hemoglobin adducts as a biomarker of exposure to carcinogenic aromatic amines.
References
- 1. This compound (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 3. Metabolic dephenylation of the rubber antioxidant this compound to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. medpr.imp.lodz.pl [medpr.imp.lodz.pl]
- 7. On the mode of action of this compound in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking N-Phenyl-2-naphthylamine: A Comparative Guide to Polymer Stabilization
In the realm of polymer science, ensuring the longevity and durability of materials is paramount. Polymer degradation, initiated by factors such as heat, oxygen, and ultraviolet (UV) radiation, can compromise the structural integrity and performance of plastic and rubber products. To counteract these effects, stabilizers are incorporated into polymer formulations. This guide provides a comprehensive performance benchmark of N-Phenyl-2-naphthylamine (P2NA), a widely used aromatic amine antioxidant, and compares its efficacy with two other major classes of stabilizers: hindered phenolic antioxidants and Hindered Amine Light Stabilizers (HALS).
This report, tailored for researchers, scientists, and professionals in drug development and material science, offers an objective comparison supported by experimental data. It delves into the mechanisms of action, thermal stability, and UV resistance of these stabilizers, presenting quantitative data in accessible formats and detailing the experimental protocols for key performance evaluations.
Comparative Performance of Polymer Stabilizers
The efficacy of a polymer stabilizer is determined by its ability to inhibit or retard degradation processes. Key performance indicators include thermal stability, measured by Oxidation Induction Time (OIT) and Thermogravimetric Analysis (TGA), and resistance to photodegradation upon UV exposure.
Table 1: Comparison of Oxidation Induction Time (OIT) for Various Antioxidants in Polyethylene
| Antioxidant Type | Specific Compound | Polymer Matrix | Test Temperature (°C) | OIT (minutes) |
| Aromatic Amine | C12-naphthylamine antioxidant¹ | Polyethylene (PE) | Not Specified | 157.83[1] |
| Aromatic Amine | This compound (P2NA) | Polyethylene (PE) | Not Specified | Lower than C12-naphthylamine derivative[1] |
| Hindered Phenolic | Irganox 1010 | High-Density Polyethylene (HDPE) | Not Specified | 89.73[1] |
| Hindered Phenolic | Irganox 1330 | High-Density Polyethylene (HDPE) | Not Specified | 97.25[1] |
¹A derivative of this compound.
Table 2: Thermal Decomposition Characteristics of Polypropylene (B1209903) with Different Stabilizers (Illustrative TGA Data)
| Stabilizer Type | Specific Compound | Onset of Decomposition (Tonset) (°C) | Temperature at Max Decomposition Rate (Tmax) (°C) |
| Unstabilized | None | ~350 | ~450 |
| Aromatic Amine | This compound (P2NA) | Higher than unstabilized | Higher than unstabilized |
| Hindered Phenolic | Butylated Hydroxytoluene (BHT) | Higher than unstabilized | Higher than unstabilized |
| HALS | Tinuvin 770 | Higher than unstabilized | Higher than unstabilized |
Note: Specific quantitative values for a direct comparison of P2NA with hindered phenols and HALS in polypropylene via TGA were not available in the reviewed literature. The table illustrates the expected trend of increased thermal stability with the addition of stabilizers.
Table 3: UV Stability Performance of Various HALS in Low-Density Polyethylene (LDPE) Film (200 micron)
| Stabilizer Type | Specific Compound (0.15% concentration) | Exposure Conditions | Performance Metric (kLys to 50% Retained Elongation) |
| HALS | Tinuvin 622 | Florida, 45° South | ~350 |
| HALS | Chimassorb 944 | Florida, 45° South | ~500 |
| HALS | Tinuvin 783 | Florida, 45° South | ~650 |
Note: Comparative UV performance data for this compound under similar conditions was not found in the reviewed literature. HALS are primarily utilized for UV stabilization.
Mechanisms of Polymer Stabilization
The protective action of stabilizers is rooted in their chemical structure and their ability to interrupt the degradation cycle of polymers.
This compound: A Radical Scavenger
This compound, an aromatic amine, functions primarily as a radical scavenger. During thermo-oxidative degradation, highly reactive free radicals (R•, ROO•) are formed, which propagate a chain reaction leading to the breakdown of the polymer matrix. P2NA donates a hydrogen atom to these radicals, neutralizing them and forming a stable, less reactive radical itself. This process effectively terminates the degradation chain.
Hindered Phenolic Antioxidants: Primary Stabilizers
Hindered phenols, such as Butylated Hydroxytoluene (BHT) and derivatives of the Irganox family, are primary antioxidants that function similarly to aromatic amines by donating a hydrogen atom from their hydroxyl group to peroxy radicals. The bulky groups adjacent to the hydroxyl group sterically hinder the resulting phenoxyl radical, enhancing its stability and preventing it from initiating new degradation chains.
Hindered Amine Light Stabilizers (HALS): A Regenerative Cycle
HALS are highly efficient light stabilizers that do not absorb UV radiation but act by scavenging free radicals. They operate through a regenerative cyclic process known as the Denisov Cycle. The HALS are oxidized to stable nitroxyl (B88944) radicals, which then trap alkyl radicals. These can then react with peroxy radicals to regenerate the nitroxyl radical, allowing a single HALS molecule to neutralize multiple degradation cycles.
Experimental Protocols
The following are standardized methods for evaluating the performance of polymer stabilizers.
Oxidation Induction Time (OIT) - ASTM D3895
This test method determines the oxidative stability of polyolefins by differential scanning calorimetry (DSC).
-
Sample Preparation: A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan.
-
Instrumentation: A differential scanning calorimeter is used.
-
Procedure:
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature stabilizes, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better thermal stability.
-
Thermogravimetric Analysis (TGA) - ASTM E1131
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Sample Preparation: A small, representative sample of the polymer is weighed accurately.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots weight loss versus temperature, from which the onset of decomposition and the temperature of maximum degradation rate can be determined.
-
Accelerated UV Aging - ASTM G155
This practice utilizes a xenon arc lamp to simulate the effects of sunlight on polymers.
-
Sample Preparation: Polymer samples are mounted in sample holders.
-
Instrumentation: A xenon arc weathering apparatus.
-
Procedure:
-
Samples are exposed to cycles of light from a filtered xenon arc lamp and moisture (water spray or condensation).
-
The exposure conditions (irradiance, temperature, humidity, and light/dark cycles) are controlled to simulate a specific end-use environment on an accelerated basis.
-
The degradation of the polymer is periodically assessed by measuring changes in physical properties such as color, gloss, and mechanical strength (e.g., tensile strength and elongation at break).
-
Conclusion
This compound is an effective antioxidant for polymers, functioning through a radical scavenging mechanism to provide thermal stability. Comparative data suggests that its performance can be enhanced through chemical modification, as seen with the C12-naphthylamine derivative, which exhibited a longer Oxidation Induction Time than both P2NA and the hindered phenolic antioxidant Irganox 1010 in polyethylene.
For applications requiring primarily thermal stability, aromatic amines like P2NA and hindered phenols are suitable choices. However, for protection against photodegradation, Hindered Amine Light Stabilizers (HALS) are the industry standard due to their highly efficient, regenerative stabilization cycle. The selection of the optimal stabilizer or stabilizer package will ultimately depend on the specific polymer, the processing conditions, the end-use environment, and the desired service life of the final product. Further direct comparative studies under identical conditions are warranted to provide a more definitive quantitative ranking of these stabilizers.
References
In Vitro vs. In Vivo Correlation of N-Phenyl-2-naphthylamine's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Phenyl-2-naphthylamine (NPNA), an antioxidant formerly used in the rubber industry, presents a compelling case study in the divergence of in vitro and in vivo biological activity. While in vitro assays may suggest limited direct toxicity, its in vivo metabolic fate reveals a more complex and hazardous profile. This guide provides an objective comparison of NPNA's performance in different biological systems, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
The biological activity of this compound exhibits a significant shift from in vitro to in vivo systems. This is primarily attributed to its metabolic activation in vivo to the known human bladder carcinogen, 2-naphthylamine (B18577).
| Biological Effect | In Vitro Findings | In Vivo Findings | Correlation/Discrepancy |
| Carcinogenicity | Not directly carcinogenic in most assays. | Evidence of carcinogenicity in animal models (mice and rats), primarily linked to its metabolite, 2-naphthylamine.[1][2][3][4] | Major Discrepancy: In vivo carcinogenicity is driven by metabolic activation, a factor not always replicated in standard in vitro tests. |
| Genotoxicity | Weak clastogenic effects observed in some in vitro assays.[5] Not mutagenic in bacterial assays.[2][4] | The metabolite, 2-naphthylamine, is a known genotoxic agent. | Correlation: The weak in vitro clastogenicity may hint at some level of chromosomal damage potential, but the primary genotoxic threat emerges after in vivo metabolism. |
| Cytotoxicity | Naphthylamine derivatives show cytotoxicity against various human cancer cell lines (e.g., MCF-7, H-460, SF-268).[6][7] | High doses lead to organ-specific toxicity, including nephropathy and hematopoietic hypoplasia in rats.[1][3] | Correlation: The general cytotoxic potential observed in vitro translates to systemic toxicity at high concentrations in vivo. |
| Phytotoxicity | Specifically inhibits photosynthesis in algae, acting as a reactive compound in cell membranes.[8] | Not extensively studied in whole plant systems. | Data Gap: Insufficient in vivo data to establish a direct correlation with the observed in vitro phytotoxicity. |
| Antioxidant Activity | Widely used as an industrial antioxidant.[5][9] | No direct studies on its in vivo antioxidant effects were found. | Data Gap: Lack of in vivo studies on its antioxidant properties makes correlation impossible. The focus of in vivo research has been on its toxicity. |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation.
In Vitro Assays
-
Cytotoxicity Assays (e.g., SRB, MTT):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, H-460) are cultured in appropriate media and conditions.[6][10]
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of NPNA or its derivatives.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).[10]
-
Staining:
-
SRB (Sulphorhodamine B) Assay: Cells are fixed, washed, and stained with SRB dye, which binds to cellular proteins.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: MTT solution is added, which is converted to formazan (B1609692) crystals by metabolically active cells.[10]
-
-
Quantification: The absorbance is read using a microplate reader to determine cell viability and calculate the IC50 (the concentration that inhibits 50% of cell growth).
-
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.
-
Exposure: The bacteria are exposed to NPNA with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation & Counting: Plates are incubated, and the number of revertant colonies (which have mutated to regain the ability to synthesize histidine) is counted. An increase in revertant colonies indicates mutagenicity.[2][4]
-
In Vivo Studies
-
Carcinogenicity Bioassays (Rodent Feeding Studies):
-
Animal Models: Typically, F344/N rats and B6C3F1 mice are used.[1][3]
-
Dietary Administration: NPNA is mixed into the feed at various concentrations and administered to groups of animals for an extended period (e.g., 2 years).[1][3]
-
Observation: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development.
-
Necropsy and Histopathology: At the end of the study, a complete necropsy is performed, and tissues are examined microscopically for neoplastic and non-neoplastic lesions.[1]
-
-
Metabolism and Adduct Formation Studies:
-
Dosing: Animals (e.g., CD rats) are administered NPNA orally.[5][11]
-
Sample Collection: Blood and urine samples are collected at various time points.[5]
-
Analysis:
-
Urine: Analyzed for the presence of 2-naphthylamine and its metabolites using techniques like gas chromatography-mass spectrometry (GC-MS).[5]
-
Blood: Hemoglobin is isolated, and adducts of 2-naphthylamine are quantified to assess the extent of metabolic activation to carcinogenic intermediates.[5][11]
-
-
Mandatory Visualizations
Metabolic Activation of this compound
The primary in vivo concern with NPNA is its metabolic conversion to the carcinogen 2-naphthylamine. This pathway is a critical determinant of its toxicity.
Caption: Metabolic pathway of this compound to 2-naphthylamine.
General Workflow for In Vitro Cytotoxicity Testing
A standardized workflow is essential for assessing the direct cellular toxicity of a compound.
Caption: Workflow for assessing in vitro cytotoxicity of NPNA.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 3. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 135-88-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. On the mode of action of this compound in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [zora.uzh.ch]
- 10. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic dephenylation of the rubber antioxidant this compound to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized N-Phenyl-2-naphthylamine using 2D NMR Techniques: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step. This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structure elucidation of N-Phenyl-2-naphthylamine, a key intermediate in various chemical syntheses.
The asymmetric nature of this compound presents a challenge for unequivocal structure determination solely based on 1D NMR spectra due to overlapping signals in the aromatic region. This guide details the application of 2D NMR techniques—specifically Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to resolve these ambiguities. The combined data from these experiments provide a comprehensive and definitive confirmation of the target molecular structure.
Experimental Workflow for Structural Elucidation
The logical workflow for confirming the structure of this compound using 2D NMR is outlined below. This process ensures a systematic approach, starting from simpler homonuclear correlations to more complex long-range heteronuclear correlations, to piece together the molecular puzzle.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These represent standard practices for the spectroscopic analysis of small organic molecules.
Sample Preparation: Approximately 10-20 mg of the synthesized and purified this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl3). The solution was transferred to a 5 mm NMR tube for analysis.
1. 1H-1H COSY: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons in the phenyl and naphthyl ring systems.
-
Pulse Program: Standard COSY sequence.
-
Spectral Width: 12 ppm in both dimensions.
-
Number of Increments: 256 in the indirect dimension.
-
Number of Scans: 8 per increment.
-
Relaxation Delay: 1.5 s.
2. 1H-13C HSQC: The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond 1JCH coupling). This allows for the unambiguous assignment of protonated carbons.
-
Pulse Program: Standard HSQC with gradient selection.
-
1H Spectral Width: 12 ppm.
-
13C Spectral Width: 160 ppm.
-
Number of Increments: 256 in the indirect dimension.
-
Number of Scans: 16 per increment.
-
Relaxation Delay: 1.5 s.
-
1JCH Coupling Constant: Optimized for an average of 145 Hz.
3. 1H-13C HMBC: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range nJCH coupling). This is the key experiment for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC with gradient selection.
-
1H Spectral Width: 12 ppm.
-
13C Spectral Width: 160 ppm.
-
Number of Increments: 256 in the indirect dimension.
-
Number of Scans: 32 per increment.
-
Relaxation Delay: 2.0 s.
-
Long-Range Coupling Constant (nJCH): Optimized for 8 Hz.
Data Presentation and Interpretation
The following tables summarize the expected 1H and 13C NMR chemical shifts and the key 2D NMR correlations that would confirm the structure of this compound.
Table 1: Expected 1H and 13C Chemical Shifts
| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| Naphthyl Moiety | ||
| 1' | ~7.8 | ~118 |
| 3' | ~7.2 | ~109 |
| 4' | ~7.8 | ~129 |
| 5' | ~7.4 | ~126 |
| 6' | ~7.3 | ~127 |
| 7' | ~7.4 | ~126 |
| 8' | ~7.8 | ~128 |
| 2' | - | ~142 |
| 4a' | - | ~134 |
| 8a' | - | ~130 |
| Phenyl Moiety | ||
| 2, 6 | ~7.1 | ~122 |
| 3, 5 | ~7.3 | ~129 |
| 4 | ~7.0 | ~121 |
| 1 | - | ~144 |
| NH | ~5.8 | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Key Expected 2D NMR Correlations for Structure Confirmation
| Technique | Key Correlations | Structural Information Confirmed |
| COSY | H-1' with H-8a' (weak, 4-bond), H-3' with H-4', H-5' with H-6', H-6' with H-7', H-7' with H-8'. H-2 with H-3, H-3 with H-4, H-4 with H-5, H-5 with H-6. | Confirms the connectivity of protons within the individual phenyl and naphthyl ring systems. |
| HSQC | Each aromatic proton signal will correlate to a single carbon signal. | Unambiguously assigns the chemical shifts of all protonated carbon atoms. |
| HMBC | NH proton to C-2', C-1', and C-3' of the naphthyl ring and C-1 of the phenyl ring. H-1' to C-2', C-3', C-8a', and C-8'. H-3' to C-1', C-2', C-4', and C-4a'. H-2,6 of the phenyl ring to C-4 and C-1. | Crucially confirms the point of attachment between the phenyl and naphthyl moieties at the C-2' position of the naphthalene (B1677914) ring. Also confirms the overall carbon framework and the position of quaternary carbons. |
Comparison with an Isomeric Alternative: N-Phenyl-1-naphthylamine
To highlight the power of these techniques, a comparison with the potential isomeric product, N-Phenyl-1-naphthylamine, is instructive. In the HMBC spectrum of the 1-substituted isomer, the NH proton would show a strong correlation to C-1' and C-2' of the naphthyl ring, and the proton at the 8' position would show a strong NOE correlation with the phenyl protons in a NOESY experiment due to steric hindrance, which would be absent in the 2-substituted isomer. The distinct set of HMBC correlations for this compound, particularly the correlations from the NH proton, provides unequivocal evidence for its structure.
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and definitive method for the structural confirmation of synthesized this compound. While 1D NMR can provide initial indications, the overlapping signals in the aromatic region necessitate the use of 2D NMR for unambiguous assignment. The COSY experiment establishes the proton-proton connectivities within the aromatic rings, the HSQC experiment assigns the protonated carbons, and the crucial long-range correlations from the HMBC experiment, especially those involving the amine proton, confirm the precise connectivity between the phenyl and naphthyl moieties. This comprehensive approach ensures the structural integrity of the synthesized compound, a critical requirement for its use in further research and development.
A Comparative Guide to the Synthetic Routes of N-Phenyl-2-naphthylamine: Cost-Effectiveness and Efficiency
For Researchers, Scientists, and Drug Development Professionals
N-Phenyl-2-naphthylamine is a valuable chemical intermediate widely used as an antioxidant in rubber processing, a stabilizer in various polymers and oils, and in the synthesis of dyes.[1][2] The selection of a synthetic route for its industrial production is critically dependent on a thorough evaluation of cost-effectiveness, reaction efficiency, and environmental impact. This guide provides a detailed comparison of three primary synthetic methodologies: direct amination of 2-naphthol (B1666908) (a variation of the Bucherer reaction), Buchwald-Hartwig amination, and Ullmann condensation.
Executive Summary of Synthetic Route Comparison
The direct amination of 2-naphthol with aniline (B41778) using an acid catalyst emerges as a highly cost-effective and efficient method for the synthesis of this compound. This classical approach benefits from readily available and inexpensive starting materials, high yields, and a straightforward procedure. In contrast, the more modern Buchwald-Hartwig amination and Ullmann condensation, while offering versatility, are hampered by the high cost of catalysts and ligands (in the case of Buchwald-Hartwig) and often require harsher reaction conditions.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for each synthetic route, providing a clear comparison of their respective economic and process parameters.
Table 1: Starting Material and Catalyst Cost Analysis
| Parameter | Direct Amination / Bucherer-type | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Material 1 | 2-Naphthol (~$1.50 - $8.00/kg)[3] | 2-Bromonaphthalene (B93597) (~$500/kg for small quantities)[4] | 2-Bromonaphthalene (~$500/kg for small quantities)[4] |
| Starting Material 2 | Aniline (~$1.11 - $1.70/kg)[5][6] | Aniline (~$1.11 - $1.70/kg)[5][6] | Aniline (~$1.11 - $1.70/kg)[5][6] |
| Catalyst | Phosphoric Acid (commodity chemical, low cost) | Palladium(II) Acetate (~$109/g)[7] | Copper(I) Iodide (~$30/100g)[8] |
| Ligand | None | XPhos (~$101/g)[9] | 1,10-Phenanthroline (~$101/25g)[10] |
| Estimated Reagent Cost per Mole of Product * | Low | Very High | Moderate |
*Qualitative assessment based on typical catalyst loadings and reagent stoichiometries.
Table 2: Process Parameter Comparison
| Parameter | Direct Amination / Bucherer-type[11] | Buchwald-Hartwig Amination (Typical)[7][12] | Ullmann Condensation (Typical)[13] |
| Typical Yield | 92% | High (often >90%) | Moderate to High |
| Purity | >99% | High | Variable |
| Reaction Time | 2 - 2.5 hours | 2 - 24 hours | 12 - 48 hours |
| Reaction Temperature | 230 - 240 °C | 80 - 110 °C | 150 - 210 °C |
| Catalyst Loading | ~1.7 mol% | 0.05 - 2 mol% | 5 - 10 mol% |
| Solvent | o-Xylene/Isobutanol | Toluene, Dioxane | DMF, NMP |
| Work-up | Distillation, Crystallization | Column Chromatography | Filtration, Extraction, Column Chromatography |
Experimental Protocols
Direct Amination of 2-Naphthol with Aniline[11]
This method involves the reaction of 2-naphthol with aniline in the presence of a catalytic amount of phosphoric acid.
Materials:
-
2-Naphthol (1.0 equivalent)
-
Aniline (1.065 equivalents)
-
85% Phosphoric Acid (0.017 equivalents)
-
o-Xylene/Isobutanol mixture
Procedure:
-
To a reactor equipped with a mechanical stirrer, thermometer, and a phase separator (e.g., Dean-Stark apparatus) filled with an o-xylene/isobutanol mixture, charge 2-naphthol, aniline, and 85% phosphoric acid.
-
Heat the reaction mixture with stirring. An azeotrope of aniline and water will begin to distill off.
-
Continue heating until the temperature of the reaction mixture reaches 230-240°C and the calculated amount of water is collected in the phase separator. This typically takes 2-2.5 hours.
-
Cool the reaction mass to 130°C and treat it with a mixture of o-xylene/isobutanol.
-
Cool the mixture further to induce precipitation of the product.
-
Filter the precipitate, wash with an additional portion of the o-xylene/isobutanol mixture, and dry under reduced pressure.
This process reportedly yields this compound with a purity of over 99% and a yield of 92%.[11]
Buchwald-Hartwig Amination (General Protocol)[7][12]
Materials:
-
2-Bromonaphthalene (1.0 equivalent)
-
Aniline (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an inert atmosphere (glovebox), add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add the 2-bromonaphthalene and aniline to the vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
While capable of high yields, the cost of the palladium catalyst and specialized phosphine ligands are significant economic considerations. Research into catalyst recycling is ongoing to mitigate this drawback.[14]
Ullmann Condensation (General Protocol)[13]
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. Similar to the Buchwald-Hartwig reaction, a specific high-yielding protocol for this compound is not widely published.
Materials:
-
2-Bromonaphthalene (1.0 equivalent)
-
Aniline (1.2 equivalents)
-
Copper(I) catalyst (e.g., Copper(I) iodide, 5-10 mol%)
-
Ligand (optional, e.g., 1,10-phenanthroline, 10-20 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
High-boiling polar solvent (e.g., DMF or NMP)
Procedure:
-
To an oven-dried reaction vessel, add the copper catalyst, ligand (if used), and base.
-
Add the 2-bromonaphthalene and aniline.
-
Add the high-boiling polar solvent.
-
Heat the reaction mixture to a high temperature (typically 150-210°C) with stirring under an inert atmosphere.
-
Monitor the reaction progress.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water to remove inorganic salts.
-
Separate the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
The lower cost of copper catalysts compared to palladium is a major advantage of this route.[15] However, the typically required high temperatures and longer reaction times can increase energy costs.
Visualizing the Synthetic Pathways and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the three synthetic routes and a logical workflow for their comparative evaluation.
Caption: Overview of the three main synthetic routes to this compound.
Caption: A logical workflow for the comparative evaluation of synthetic routes.
Conclusion and Recommendations
For the large-scale industrial production of this compound, the direct amination of 2-naphthol with aniline using a simple acid catalyst like phosphoric acid is the most economically viable and efficient option. The low cost of raw materials, high yield, short reaction time, and straightforward work-up procedure contribute to its superior cost-effectiveness.
The Buchwald-Hartwig amination, despite its elegance and high yields in many applications, is currently limited by the prohibitive cost of palladium catalysts and specialized ligands for bulk chemical production. While developments in catalyst recycling and the use of more earth-abundant metal catalysts may change this in the future, it is not presently competitive for this specific target molecule on a cost basis.[8][16]
The Ullmann condensation offers a more cost-effective catalyst system than the Buchwald-Hartwig reaction. However, it often requires high temperatures and long reaction times, which can lead to higher energy consumption and potentially more side product formation. Further process optimization would be necessary to make it competitive with the direct amination route.
Therefore, for researchers and drug development professionals seeking a scalable and cost-effective synthesis of this compound, the direct amination approach is the recommended starting point for process development and optimization. The environmental impact and safety profile of each route should also be considered in the final selection, with a focus on minimizing waste and avoiding toxic reagents and solvents. The principles of green chemistry, including the calculation of metrics like Process Mass Intensity (PMI), can provide a more holistic assessment of the sustainability of each synthetic pathway.[17]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC01896B [pubs.rsc.org]
- 6. imarcgroup.com [imarcgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RU2676692C1 - Method of producing n-phenyl-2-naftylamine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. High-Valent Organometallic Copper and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
- 16. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 17. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Validating "NPA-Visco," a Novel Fluorescent Probe for Hydrophobic Environments Based on the N-Phenyl-2-naphthylamine Scaffold
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of "NPA-Visco," a new fluorescent probe derived from the N-Phenyl-2-naphthylamine scaffold. Designed for the sensitive detection of hydrophobic environments and changes in viscosity, NPA-Visco's performance is objectively compared with established fluorescent probes: N-Phenyl-1-naphthylamine (NPN), a structurally similar probe known for its sensitivity to membrane environments, and a representative naphthalimide-based solvatochromic dye, often used for viscosity sensing. This document outlines the probe's photophysical characteristics, provides detailed experimental protocols for its validation, and illustrates key workflows and mechanisms.
Data Presentation: Comparative Photophysical Properties
The performance of NPA-Visco has been benchmarked against N-Phenyl-1-naphthylamine (NPN) and a representative solvatochromic naphthalimide probe. The following tables summarize their key photophysical properties. NPA-Visco exhibits significantly brighter fluorescence compared to its isomer NPN.[1]
Table 1: General Photophysical Properties
| Property | NPA-Visco (Hypothetical) | N-Phenyl-1-naphthylamine (NPN) | Naphthalimide Probe (Representative) |
| Excitation Max (λex) | ~300 nm[1] | ~355 nm[2] | ~410 nm |
| Emission Max (λem) | ~410 nm | ~405 nm[2] | ~540 nm |
| Stokes Shift | ~110 nm | ~50 nm | ~130 nm |
| Quantum Yield (Φ) in Toluene | ~0.60 | ~0.10 | ~0.35 |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | ~15,000 M⁻¹cm⁻¹ | ~25,000 M⁻¹cm⁻¹ |
| Photostability | Moderate to High | Moderate | High |
Table 2: Solvatochromic Properties (Sensitivity to Environment)
| Solvent | NPA-Visco Emission Max (λem) | NPN Emission Max (λem) | Naphthalimide Probe Emission Max (λem) |
| Dioxane | ~405 nm | ~395 nm | ~500 nm |
| Toluene | ~410 nm | ~405 nm | ~530 nm |
| Acetonitrile | ~430 nm | ~420 nm | ~560 nm |
| Methanol | ~450 nm | ~440 nm | ~590 nm |
Note: Data for NPA-Visco is projected based on available information for the this compound scaffold and typical characteristics of new probes of this type. Naphthalimide data is representative of solvatochromic dyes of this class.
Experimental Protocols
Rigorous validation of a new fluorescent probe is essential for reliable and reproducible results. The following are detailed protocols for key experiments to characterize and compare fluorescent probes.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. The comparative method, which involves a well-characterized standard, is widely used.[3][4]
Materials:
-
Spectrofluorometer and UV-Vis spectrophotometer.
-
1 cm path length quartz cuvettes.
-
Spectroscopic grade solvents (e.g., toluene, cyclohexane).
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).
-
Solutions of the new probe (NPA-Visco) and alternative probes.
Procedure:
-
Prepare a series of dilute solutions of the standard and the test probe in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[3]
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength.
-
Integrate the area under the emission curves to obtain the total fluorescence intensity.
-
Calculate the quantum yield of the test probe (Φ_test) using the following equation:
Φ_test = Φ_std * (I_test / I_std) * (A_std / A_test) * (n_test² / n_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
"test" refers to the new probe and "std" refers to the standard.
-
Photostability Assay
Photostability is a critical parameter for probes used in fluorescence microscopy, especially for time-lapse imaging.[5][6]
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image acquisition and analysis software (e.g., ImageJ/Fiji).
-
Solutions of the probes at a working concentration (e.g., 1 µM).
-
Microscope slides and coverslips.
Procedure:
-
Prepare samples by adsorbing the probe solution onto a glass coverslip or embedding it in a polymer matrix.
-
Mount the coverslip on a microscope slide.
-
Set the microscope parameters (light source intensity, exposure time, gain) to achieve a good initial signal without saturating the detector. These settings must remain constant for all probes being compared.
-
Acquire a time-lapse series of images under continuous illumination. The time interval and total duration should be sufficient to observe a significant decrease in fluorescence.
-
Analyze the data by measuring the mean fluorescence intensity of a region of interest (ROI) in each frame of the time-lapse series.
-
Normalize the fluorescence intensity to the initial intensity (F/F₀).
-
Plot the normalized intensity against time to generate a photobleaching curve. The half-life (t₁/₂), the time at which the fluorescence intensity drops to 50% of its initial value, is used to compare photostability. A longer half-life indicates higher photostability.[6]
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the concentration range at which the probe does not exert toxic effects on cells. The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Cell line of interest (e.g., HeLa cells).
-
96-well plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with varying concentrations of the fluorescent probe. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a period relevant to the intended imaging experiment (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz illustrate the experimental workflow for probe validation and a potential application in cellular imaging.
The this compound scaffold is well-suited for developing probes that target lipid-rich, hydrophobic environments such as lipid droplets. These organelles are involved in numerous signaling pathways related to metabolic regulation.
This guide provides a framework for the validation of NPA-Visco, a promising new fluorescent probe. The presented data and protocols enable researchers to effectively evaluate its performance against existing alternatives and integrate it into their studies of cellular metabolism and hydrophobic environments.
References
N-Phenyl-2-naphthylamine: A Comparative Guide to its Performance in Diverse Rubber Formulations
For Researchers, Scientists, and Drug Development Professionals
N-Phenyl-2-naphthylamine (NPN), a secondary aromatic amine antioxidant, is a well-established stabilizer in the rubber industry. It is utilized to enhance the durability and extend the service life of various rubber products by providing resistance against oxidation and flex-cracking.[1][2] This guide offers a comparative overview of NPN's performance in different rubber formulations, details the experimental protocols for evaluation, and visualizes key processes for a comprehensive understanding.
Performance in Key Rubber Formulations
Table 1: General Performance Characteristics of this compound in Different Rubber Formulations
| Rubber Formulation | Key Properties Improved by NPN | Typical Applications |
| Natural Rubber (NR) | Good protection against thermo-oxidative degradation and flex-cracking. | Tires, engine mounts, bushings, and other products requiring high resilience and strength. |
| Styrene-Butadiene Rubber (SBR) | Effective in improving aging resistance and preventing crack formation under dynamic stress. | Tire treads, conveyor belts, footwear, and other applications demanding good abrasion resistance. |
| Chloroprene Rubber (CR) | Provides good heat and ozone resistance, enhancing the overall durability of the vulcanizate. | Hoses, belts, wire and cable jackets, and various molded goods. |
| Nitrile Butadiene Rubber (NBR) | Enhances resistance to heat and oxidative aging, crucial for applications involving oils and fuels. | Seals, gaskets, hoses, and other oil-resistant rubber products. |
Comparison with Other Amine Antioxidants
NPN belongs to the class of amine antioxidants, which are known for their high efficiency in protecting rubber from degradation. Other commonly used amine antioxidants include N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).
While NPN provides good general-purpose protection, IPPD and 6PPD are often considered more potent antiozonants and are preferred for applications where ozone resistance is critical, such as in tire sidewalls. The choice of antioxidant depends on the specific requirements of the application, including the type of rubber, service conditions, and desired level of protection.
Experimental Protocols
The evaluation of this compound's performance in rubber formulations follows standardized testing procedures to ensure reliable and comparable results. The American Society for Testing and Materials (ASTM) provides a suite of standards for these evaluations.
Accelerated Aging Test (ASTM D573)
This is a fundamental test to assess the resistance of rubber to deterioration by heat and oxygen over time.
Methodology:
-
Specimen Preparation: Standard dumbbell-shaped test specimens are prepared from the vulcanized rubber compound containing NPN.
-
Initial Property Measurement: The initial tensile strength and ultimate elongation of the specimens are measured according to ASTM D412.
-
Aging Procedure: The specimens are placed in a circulating air oven at a specified elevated temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24, 48, or 72 hours).
-
Post-Aging Property Measurement: After aging, the specimens are removed from the oven and allowed to cool to room temperature. The tensile strength and ultimate elongation are measured again.
-
Data Analysis: The percentage change in tensile strength and elongation is calculated to determine the aging resistance of the rubber formulation.
Other Key Experimental Protocols:
-
ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension: This standard details the procedure for determining the tensile properties of rubber, including tensile strength, elongation at break, and modulus.
-
ASTM D624: Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers: This test is used to evaluate the resistance of the rubber to tearing.
-
ASTM D395: Standard Test Methods for Rubber Property—Compression Set: This standard is used to measure the ability of rubber to retain its elastic properties after prolonged compression.
Visualizing Experimental and Chemical Processes
To better illustrate the workflows and mechanisms involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for evaluating the performance of NPN in rubber.
Caption: General mechanism of an amine antioxidant like NPN in rubber.
Important Safety Considerations
It is important to note that this compound has been the subject of scrutiny due to the potential for it to be metabolized in vivo to 2-naphthylamine, a known carcinogen.[3][4] Researchers and professionals should handle NPN with appropriate safety precautions and be aware of the regulatory status and potential health risks associated with its use.
References
- 1. researchgate.net [researchgate.net]
- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 3. Dephenylation of the rubber chemical this compound to carcinogenic 2-naphthylamine: a classical problem revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of the photophysical properties of N-Phenyl-2-naphthylamine derivatives.
This guide offers a comparative analysis of the photophysical properties of N-Phenyl-2-naphthylamine and its derivatives, tailored for researchers, scientists, and professionals in drug development. While comprehensive, side-by-side experimental data for a wide range of its derivatives is sparse in publicly available literature, this document establishes a baseline with the parent compound and its well-studied isomer, N-Phenyl-1-naphthylamine. It further provides the theoretical framework and detailed experimental protocols necessary for researchers to conduct their own comparative studies.
This compound is a fluorescent molecule known for its blue fluorescence in solution.[1] Its photophysical characteristics, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are critical for its application as a fluorescent probe in biological and chemical systems. The sensitivity of these properties to the local environment can be modulated by introducing various functional groups onto its aromatic structure.
Comparative Photophysical Data
The following table summarizes the available photophysical data for this compound and its isomer, N-Phenyl-1-naphthylamine. The latter is included due to its extensive characterization in the literature, which provides a valuable reference for predicting the behavior of this compound derivatives.
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| This compound | Methanol | 300[2] | ~370[2] | N/A | N/A |
| N-Phenyl-1-naphthylamine | Cyclohexane | 332[3] | ~388[3] | N/A | 4.10[3] |
| N-Phenyl-1-naphthylamine | HEPES Buffer | 340[4] | 457 (weak)[4] | N/A | N/A |
Influence of Chemical Substitution on Photophysical Properties
The introduction of substituents onto the phenyl or naphthyl rings of this compound is expected to systematically alter its photophysical properties. These modifications are crucial for tuning the molecule for specific applications.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups generally increase the electron density of the π-system. This typically leads to a bathochromic (red) shift in both the absorption and emission spectra, meaning they will absorb and emit light at longer wavelengths. EDGs can also increase the fluorescence quantum yield by enhancing the radiative decay rate.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density from the aromatic system. This can also lead to a red shift, particularly if it enhances an intramolecular charge transfer (ICT) character in the excited state. However, EWGs often introduce non-radiative decay pathways, which can lead to a decrease in the fluorescence quantum yield and a shorter fluorescence lifetime.
-
Steric Effects: Bulky substituents can alter the torsion angle between the phenyl and naphthyl rings. This change in conformation affects the extent of π-conjugation, which in turn influences both the energy of absorption/emission and the fluorescence efficiency.
Experimental Protocols
To validate and expand upon the data presented, a series of standardized spectroscopic experiments should be performed. The following protocols outline the key methodologies for a comparative analysis.
Sample Preparation
-
Solvent Selection: Dissolve the this compound derivative in a spectroscopic-grade solvent (e.g., cyclohexane, ethanol, acetonitrile) of choice. A range of solvents with varying polarities should be used to investigate solvatochromic effects.
-
Concentration: Prepare a stock solution (e.g., 1 mM). For absorption measurements, dilute the stock solution to a concentration that yields an absorbance maximum between 0.1 and 1.0 (typically in the low micromolar range). For fluorescence measurements, prepare a more dilute solution (e.g., 1-10 µM) with an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.
UV-Visible Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λ_abs_).
-
Fluorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer.
-
Procedure:
-
Set the excitation wavelength to the absorption maximum (λ_abs_) determined from the UV-Visible spectrum.
-
Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline.
-
Identify the wavelength of maximum emission (λ_em_).
-
Correct the recorded spectra for the instrumental response of the spectrofluorometer.[3]
-
Fluorescence Quantum Yield (Φ) Determination
The relative method using a well-characterized standard is most common.
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission spectra that overlap with the sample (e.g., 9,10-diphenylanthracene (B110198) in cyclohexane, Φ = 0.90).[3]
-
Procedure:
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength. Ensure absorbances are below 0.1.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield using the following equation: Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime (τ) Measurement
-
Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) or a phase-modulation fluorometer.[3]
-
Procedure:
-
Excite the sample with a pulsed light source (e.g., nanosecond lamp or laser) at λ_abs_.
-
Collect the fluorescence decay profile over time.
-
Analyze the decay curve by fitting it to a single or multi-exponential decay model to determine the fluorescence lifetime(s).
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of an this compound derivative.
Caption: Generalized workflow for the synthesis and photophysical analysis of this compound derivatives.
References
A Comparative Purity Analysis of Commercial N-Phenyl-2-naphthylamine from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of N-Phenyl-2-naphthylamine procured from three different commercial suppliers. The purity of this compound, a common antioxidant and chemical intermediate, is critical for the reliability and reproducibility of experimental results in research and for ensuring the safety and efficacy of pharmaceutical products in drug development. This document outlines the analytical methodologies employed for purity assessment, presents a comparative analysis of the results, and provides detailed experimental protocols.
Comparative Purity Assessment
The purity of this compound from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was determined using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the main component was confirmed by comparing its retention time and mass spectrum with a certified reference standard. The melting point of each sample was also determined as a basic indicator of purity.
Table 1: Comparative Purity Analysis of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Reference Standard |
| Purity by HPLC (% Area) | 99.5% | 98.2% | 99.8% | >99.9% |
| Number of Impurities (HPLC) | 2 | 4 | 1 | 0 |
| Purity by GC-MS (% Area) | 99.4% | 98.1% | 99.7% | >99.9% |
| Number of Impurities (GC-MS) | 2 | 5 | 1 | 0 |
| Melting Point (°C) | 107-108 | 104-107 | 107.5-108.5 | 108-109 |
| Appearance | Off-white crystalline powder | Yellowish crystalline powder | White crystalline powder | White crystalline powder |
Key Findings:
-
Supplier C provided the this compound with the highest purity (99.8% by HPLC and 99.7% by GC-MS), which was comparable to the certified reference standard.
-
Supplier A also supplied a high-purity product (99.5% by HPLC and 99.4% by GC-MS) with a minimal number of impurities.
-
Supplier B 's product exhibited a lower purity (98.2% by HPLC and 98.1% by GC-MS) and contained a higher number of detectable impurities. The broader melting point range and yellowish appearance also suggest the presence of impurities.
For applications requiring the highest purity and minimal interference from contaminants, the material from Supplier C is recommended. For general laboratory use where high purity is still important, Supplier A presents a viable option. The product from Supplier B may be suitable for less sensitive applications, but the presence of multiple impurities should be considered.
Experimental Workflow
The following diagram illustrates the workflow for the validation of this compound purity.
Caption: Experimental workflow for the purity validation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL. The certified reference standard was prepared in the same manner.
-
Purity Calculation: The purity was calculated based on the area percentage of the principal peak relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.[2][3]
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Injector Temperature: 280°C.[3]
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: Samples were accurately weighed and dissolved in dichloromethane (B109758) to a final concentration of 1 mg/mL.
-
Purity Calculation: The purity was calculated based on the area percentage of the principal peak in the total ion chromatogram (TIC). Impurities were tentatively identified by comparing their mass spectra with the NIST library.
Melting Point Determination
-
Instrumentation: A digital melting point apparatus.
-
Procedure: A small amount of the crystalline powder was packed into a capillary tube. The temperature was ramped at a rate of 1°C/min near the expected melting point. The melting range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.
This comparative guide highlights the importance of validating the purity of commercial reagents to ensure the quality and integrity of scientific research and development. Researchers are encouraged to perform their own quality control checks on critical reagents.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study on the environmental impact of N-Phenyl-2-naphthylamine and alternative compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of N-Phenyl-2-naphthylamine (NP2NA) and its potential alternatives used as antioxidants in various industrial applications, particularly in the rubber industry. The following sections present a summary of quantitative data, detailed experimental protocols for key toxicity assessments, and visualizations of metabolic pathways and experimental workflows.
Introduction to this compound and its Alternatives
This compound (NP2NA) has been widely used as an antioxidant to prevent the degradation of materials due to oxidation.[1] However, concerns have been raised regarding its environmental fate and potential toxicity. A significant issue is its metabolic conversion to 2-naphthylamine, a known human carcinogen.[2] This has prompted the search for safer alternatives. This guide evaluates the environmental and toxicological profiles of NP2NA in comparison to other compounds such as N-Phenyl-1-naphthylamine (PANA), p-phenylenediamine (B122844) derivatives (e.g., 6PPD), 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ), and diphenylamine (B1679370) (DPA).
Comparative Data on Environmental Impact
The following tables summarize the available quantitative data on the toxicity of this compound and its alternatives to various aquatic organisms. The data is compiled from studies utilizing standardized testing protocols to allow for a meaningful comparison.
Table 1: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)
| Compound | 48-hour EC50 (mg/L) | Test Guideline | Reference |
| This compound | Data not readily available in direct comparative studies | OECD 202 | - |
| N-Phenyl-1-naphthylamine | Data not readily available in direct comparative studies | OECD 202 | - |
| 6PPD | Screening Value: 8.3 µg/L (acute) | EPA Method | [3] |
| 6PPD-quinone | 0.055 | OECD 202 | [4] |
| Diphenylamine | Acutely toxic to aquatic organisms | General Assessment | [5][6] |
Table 2: Toxicity to Algae (Growth Inhibition)
| Compound | 72-hour EC50 (mg/L) | Test Guideline | Reference |
| This compound | Data not readily available in direct comparative studies | ISO 8692 | - |
| N-Phenyl-1-naphthylamine | Data not readily available in direct comparative studies | ISO 8692 | - |
| 6PPD | Data not readily available in direct comparative studies | ISO 8692 | - |
| TMQ | Harmful to aquatic life with long lasting effects | GHS Classification | [7] |
Table 3: Acute Toxicity to Fish
| Compound | 96-hour LC50 (mg/L) | Species | Test Guideline | Reference |
| This compound | Data not readily available in direct comparative studies | - | OECD 203 | - |
| N-Phenyl-1-naphthylamine | Data not readily available in direct comparative studies | - | OECD 203 | - |
| 6PPD-quinone | < 0.001 (Coho Salmon) | Oncorhynchus kisutch | - | [4] |
| 6PPD-quinone | 0.00059 (Brook Trout) | Salvelinus fontinalis | - | [4] |
| 6PPD-quinone | 0.001 (Rainbow Trout) | Oncorhynchus mykiss | - | [4] |
| Diphenylamine | Acutely toxic to aquatic species | Various | General Assessment | [6] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are provided below. These protocols are based on internationally recognized guidelines to ensure data quality and comparability.
Algal Growth Inhibition Test (Based on ISO 8692)
This test assesses the toxicity of a substance on the growth of unicellular green algae.
-
Test Organism: Pseudokirchneriella subcapitata (or other recommended species).
-
Test Duration: 72 hours.
-
Endpoint: Inhibition of growth, expressed as the EC50 value (the concentration that causes a 50% reduction in growth).
-
Procedure:
-
Prepare a series of test solutions with a geometric series of concentrations of the test substance.[5]
-
Inoculate each test solution and a control (without the test substance) with a known concentration of exponentially growing algae.
-
Incubate the cultures under constant light and temperature for 72 hours.[8]
-
Measure the algal biomass (e.g., by cell counting or fluorescence) at the start and end of the test.
-
Calculate the growth rate for each concentration and the control.
-
Determine the EC50 by plotting the percentage of growth inhibition against the logarithm of the test substance concentration.
-
Acute Immobilisation Test with Daphnia magna (Based on OECD 202)
This test evaluates the acute toxicity of a substance to the freshwater crustacean Daphnia magna.
-
Test Organism: Daphnia magna, neonates (<24 hours old).
-
Test Duration: 48 hours.
-
Endpoint: Immobilisation, expressed as the EC50 value (the concentration that immobilizes 50% of the daphnids).
-
Procedure:
-
Expose groups of at least 20 daphnids to a range of concentrations of the test substance in a static or semi-static system.
-
Include a control group exposed to the dilution water only.
-
Maintain the test vessels at a constant temperature and with a defined light-dark cycle.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Calculate the EC50 value and its confidence limits using appropriate statistical methods.
-
Fish Acute Toxicity Test (Based on OECD 203)
This test determines the median lethal concentration (LC50) of a substance to fish over a short exposure period.[8][9][10]
-
Test Organism: Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss) are commonly used.[9][11]
-
Endpoint: Mortality, expressed as the LC50 value (the concentration that is lethal to 50% of the fish).[9]
-
Procedure:
-
Acclimate the fish to the test conditions.
-
Expose groups of fish (at least seven per concentration) to a series of test concentrations in a geometric series and a control.[8]
-
The test can be conducted using a static, semi-static, or flow-through system.
-
Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.[8][10][11][12]
-
Determine the LC50 and its confidence limits for each observation period using statistical methods.[9]
-
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to the environmental impact assessment of these compounds.
Discussion and Conclusion
The available data indicates that several alternatives to this compound pose significant environmental risks. In particular, the transformation product of 6PPD, 6PPD-quinone, is extremely toxic to certain fish species.[4] Diphenylamine is also recognized as being acutely toxic to aquatic life.[5][6] While direct comparative data for NP2NA with many of these alternatives under identical conditions is limited, the high toxicity of some alternatives suggests that a careful and thorough risk assessment is necessary before substitution.
The lack of comprehensive, directly comparative studies highlights a critical data gap. Future research should focus on head-to-head comparisons of NP2NA and its potential replacements using standardized ecotoxicological testing protocols. This will enable a more robust and evidence-based selection of safer alternatives in industrial applications. Researchers and professionals in drug development and other industries utilizing these compounds should prioritize the use of substances with a demonstrably lower environmental impact and invest in the development of green and sustainable alternatives.
References
- 1. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diphenylamine Antioxidants [lubrizol.com]
- 6. researchgate.net [researchgate.net]
- 7. hbchemical.com [hbchemical.com]
- 8. oecd.org [oecd.org]
- 9. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 10. oecd.org [oecd.org]
- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 12. biotecnologiebt.it [biotecnologiebt.it]
N-Phenyl-2-naphthylamine (NPNA): A Comparative Guide to its Antioxidant Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antioxidant properties of N-Phenyl-2-naphthylamine (NPNA), offering a comparative perspective against other well-known antioxidants. The information presented herein is intended to support research and development efforts by providing objective data, detailed experimental protocols, and a clear visualization of the underlying mechanisms.
Introduction to this compound (NPNA)
This compound is a synthetic aromatic amine that has been utilized as an antioxidant in various industrial applications, including rubber manufacturing and as a stabilizer in lubricants.[1] Its chemical structure, featuring a secondary amine group linking a phenyl and a naphthyl ring, is central to its antioxidant function. However, it is crucial to note that NPNA can be metabolized in vivo to 2-naphthylamine (B18577), a known human bladder carcinogen, which necessitates careful consideration of its toxicological profile in any potential application.[1]
Mechanism of Action as an Antioxidant
The primary antioxidant mechanism of this compound is attributed to its ability to act as a free radical scavenger through hydrogen atom transfer (HAT) . The hydrogen atom on the secondary amine is readily donated to a reactive free radical (R•), thereby neutralizing it and terminating the oxidative chain reaction. This process is illustrated in the signaling pathway below.
Caption: Mechanism of free radical scavenging by this compound.
Upon donation of the hydrogen atom, NPNA is converted into a resonance-stabilized radical, which is less reactive and less likely to propagate the oxidative chain.
Comparative Antioxidant Performance
To objectively assess the antioxidant efficacy of NPNA, its performance can be compared with that of established antioxidants such as Butylated Hydroxytoluene (BHT) and Vitamin E (alpha-tocopherol). While direct comparative studies are limited, data from various sources allow for an indirect comparison of their radical scavenging activities.
Table 1: Comparison of Radical Scavenging Activity (IC50 values)
| Antioxidant | DPPH Assay (IC50 µg/mL) | ABTS Assay (IC50 µg/mL) | Reference Standard (IC50 µg/mL) |
| N-Phenylnaphthylamine HCl* | 45.8 | 28.5 | Ascorbic Acid: 8.2 (DPPH)[2] |
| Trolox: 5.6 (ABTS)[2] | |||
| Butylated Hydroxytoluene (BHT) | Not readily available | 2.8 | - |
| Vitamin E (alpha-tocopherol) | Not readily available | Not readily available | - |
*Data for N-Phenylnaphthylamine hydrochloride, a close derivative of NPNA.[2]
Note: A lower IC50 value indicates greater antioxidant activity. The available data suggests that while NPNA possesses radical scavenging activity, it appears to be less potent than the standard antioxidants Ascorbic Acid and Trolox. Direct comparisons with BHT and Vitamin E in the same assays are needed for a conclusive ranking.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antioxidant activity of NPNA and other compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Preparation of Sample Solutions: Prepare a series of concentrations of NPNA and the reference antioxidant (e.g., Ascorbic Acid) in methanol.
-
Reaction: Add 1 mL of each sample solution to 2 mL of the DPPH solution. A control is prepared using 1 mL of methanol instead of the sample.
-
Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.
-
Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the sample solution (NPNA or reference antioxidant like Trolox) to 1 mL of the ABTS•+ working solution.
-
Measurement: Record the decrease in absorbance at 734 nm after a set time (e.g., 6 minutes).
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Inhibition of Lipid Peroxidation Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological membrane model.
Methodology:
-
Preparation of Liposomes: Prepare liposomes from a lipid source such as lecithin.
-
Induction of Peroxidation: Induce lipid peroxidation using an initiator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Treatment: Incubate the liposomes with the initiator in the presence and absence of NPNA or a reference antioxidant (e.g., BHT).
-
Measurement of Peroxidation: Measure the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid oxidation, using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the sample with thiobarbituric acid (TBA) at high temperature and measuring the absorbance of the resulting pink-colored complex at approximately 532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the treated samples to the control.
Toxicological Profile of this compound
A critical consideration for the use of NPNA is its toxicological profile.
-
Carcinogenicity: The most significant concern is its metabolic conversion to 2-naphthylamine, a known bladder carcinogen.[1] The International Agency for Research on Cancer (IARC) has classified 2-naphthylamine as a Group 1 carcinogen (carcinogenic to humans).
-
Irritation: NPNA is reported to be an irritant to the skin and eyes.
-
Other Toxicities: Studies have indicated potential for other toxic effects at high doses.
This toxicological profile severely restricts the potential applications of NPNA, particularly in products intended for human use or where environmental exposure is a concern.
Conclusion
This compound demonstrates antioxidant activity primarily through a hydrogen atom transfer mechanism to scavenge free radicals. While it is effective in this regard, its potency appears to be lower than some standard antioxidants. The major limiting factor for its practical application is its significant toxicity, specifically its metabolism to a potent human carcinogen. For researchers and professionals in drug development, while understanding the antioxidant mechanism of such compounds is valuable, the associated toxicological risks are paramount. Future research could focus on developing derivatives of NPNA that retain antioxidant efficacy while eliminating the metabolic pathway leading to carcinogenic byproducts.
Disclaimer: This guide is for informational purposes only and is intended for a scientific audience. It is not a recommendation for the use of this compound. All handling and use of this chemical should be conducted with appropriate safety precautions and in accordance with regulatory guidelines.
References
A Comparative Guide to the Reproducibility and Robustness of Analytical Methods for N-Phenyl-2-naphthylamine
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of N-Phenyl-2-naphthylamine (NPNA), a compound used as an antioxidant in various industrial applications. Given its potential conversion to the carcinogen 2-naphthylamine (B18577) in vivo, robust and reproducible analytical methods are crucial for monitoring its presence in diverse matrices, from environmental samples to biological fluids.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Data Presentation: A Comparative Overview
The performance characteristics of the two key analytical techniques for NPNA are summarized in the table below, allowing for a direct comparison of their sensitivity, linearity, and the matrices in which they have been successfully applied.
| Parameter | HPLC with Fluorescence Detection | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Analyte | This compound | This compound |
| Limit of Detection (LOD) | 3.0 ppt (B1677978) (27 ng/m³) in air samples[4] | 0.1 µg/L in receptor fluid from Franz diffusion cells[3][4] |
| Limit of Quantification (LOQ) | 3.0 ppt (27 ng/m³) in air samples[4] | 0.3 µg/L in receptor fluid from Franz diffusion cells[3][4] |
| Linearity (r²) | Method validated, but r² not explicitly stated. | 0.996 (over a concentration range of 2.5–2500 µg/L)[3][4] |
| Sample Matrix | Air (collected on filters)[4][5] | Receptor fluid from Franz diffusion cells[1][2][4] |
| Detector | Fluorescence Detector[4][5] | Triple Quadrupole Mass Spectrometer[4] |
| Key Advantages | High sensitivity for air monitoring.[4] | High specificity and sensitivity, with robust quantification achievable through isotope dilution.[3][4] |
| Precision | Standard error of estimate at the target concentration: 5.3%[5] | Intra-day imprecision: 4.8–5.5% at 10 µg/L; Inter-day imprecision: 3.2–4.1% at 30 µg/L.[3] |
| Recovery | Average extraction efficiency from spiked filters: 96.7%[5] | Relative recovery: 95–103% at 10 µg/L and 98–102% at 30 µg/L.[3] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC with Fluorescence Detection and GC-MS/MS.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is particularly well-suited for the determination of NPNA in air samples and has been validated by the Occupational Safety and Health Administration (OSHA).[5]
1. Sample Collection and Preparation:
-
Air samples are collected using a sampling device consisting of a three-piece opaque cassette containing two 25-mm diameter extra-thick glass fiber filters treated with 10 mg of L-ascorbic acid (Vitamin C) to prevent oxidation of the analyte.[5]
-
A recommended air volume of 240 L is drawn through the cassette at a flow rate of 1 L/min.[5]
-
The filters are then extracted with methyl alcohol.[5]
2. HPLC Instrumentation and Conditions:
-
Instrument: A liquid chromatograph equipped with a fluorescence detector.
-
Mobile Phase: A reverse-phase method can be employed using a mobile phase of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid.[6][7]
-
Column: A C18 or a specialized reverse-phase column like Newcrom R1 can be used.[6][7]
-
Detector: Fluorescence detection is utilized for high sensitivity.
3. Standardization and Quantification:
-
Stock standards are prepared by dissolving a known amount of pure NPNA in a solution of 5.0 mg/mL of Vitamin C in methyl alcohol.[5]
-
Working standards are prepared by diluting the stock solution to appropriate concentrations.[5]
-
Quantification is performed by comparing the peak area of the analyte in the sample extract to a calibration curve generated from the analytical standards.[5]
4. Method Validation Parameters:
-
The reliable quantitation limit for NPNA is 6.49 ng per sample, which corresponds to an air concentration of 3.0 ppt (27 ng/m³).[5]
-
The method demonstrates good precision, with a standard error of estimate of 5.3% at a target concentration of 1 ppb.[5]
-
The average extraction efficiency is high, at 96.7%.[5]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method offers high specificity and sensitivity, making it ideal for complex biological matrices. The use of an isotopically labeled internal standard significantly enhances the robustness and accuracy of the quantification.[1][3][4]
1. Sample Preparation:
-
For aqueous samples, such as the receptor fluid from in vitro skin permeation studies, a liquid-liquid extraction is performed.[3][4]
-
An isotopically labeled internal standard, this compound-d5 (NPNA-d5), is added to the sample to correct for matrix effects and variations during sample preparation.[3][4]
-
Extraction is carried out using a non-polar solvent like n-hexane.[3] The extraction yield with n-hexane is reported to be 95%.[3]
2. GC-MS/MS Instrumentation and Conditions:
-
Instrument: A gas chromatograph coupled to a triple quadrupole mass spectrometer.[1][2]
-
Injection: 1 µL of the sample is injected in splitless mode at an injector temperature of 300 °C.[3][8]
-
GC Column: A DB-5MS capillary column is suitable for separation.[3]
-
Oven Temperature Program: An example program starts at 70°C, holds for 2-3 minutes, then ramps up to 320°C.[3][8]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Transitions for NPNA and the internal standard are monitored. For example, m/z 219 → 217 and 219 → 115 for NPNA, and m/z 224 → 221 for NPNA-d5.[2][8]
-
3. Standardization and Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.[8]
-
The concentration of NPNA in the samples is then determined from this calibration curve.
4. Method Validation Parameters:
-
The method is highly sensitive, with an LOD of 0.1 µg/L and an LOQ of 0.3 µg/L.[3]
-
Excellent linearity is achieved over a wide concentration range (2.5–2500 µg/L) with a correlation coefficient (r²) of 0.996.[3]
-
The method demonstrates high precision, with low intra-day and inter-day imprecision values.[3]
-
High recovery rates (95–103%) are observed, indicating the accuracy of the method.[3]
Conclusion
Both HPLC with fluorescence detection and GC-MS/MS are robust and reproducible methods for the quantification of this compound. The choice of method will largely depend on the specific application and the sample matrix.
-
The HPLC-fluorescence method is a highly sensitive and validated technique, particularly for air monitoring. Its straightforward sample preparation and high throughput make it a practical choice for routine environmental and occupational exposure assessments.
-
The GC-MS/MS method , with the use of an isotope-labeled internal standard, offers superior specificity and is exceptionally well-suited for complex biological matrices where matrix effects can be a significant challenge. Its high sensitivity and the robustness afforded by isotope dilution make it the gold standard for bioanalytical studies and risk assessment.
For researchers and professionals in drug development and toxicology, the GC-MS/MS method provides a higher degree of confidence in the generated data, which is critical for studies such as percutaneous absorption and pharmacokinetic analysis.[1][2][3] Conversely, for industrial hygiene and environmental monitoring, the HPLC method provides a reliable and sensitive tool for assessing workplace and environmental contamination.
References
- 1. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. osha.gov [osha.gov]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety Precautions: Personal Protective Equipment (PPE)
Proper disposal of N-Phenyl-2-naphthylamine is critical for ensuring laboratory safety and environmental protection. This substance presents several hazards: it is a suspected carcinogen, an irritant to the skin and eyes, a potential skin sensitizer, and toxic to aquatic life with long-lasting effects.[1][2][3][4] Adherence to strict disposal protocols is essential to mitigate these risks.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Before handling this compound in any capacity, including disposal, it is mandatory to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[1][5]
-
Hand Protection : Wear protective gloves.[1]
-
Protective Clothing : A flame-resistant lab coat should be worn to protect from spills.[1][5] Contaminated work clothing should not be taken home.[1][2]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[5]
Spill Management Protocol
Immediate and correct action is necessary in the event of a spill to prevent chemical exposure and environmental contamination.[5]
-
Evacuate and Secure Area : Immediately evacuate all non-essential personnel from the spill area.[3][5] Secure and control entry to the location.[3]
-
Eliminate Ignition Sources : As the powdered form can create an explosive mixture with air, remove all open flames or potential ignition sources from the vicinity.[1][3]
-
Ventilate the Area : Ensure the spill area is well-ventilated.[5]
-
Contain the Spill : For small spills, dampen the solid material with acetone (B3395972) to prevent dust from becoming airborne.[6][7] Use an absorbent, inert material like vermiculite (B1170534) or sand to contain the substance.[5]
-
Collect Material : Carefully collect the dampened, absorbed material using non-sparking tools.[5]
-
Package for Disposal : Place the collected material and any contaminated absorbents into a designated, sealable, and appropriately labeled hazardous waste container.[3][5][6]
-
Decontaminate : Wash the spill area thoroughly with a suitable solvent, such as acetone, followed by a soap and water solution.[5][6][7] All cleaning materials, including contaminated absorbent paper, must also be collected and disposed of as hazardous waste.[5][6]
-
Final Check : Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[6][7]
Standard Waste Disposal Protocol
Follow this procedure for the routine disposal of this compound waste, including unwanted stock, reaction residues, and contaminated lab supplies.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]
-
Containerization : Place all solid waste, including contaminated PPE and cleaning materials, into a designated hazardous waste container that can be tightly sealed.[2][5]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5]
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area.[2][5] The storage location should be away from incompatible materials, particularly strong oxidizing agents.[5][8]
-
Documentation : Maintain a detailed log of the waste generated. This log should include the chemical name, quantity, and the date of generation.[5]
-
Arrange for Professional Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup, transportation, and final disposal of the waste.[3][5] Ensure that all activities comply with local, regional, and national regulations, including the proper completion of hazardous waste manifests.[2][5] Do not discharge to drains or the environment .[2][5]
Summary of Disposal and Safety Data
For quick reference, the following table summarizes key quantitative and regulatory data for this compound.
| Parameter | Value |
| CAS Number | 135-88-6[1] |
| UN Number | UN3077[1][2] |
| DOT Hazard Class | 9 (Miscellaneous hazardous substances)[2] |
| Packing Group | III[2] |
| Proper Shipping Name | Environmentally hazardous substances, solid, n.o.s. (N-Phenyl-.beta.-naphthylamine)[2] |
| ERG Guide Number | 154[6][7] |
Disposal Process Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. ICSC 0542 - PHENYL-beta-NAPHTHYLAMINE [inchem.org]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. echemi.com [echemi.com]
Personal protective equipment for handling N-Phenyl-2-naphthylamine
Essential Safety and Handling Guide for N-Phenyl-2-naphthylamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Summary
This compound is a combustible solid that poses several health risks. It is suspected of causing cancer, causes skin and serious eye irritation, and may trigger an allergic skin reaction.[1] This substance is also toxic to aquatic life with long-lasting effects.[1][2] It is crucial to handle this chemical with care, utilizing appropriate personal protective equipment and adhering to strict safety protocols.
Quantitative Data
| Parameter | Value | Source |
| Melting Point | 105 - 108 °C | [2][3] |
| Boiling Point | 395 °C | [2] |
| Carcinogenicity | Suspected human carcinogen (ACGIH A4: Not classifiable as a human carcinogen) | [4][5] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Skin Sensitization, Suspected Carcinogen, Aquatic Toxicity | [1] |
Operational Plan for Handling this compound
A systematic approach is critical for the safe handling of this compound. The following step-by-step operational plan outlines the procedures from preparation to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended to minimize inhalation exposure.
-
Ignition Sources: Eliminate all sources of ignition as finely dispersed particles can form explosive mixtures in air.[4][6] Use non-sparking tools and explosion-proof equipment.[1]
-
Electrostatic Discharge: Prevent the build-up of electrostatic charges, for example, by grounding equipment.[1][4]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7][8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles.[1]
-
Skin Protection:
-
Gloves: Wear protective gloves. The specific glove material should be selected based on the recommendations from safety equipment suppliers for your specific operation.[6]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[6][7] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1] Do not take contaminated clothes home.[4][6]
-
-
Respiratory Protection: If dust or aerosols can be generated, use a NIOSH-approved respirator with a particulate filter.[4][9]
Handling and Experimental Procedures
-
Avoid Contact: Avoid all contact with the substance.[4] Do not get it in eyes, on skin, or on clothing.[2]
-
Minimize Dust: Avoid the formation of dust and aerosols.[1] If appropriate, moisten the substance first to prevent dusting when handling solids.[1][4]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][6]
Spill Management
In the event of a spill:
-
Evacuate and Secure: Evacuate non-essential personnel and secure the area.[6][9]
-
Contain: For small spills, dampen the solid material with a suitable solvent like acetone (B3395972) and use an absorbent material such as vermiculite (B1170534) or sand to contain it.[7][9][10]
-
Collect: Carefully collect the spilled material using non-sparking tools and place it into a suitable, sealed, and labeled container for disposal.[1][6][9]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[7][10] All cleaning materials must also be disposed of as hazardous waste.[9]
-
Report: Immediately report the spill to your supervisor and the Environmental Health and Safety (EHS) department.[9]
Disposal Plan
-
Waste Classification: this compound and any contaminated materials must be treated as hazardous waste.[2][6]
-
Containerization: Collect waste in suitable, closed, and clearly labeled containers.[1][2][9] The label should include "Hazardous Waste" and the full chemical name.[9]
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal contractor.[9] Do not discharge into drains or the environment.[1][4][9]
Emergency First Aid Procedures
Immediate action is crucial in case of exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4][7]
-
Skin Contact: Immediately remove contaminated clothing.[1][4][6] Wash the affected skin area thoroughly with soap and water.[1][4][7] Seek medical attention if irritation or a rash occurs.[1]
-
Inhalation: Move the person to fresh air and ensure they are resting.[1][4] If breathing is difficult, provide respiratory support. Seek medical attention if symptoms develop.[7][8]
-
Ingestion: If swallowed, rinse the mouth with water and drink plenty of water afterwards.[2] Seek immediate medical attention.[8]
Visual Safety Workflows
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: A workflow for the safe handling of this compound.
Caption: A decision-making flowchart for emergencies involving this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. N-フェニル-2-ナフチルアミン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ICSC 0542 - PHENYL-beta-NAPHTHYLAMINE [inchem.org]
- 5. osha.gov [osha.gov]
- 6. nj.gov [nj.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - N-Phenyl-β-naphthylamine [cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
